molecular formula C12H9Cl2NO2 B186954 Ethyl 2,4-dichloroquinoline-3-carboxylate CAS No. 6315-94-2

Ethyl 2,4-dichloroquinoline-3-carboxylate

Cat. No.: B186954
CAS No.: 6315-94-2
M. Wt: 270.11 g/mol
InChI Key: ULBLITMQCMVRMY-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloroquinoline-3-carboxylate ( 6315-94-2) is a high-value chemical building block with the molecular formula C12H9Cl2NO2 and a molecular weight of 270.11 g/mol . This compound is characterized by a density of 1.384 g/cm³ and a flash point of 168.4°C . It is a versatile key intermediate in organic synthesis and medicinal chemistry research, particularly in the construction of complex quinoline derivatives . Its structure, featuring two reactive chlorine atoms, makes it a valuable precursor for nucleophilic substitution reactions, enabling the synthesis of a diverse array of functionally substituted quinoline compounds for pharmaceutical development and biological screening . Proper handling is required as it may cause skin and eye irritation . For laboratory use, it is recommended to be stored sealed in a dry environment between 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2,4-dichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)15-11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLITMQCMVRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30281269
Record name ethyl 2,4-dichloroquinoline-3-carboxylate
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Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6315-94-2
Record name 3-Quinolinecarboxylic acid, 2,4-dichloro-, ethyl ester
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Record name ethyl 2,4-dichloroquinoline-3-carboxylate
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Record name ethyl 2,4-dichloroquinoline-3-carboxylate
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Foundational & Exploratory

Ethyl 2,4-dichloroquinoline-3-carboxylate synthesis from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Technical Guide

Introduction

This compound is a key synthetic intermediate in the development of various pharmacologically active compounds. Its di-chloroquinoline core serves as a versatile scaffold for further functionalization, enabling the synthesis of novel derivatives with potential therapeutic applications, including anti-inflammatory and anti-malarial agents. This technical guide provides an in-depth overview of the synthesis of this compound from its precursor, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The process involves a chlorination reaction utilizing phosphoryl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Reaction Scheme

The conversion of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to this compound is achieved through a chlorination reaction. The hydroxyl group at the C4 position and the carbonyl oxygen at the C2 position (in its enol tautomeric form) are replaced by chlorine atoms using a potent chlorinating agent, typically phosphoryl chloride (POCl₃).

Experimental Protocols

The following protocol is based on established laboratory procedures for the synthesis of this compound.[1][2]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Amount UsedMoles (mmol)
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylateC₁₂H₁₁NO₄233.22500 mg2.15
Benzyltriethylammonium chlorideC₁₃H₂₂ClN227.771.96 g8.60
Phosphoryl chloride (POCl₃)POCl₃153.330.88 mL9.46
Acetonitrile (CH₃CN)C₂H₃N41.0515 mL-
Water (H₂O)H₂O18.0215 mL-
Dichloromethane-Methanol (1:1, v/v)CH₂Cl₂ / CH₃OH-3 mL-

Reaction Conditions

ParameterCondition
Initial Temperature40°C
Initial Duration30 minutes
Reflux TemperatureBoiling point of Acetonitrile (~82°C)
Reflux Duration1 hour
AtmosphereStandard atmospheric pressure
AgitationContinuous magnetic stirring

Procedure

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, 1.96 g of benzyltriethylammonium chloride, and 15 mL of acetonitrile.[1][2]

  • Addition of Chlorinating Agent : While continuously stirring the mixture, add 0.88 mL (9.46 mmol) of phosphoryl chloride drop by drop.[1][2]

  • Heating and Reflux : Stir the reaction mixture at 40°C for 30 minutes. Following this, increase the temperature to bring the mixture to reflux and maintain it for 1 hour.[1][2]

  • Solvent Removal : After the reflux period, allow the mixture to cool to room temperature. The solvent is then removed by evaporation under reduced pressure.[1][2]

  • Precipitation and Workup : Add 15 mL of cold water to the residue and stir the mixture for 1 hour. A precipitate will form, which consists of a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1][2]

  • Product Isolation : The precipitate is collected. For separation, the precipitate can be dissolved in 3 mL of a dichloromethane-methanol (1:1, v/v) solution.[1][2] The formation of the desired product, this compound, is reported with a 70% yield within this mixture.[1][2]

Data Summary

The synthesis yields the target compound along with a mon-chlorinated byproduct.

Product Characterization

CompoundYieldMelting Point (°C)Molecular FormulaMolecular Weight ( g/mol )
This compound70%83-85C₁₂H₉Cl₂NO₂270.10
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate30%-C₁₂H₁₀ClNO₃251.66

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: Ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate Reagents Add Reagents: - Benzyltriethylammonium chloride - Acetonitrile - Phosphoryl chloride (dropwise) Start->Reagents Heating Heat and Stir: - 40°C for 30 min - Reflux for 1 hr Reagents->Heating Evaporation Evaporate Solvent Heating->Evaporation Workup Workup: - Add cold water - Stir for 1 hr Evaporation->Workup Precipitate Precipitate Formation: Mixture of Dichloro and Mono-chloro Products Workup->Precipitate Product Final Product: This compound (70% Yield) Precipitate->Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6315-94-2

This technical guide provides a comprehensive overview of Ethyl 2,4-dichloroquinoline-3-carboxylate, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical and spectroscopic properties, experimental protocols for its synthesis, and its significant applications in medicinal chemistry.

Core Compound Properties

This compound is a halogenated quinoline derivative. The presence of two chlorine atoms on the quinoline core, along with an ethyl ester functional group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules.[1] Its structure is of significant interest in medicinal chemistry due to the established biological activities of the quinoline scaffold.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 6315-94-2[2]
Molecular Formula C₁₂H₉Cl₂NO₂[2][3]
Molecular Weight 270.11 g/mol [3][4]
Melting Point 83-85 °C[4]
Boiling Point 343.7±42.0 °C (Predicted)[5]
Appearance White to off-white powder or solid[6]
Solubility Soluble in Dichloromethane-Methanol[4], Ethanol-Diethyl Ether[4]. Predicted to be slightly soluble in DMF and DMSO (with heating)[5].
logP 3.82 (Predicted)[3]
Polar Surface Area 39.2 Ų[2]
Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. The following table summarizes its characteristic nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

TechniqueData (Solvent: DMSO-d₆)Source
¹H NMR δ 8.27 (dd, J = 8.3, 0.6 Hz, 1H, H-5), 8.09 (dd, J = 8.3, 0.6 Hz, 1H, H-8), 8.03 (ddd, J = 7.7, 6.9, 1.4 Hz, 1H, H-7), 7.89 (ddd, J = 7.7, 6.9, 1.4 Hz, 1H, H-6), 4.51 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, COOCH₂CH₃)[4]
¹³C NMR δ 163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, 14.3[2][4]
Mass Spec. (EI) m/z (relative intensity): [M]⁺ 269 (32%), [M+2]⁺ 271 (21%), [M+4]⁺ 273 (3%), 241 (26%), 223 (100%), 195 (17%), 161 (28)[2][4]

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental for scientific research. This section provides protocols for the synthesis and crystallization of the title compound.

Synthesis of this compound

The compound is synthesized via chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using phosphoryl chloride.[4]

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol, 500 mg)

  • Benzyltriethylammonium chloride (1.96 g)

  • Acetonitrile (15 mL)

  • Phosphoryl chloride (9.46 mmol, 0.88 mL)

  • Cold water

  • Dichloromethane-methanol (1:1, v/v)

Procedure:

  • Combine ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg) and benzyltriethylammonium chloride (1.96 g) in a 100 mL round-bottom flask containing acetonitrile (15 mL) and a magnetic stirrer.

  • Add phosphoryl chloride (0.88 mL) dropwise to the stirring mixture.

  • Stir the reaction mixture at 40°C for 30 minutes.

  • Increase the temperature and heat the mixture at reflux for 1 hour.

  • After reflux, evaporate the solvent under reduced pressure.

  • Add 15 mL of cold water to the residue and stir for 1 hour to induce precipitation.

  • The resulting precipitate is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. The reported yield for the target compound in the mixture is 70%.[4]

  • The product can be further purified by dissolving the precipitate in dichloromethane-methanol (1:1, v/v) and performing partial evaporation or chromatography.[4]

G reagents Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate + Benzyltriethylammonium chloride + Acetonitrile poc_add Add POCl₃ dropwise reagents->poc_add stir_40 Stir at 40°C (30 min) poc_add->stir_40 reflux Reflux (1 hour) stir_40->reflux evap Evaporate Solvent reflux->evap precip Add Cold H₂O Stir (1 hour) evap->precip product Precipitate: Mixture containing This compound (70%) precip->product

Caption: Workflow for the synthesis of this compound.

Crystallization for X-ray Diffraction

Obtaining high-quality crystals is essential for structural elucidation via X-ray crystallography.

Materials:

  • This compound (15 mg)

  • Ethanol-diethyl ether solution (1:1, v/v, 0.5 mL)

Procedure:

  • Dissolve 15 mg of the purified compound in 0.5 mL of a 1:1 (v/v) solution of ethanol and diethyl ether in a glass vial.[4]

  • Allow the solution to stand undisturbed at room temperature for 7 days.[4]

  • Crystals suitable for X-ray diffraction will form during this period.[4]

  • Filter the formed crystals from the solution.[4]

Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a valuable starting material for synthesizing biologically active compounds. The two chlorine atoms at the C2 and C4 positions are reactive sites, allowing for subsequent nucleophilic substitution reactions to introduce diverse functionalities.

Precursor for Anti-HIV Agents

Research into novel anti-retroviral agents has identified the quinoline core as a promising scaffold.[7] Specifically, this compound serves as a key intermediate in synthetic pathways analogous to those used to create inhibitors of HIV reverse transcriptase.[2][7] In these pathways, the chlorine at the C2 position can be selectively removed, and the remaining chlorine at the C4 position can be substituted with various functional groups, such as alkyl-sulfurated compounds, to generate molecules with potent anti-HIV activity.[7]

Intermediate for Hedgehog Signaling Inhibitors

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to the progression of several types of cancer.[1][8] Small molecule inhibitors of this pathway are therefore of great interest as potential cancer therapeutics. This compound can be used in the preparation of pyrrolo[3,2-c]quinoline-4-one derivatives, which have been identified as novel inhibitors of the Hedgehog signaling pathway.[9] The quinoline structure serves as the core upon which further modifications are made to achieve potent inhibition.

G cluster_hiv Anti-HIV Agent Synthesis cluster_hh Hedgehog Inhibitor Synthesis start This compound (CAS 6315-94-2) step1_hiv Selective C2 Dechlorination start->step1_hiv step1_hh Annulation/Cyclization Reactions start->step1_hh step2_hiv C4 Nucleophilic Substitution (e.g., with alkyl-sulfur compounds) step1_hiv->step2_hiv end_hiv HIV Reverse Transcriptase Inhibitors step2_hiv->end_hiv end_hh Pyrrolo[3,2-c]quinoline-4-ones (Hedgehog Signaling Inhibitors) step1_hh->end_hh

Caption: Role as a versatile intermediate in medicinal chemistry.

General Utility in Medicinal Chemistry

The reactivity of the chloro-substituents makes this compound a versatile building block for creating libraries of quinoline derivatives.[1] These libraries can be screened for various biological activities, including antimicrobial and anticancer properties, making this compound a valuable tool in the search for new therapeutic agents.[1][10]

References

Spectroscopic Profile of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2,4-dichloroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this and related compounds.

Molecular Structure

Chemical Formula: C₁₂H₉Cl₂NO₂ Molecular Weight: 270.11 g/mol IUPAC Name: this compound

Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on available literature.[1]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.27dd8.3, 0.6H-5
8.09dd8.3, 0.6H-8
8.03ddd7.7, 6.9, 1.4H-7
7.89ddd7.7, 6.9, 1.4H-6
4.51q7.1-OCH₂ CH₃
1.39t7.1-OCH₂CH₃
Solvent: DMSO-d₆[1]
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
163.5C =O (Ester)
147.2C-2
144.7C-4
141.1C-8a
133.7C-7
130.2C-5
129.1C-8
127.1C-6
124.9C-4a
124.3C-3
63.4-OCH₂ CH₃
14.3-OCH₂CH₃
Solvent: DMSO-d₆[1]
Table 3: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
26932[M]⁺
27121[M+2]⁺ (presence of one ³⁷Cl)
2733[M+4]⁺ (presence of two ³⁷Cl)
24126[M - CO]⁺ or [M - C₂H₄]⁺
223100[M - C₂H₅O]⁺ or [M - OCH₂CH₃]⁺
19517[M - C₂H₅O - CO]⁺
16128[M - C₂H₅O - CO - Cl]⁺
Ionization Mode: Electron Impact (EI)[1]
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Vibration
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1730-1715C=O stretch (ester)
~1600, ~1475C=C stretch (aromatic ring)
~1250-1000C-O stretch (ester)
~850-750C-Cl stretch
Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum is expected to show absorptions characteristic of the quinoline chromophore. The exact λmax values would be influenced by the chloro and carboxylate substituents.

Predicted λmax (nm)Electronic Transition
~230-250π → π* transitions
~300-330n → π* and π → π* transitions
Solvent: A polar solvent like ethanol or methanol would be suitable.

Experimental Protocols

Synthesis of this compound[1]

The synthesis involves the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.

  • Addition of Reagent: Under continuous stirring, add 0.88 mL (9.46 mmol) of phosphoryl chloride dropwise.

  • Reaction Conditions: Stir the mixture at 40°C for 30 minutes, followed by refluxing for 1 hour.

  • Work-up: Evaporate the solvent under reduced pressure. Add 15 mL of cold water to the residue and stir for 1 hour.

  • Isolation: The resulting precipitate is a mixture containing this compound. Further purification can be achieved by crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Acquisition: Obtain ¹H spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron impact (EI) ionization to generate the molecular ion and fragment ions.

  • Analysis: Analyze the resulting mass-to-charge ratios (m/z) to determine the molecular weight and fragmentation pattern of the compound.

Infrared (IR) Spectroscopy (General Protocol)
  • Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy (General Protocol)
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).[3] The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 to 1 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.[4] Use a cuvette containing the pure solvent as a blank to obtain a baseline correction.[3][4]

Visualizations

Synthesis Pathway

Synthesis_Pathway start Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate reagents POCl₃, Benzyltriethylammonium chloride, Acetonitrile, 40°C to reflux start->reagents product Ethyl 2,4-dichloroquinoline- 3-carboxylate reagents->product

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Analysis synthesis Synthesized Compound purification Purification (e.g., Crystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

References

1H and 13C NMR data for Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H and 13C NMR Data of Ethyl 2,4-dichloroquinoline-3-carboxylate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for this compound, a key intermediate in the synthesis of various quinoline derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data, experimental protocols, and visual representations of its synthesis and structural characterization.

Nuclear Magnetic Resonance (NMR) Data

The 1H and 13C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm).

1H NMR Spectral Data

The proton NMR data provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, multiplicity, and coupling constants (J) in Hertz (Hz).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.27dd8.3, 0.6H-5
8.09dd8.3, 0.6H-8
8.03ddd7.7, 6.9, 1.4H-7
7.89ddd7.7, 6.9, 1.4H-6
4.51q7.1-COOCH2CH3
1.39t7.1-COOCH2CH3

Table 1: Summary of 1H NMR data for this compound in DMSO-d6.[1][2]

13C NMR Spectral Data

The carbon NMR data identifies the chemical shifts for each unique carbon atom within the molecular structure.

Chemical Shift (δ) ppmTentative Assignment
163.5C=O (Ester)
147.2C-4
144.7C-2
141.1C-8a
133.7C-7
130.2C-5
129.1C-6
127.1C-4a
124.9C-8
124.3C-3
63.4-COOCH2CH3
14.3-COOCH2CH3

Table 2: Summary of 13C NMR data for this compound in DMSO-d6.[1][2]

Experimental Protocols

Synthesis of this compound[1][2]

The synthesis of the title compound is achieved through the chlorination of a quinolone precursor.

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer, 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride are placed in 15 mL of acetonitrile.

  • Addition of Reagent : While under continuous stirring, 0.88 mL (9.46 mmol) of phosphoryl chloride is added drop by drop.

  • Reaction : The mixture is first stirred at 40°C for 30 minutes and subsequently heated at reflux for 1 hour.

  • Work-up : After cooling, the solvent is evaporated. 15 mL of cold water is added to the residue, and the mixture is stirred for 1 hour.

  • Product Isolation : A precipitate is formed, which is a mixture of this compound (70% yield) and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (30% yield).[1]

NMR Analysis

The NMR spectra were obtained by dissolving the purified compound in deuterated dimethyl sulfoxide (DMSO-d6). Standard proton and carbon NMR experiments were conducted to acquire the spectral data presented above.[1][2]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Synthesis of this compound A Start: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate B Add POCl3 & Benzyltriethylammonium Chloride in Acetonitrile A->B C Stir at 40°C for 30 min B->C D Reflux for 1 hour C->D E Evaporate Solvent D->E F Add Cold Water & Stir E->F G Precipitate Formation F->G H Product Mixture (70% Target Compound) G->H

Synthesis workflow diagram.
NMR Structural Correlation

This diagram provides a logical mapping of the NMR signals to the corresponding atoms in the this compound structure.

Correlation of atoms with NMR signals.

References

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the expected mass spectral data, proposes a fragmentation pathway, and outlines the experimental protocol for its synthesis and characterization.

Molecular and Mass Spectral Data

This compound (C₁₂H₉Cl₂NO₂) is a dichlorinated quinoline derivative with a molecular weight of approximately 270.11 g/mol .[1] Its mass spectrometric analysis is crucial for its identification and structural elucidation.

Table 1: Key Mass Spectrometry Data for this compound. [2][3]

FeatureValue
Molecular FormulaC₁₂H₉Cl₂NO₂
Molecular Weight270.11
Monoisotopic Mass269.00104 Da
Mass Spectrum (EI)m/z (relative intensity, %)
[M]⁺269 (32)
[M+2]⁺271 (21)
[M+4]⁺273 (3)
Fragments241 (26), 223 (100), 195 (17), 161 (28)

The presence of two chlorine atoms is distinctly indicated by the isotopic pattern of the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in a characteristic ratio.[2][3]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) likely proceeds through several key steps initiated by the loss of the ethoxy group from the ester, followed by subsequent losses of carbon monoxide and chlorine atoms.

fragmentation_pathway M [M]⁺ m/z = 269 C₁₂H₉Cl₂NO₂⁺ F1 [M - C₂H₄]⁺ m/z = 241 M->F1 - C₂H₄ F2 [M - OC₂H₅]⁺ m/z = 224 M->F2 - •OC₂H₅ F3 [M - C₂H₄ - CO]⁺ m/z = 213 F1->F3 - CO F4 [M - OC₂H₅ - CO]⁺ m/z = 196 F2->F4 - CO F5 [M - C₂H₄ - CO - Cl]⁺ m/z = 178 F3->F5 - •Cl F6 [M - OC₂H₅ - CO - Cl]⁺ m/z = 161 F4->F6 - •Cl

Caption: Proposed EI fragmentation pathway for this compound.

The base peak at m/z 223 is attributed to the loss of an ethoxy radical (•OC₂H₅) followed by the loss of a chlorine atom.[2][3] The fragment at m/z 241 corresponds to the loss of ethylene from the ethyl ester group.[2][3] Further fragmentation likely involves the loss of carbon monoxide (CO) and chlorine atoms from these initial fragments.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from the literature.[2][3]

Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.[2]

  • Addition of Reagent: While stirring continuously, add 0.88 mL (9.46 mmol) of phosphoryl chloride dropwise to the mixture.[2]

  • Reaction Conditions: Stir the mixture at 40°C for 30 minutes, and then heat at reflux for 1 hour.[2]

  • Work-up: After the reaction is complete, evaporate the solvent. Add 15 mL of cold water to the residue and stir for 1 hour.[2]

  • Isolation: A precipitate will form, which is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[2]

  • Purification: Dissolve the precipitate in 3 mL of a 1:1 (v/v) mixture of dichloromethane and methanol. Partial evaporation of the solvent yields crystals of the target compound.[2]

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate E Mix & Stir at 40°C (30 min) A->E B Benzyltriethylammonium chloride B->E C Acetonitrile C->E D Phosphoryl chloride D->E F Reflux (1 hr) E->F G Evaporate Solvent F->G H Add Cold Water & Stir (1 hr) G->H I Collect Precipitate H->I J Dissolve in Dichloromethane/Methanol I->J K Crystallization J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Mass Spectrometry Analysis

  • Instrumentation: High-resolution mass spectrometry (HRMS) can be performed on an ESI–FTICR mass spectrometer or a similar instrument capable of accurate mass measurements.[4]

  • Ionization Mode: Electron Ionization (EI) is a suitable method for this compound, as evidenced by the available library data.

  • Sample Preparation: The purified compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, for introduction into the mass spectrometer.

This guide provides foundational information for researchers working with this compound. The provided data and protocols should facilitate its synthesis, identification, and further investigation in various research and development applications.

References

Unveiling the Three-Dimensional Architecture of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Ethyl 2,4-dichloroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. The following sections detail the crystallographic data, experimental procedures for its synthesis and crystallization, and a visualization of the structural determination workflow. This document is intended to serve as a valuable resource for researchers engaged in the study and application of quinoline-based compounds.

Crystallographic Data Summary

The crystal structure of this compound (C₁₂H₉Cl₂NO₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₂H₉Cl₂NO₂
Formula Weight270.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5860 (4)
b (Å)19.9082 (11)
c (Å)7.1304 (4)
β (°)100.262 (1)
Volume (ų)1199.32 (11)
Z4
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
µ (mm⁻¹)0.53
Crystal Size (mm)0.50 × 0.25 × 0.16
Data Collection and Refinement Statistics
ParameterValue
DiffractometerBruker APEXII CCD
Reflections Collected6785
Independent Reflections2197
R_int0.024
Reflections with I > 2σ(I)1833
R[F² > 2σ(F²)]0.035
wR(F²)0.094
Goodness-of-fit (S)1.05
Parameters156
Δρ_max (e Å⁻³)0.22
Δρ_min (e Å⁻³)-0.21

Experimental Protocols

Synthesis of this compound.[1]

The synthesis of the title compound was achieved through the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The detailed procedure is as follows:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.

  • While stirring continuously, add 0.88 mL (9.46 mmol) of phosphoryl chloride dropwise.

  • Stir the reaction mixture at 40°C for 30 minutes, followed by refluxing for 1 hour.

  • After reflux, evaporate the solvent under reduced pressure.

  • Add 15 mL of cold water to the residue and stir for 1 hour, which results in the formation of a precipitate.

  • The precipitate, a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is then collected.

  • The desired product, this compound, is obtained with a yield of 70%.[1]

Crystallization.[1]

Single crystals of this compound suitable for X-ray diffraction were obtained through slow evaporation:

  • Dissolve 15 mg of the synthesized this compound in 0.5 mL of a 1:1 (v/v) mixture of ethanol and diethyl ether.

  • Place the solution in a glass vial and allow it to stand undisturbed at room temperature.

  • After 7 days, the formation of crystals is observed.

  • The crystals are then collected by filtration.[1]

X-ray Data Collection and Structure Refinement.[1]

The crystallographic data were collected on a Bruker APEXII CCD area-detector diffractometer.[1] The collected data were processed to solve and refine the crystal structure. The C-bound H atoms were positioned geometrically and refined using a riding model.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the key stages involved in the determination of the crystal structure of this compound, from chemical synthesis to the final structural analysis.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination start Starting Material: Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate reagents Reagents: Phosphoryl Chloride, Benzyltriethylammonium Chloride, Acetonitrile reaction Chlorination Reaction reagents->reaction purification Purification reaction->purification product Product: This compound purification->product dissolution Dissolution in Ethanol/Diethyl Ether product->dissolution evaporation Slow Evaporation at RT dissolution->evaporation crystals Single Crystal Formation evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Bruker APEXII CCD) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

References

Physical and chemical properties of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dichloroquinoline-3-carboxylate is a halogenated quinoline derivative that serves as a versatile building block in synthetic organic chemistry. Its reactive chlorine atoms and ester functionality make it a valuable precursor for the synthesis of a diverse range of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and spectral characterization of this compound, tailored for professionals in research and drug development. The potential utility of this compound as an intermediate in the synthesis of biologically active molecules, including potential anti-HIV and hedgehog signaling inhibitors, underscores its significance in medicinal chemistry.[1][2]

Physicochemical Properties

Identification and General Properties
PropertyValueReference
CAS Number 6315-94-2[3]
Molecular Formula C₁₂H₉Cl₂NO₂[3]
Molecular Weight 270.11 g/mol [3]
Appearance Crystalline solid[1]
Melting Point 83-85 °C[1]
Predicted Properties
PropertyValueSource
Boiling Point 343.7 ± 42.0 °CPredicted[4]
logP 3.8195Chemdiv[3]
Polar Surface Area 29.96 ŲChemdiv[3]
Hydrogen Bond Acceptors 4Chemdiv[3]

Spectral Data

The structural identity of this compound has been confirmed through various spectroscopic techniques. The following data has been reported:

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • ¹H NMR (DMSO-d₆):

    • δ 8.27 (dd, J = 8.3, 0.6 Hz, 1H, H-5)

    • δ 8.09 (dd, J = 8.3, 0.6 Hz, 1H, H-8)

    • δ 8.03 (ddd, J = 7.7, 6.9, 1.4 Hz, 1H, H-7)

    • δ 7.89 (ddd, J = 7.7, 6.9, 1.4 Hz, 1H, H-6)

    • δ 4.51 (q, J = 7.1 Hz, 2H, COOCH₂CH₃)

    • δ 1.39 (t, J = 7.1 Hz, 3H, COOCH₂CH₃)

  • ¹³C NMR (DMSO-d₆):

    • δ 163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, 14.3

Mass Spectrometry (MS)[1]
  • IEMS m/e (relative intensity):

    • [M]⁺ 269 (32%)

    • [M]⁺+2 271 (21%)

    • [M]⁺+4 273 (3%)

    • 241 (26%)

    • 223 (100%)

    • 195 (17%)

    • 161 (28%)

Crystallographic Data[1]

The crystal structure of this compound has been determined by X-ray diffraction.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5860 (4)
b (Å) 19.9082 (11)
c (Å) 7.1304 (4)
β (°) 100.262 (1)
Volume (ų) 1199.32 (11)
Z 4

Chemical Reactivity and Synthesis

This compound is a key intermediate in the synthesis of various quinoline derivatives. The two chlorine substituents on the quinoline ring exhibit differential reactivity, which can be exploited for selective functionalization.

Reactivity Profile

The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine atom at the C2 position. This enhanced reactivity is attributed to the electronic influence of the ring nitrogen. This allows for selective displacement of the C4-chloro group by various nucleophiles, such as amines and sulfur-containing compounds, while leaving the C2-chloro group intact under controlled conditions. This differential reactivity is a cornerstone of its synthetic utility.

Experimental Protocol: Synthesis of this compound[1]

This protocol details the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to yield the title compound.

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Benzyltriethylammonium chloride

  • Acetonitrile

  • Phosphoryl chloride (POCl₃)

  • Cold water

  • Dichloromethane

  • Methanol

  • Acetic acid

  • Ethyl ether

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, place 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.

  • With continuous stirring, add 0.88 mL (9.46 mmol) of phosphoryl chloride dropwise.

  • Stir the mixture at 40°C for 30 minutes, and then at reflux for 1 hour.

  • Evaporate the solvent under reduced pressure.

  • Add 15 mL of cold water to the residue and stir for 1 hour. A precipitate corresponding to a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate will form.

  • Dissolve the precipitate in 3 mL of a dichloromethane-methanol mixture (1:1, v/v).

  • Partial evaporation of the solvent leads to the crystallization of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. The remaining solution contains this compound.

  • For purification and crystallization of the title compound, dissolve 15 mg of the crude product in 0.5 mL of an ethanol-diethyl ether mixture (1:1, v/v) in a glass vial.

  • Allow the solution to stand at room temperature for 7 days. The resulting crystals are collected by filtration.

Visualizations

To illustrate the synthetic utility and experimental procedures associated with this compound, the following diagrams are provided.

Synthesis_Workflow A Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate B POCl₃, Benzyltriethylammonium chloride, Acetonitrile, 40°C to reflux A->B Chlorination C This compound (Crude Mixture) B->C D Crystallization (Ethanol/Diethyl Ether) C->D Purification E Pure this compound D->E

Caption: Synthetic workflow for this compound.

Conversion_Workflow A This compound B Acetic acid, Water, Reflux A->B Selective Dechlorination C Ethyl 4-chloro-2-oxo-1,2- dihydroquinoline-3-carboxylate B->C

Caption: Conversion to a key synthetic intermediate.

Logical_Relationship A This compound B Nucleophilic Aromatic Substitution (e.g., with amines, thiols) A->B C Diverse Quinoline Derivatives B->C D Potential Anti-HIV Agents C->D E Potential Hedgehog Signaling Inhibitors C->E

Caption: Role as a versatile synthetic intermediate.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in numerous compounds of medicinal interest. The quinoline core is a well-established pharmacophore found in a wide array of therapeutic agents.

The primary value of this compound in drug discovery lies in its role as a versatile intermediate.[5] As demonstrated, the differential reactivity of its two chlorine atoms allows for the sequential and regioselective introduction of various functional groups. This enables the construction of diverse chemical libraries for screening against a multitude of biological targets.

Notably, this compound has been synthesized as part of research programs aimed at developing novel anti-retroviral agents, specifically inhibitors of HIV reverse transcriptase.[1] Furthermore, it has been identified as a useful precursor for the preparation of pyrrolo[3,2-c]quinoline-4-one derivatives, which have been investigated as novel inhibitors of the hedgehog signaling pathway, a critical pathway in developmental biology and cancer.[2] These examples highlight the potential of this compound as a starting material for the discovery of new therapeutic agents.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and scientists in the field of organic and medicinal chemistry. Its well-defined synthesis, characterized physicochemical and spectral properties, and, most importantly, its potential as a key intermediate for the synthesis of biologically active compounds, make it a compound of significant interest. The strategic application of its differential reactivity opens avenues for the creation of novel molecular architectures for drug discovery and development. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide on the Solubility of Ethyl 2,4-dichloroquinoline-3-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known solubility characteristics of Ethyl 2,4-dichloroquinoline-3-carboxylate and outlines a general experimental protocol for the precise quantitative determination of its solubility in various common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a foundational understanding and a practical framework for researchers to generate their own data.

Introduction to this compound

This compound, with the chemical formula C₁₂H₉Cl₂NO₂, is a quinoline derivative.[1] Such compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[1] It is a solid at room temperature and is expected to have moderate solubility in organic solvents.[1] The molecular structure features a bicyclic aromatic quinoline ring substituted with two chlorine atoms and an ethyl ester group, contributing to its lipophilicity.[1]

Qualitative Solubility Profile

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Acetone
e.g., Dichloromethane
e.g., Ethanol
e.g., Ethyl Acetate
e.g., Hexane
e.g., Methanol
e.g., Toluene

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, etc.)

  • Vials or test tubes with secure caps

  • Constant temperature bath (e.g., water bath or heating block)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any remaining solid particles.

    • Dilute the filtered solution to a known volume with the same solvent.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation A->B C Collect and filter supernatant B->C D Dilute sample to known volume C->D E Analyze concentration (e.g., HPLC, UV-Vis) D->E F Calculate original concentration E->F G Express solubility in desired units F->G

Caption: Experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: The principle of "like dissolves like" suggests that the solubility will be higher in solvents with similar polarity.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[3]

  • Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.[3]

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. The provided workflow and data table template will aid researchers in systematically characterizing the solubility of this compound, which is a critical parameter in various stages of drug development and chemical research.

References

A Guide to the Thermal Stability of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dichloroquinoline-3-carboxylate is a quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural component in many biologically active compounds. The thermal stability of such compounds is a critical parameter that influences their processing, storage, and application. Thermal decomposition can lead to loss of efficacy, formation of toxic byproducts, and changes in physical properties. Therefore, a comprehensive thermal stability analysis is an indispensable part of the characterization of this and related molecules.

This guide will detail the established methods for determining the thermal stability of a chemical compound, providing the necessary framework for the analysis of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₁₂H₉Cl₂NO₂
Molecular Weight270.11 g/mol
Melting Point83-85 °C

Thermal Stability Analysis: Methodologies

The thermal stability of a compound is typically investigated using a combination of thermoanalytical techniques. The most common and powerful methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures of a material and to quantify the mass loss associated with decomposition.

Experimental Protocol:

A detailed experimental protocol for conducting a TGA analysis of this compound is as follows:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.

Experimental Protocol:

A detailed experimental protocol for conducting a DSC analysis of this compound is as follows:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles. For a typical analysis, the sample would be heated from ambient temperature to a temperature above its melting point (e.g., 120 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The instrument records the heat flow to the sample as a function of temperature. The resulting data is plotted as a DSC thermogram (heat flow vs. temperature).

Hypothetical Thermal Stability Data

While specific experimental data for this compound is not available, Table 2 presents a hypothetical summary of expected thermal analysis data to illustrate the type of information that would be obtained from TGA and DSC experiments. This data is for illustrative purposes only and should not be considered as experimentally verified.

ParameterMethodHypothetical ValueDescription
Onset of Decomposition (Tonset)TGA~ 200 - 250 °CThe temperature at which significant decomposition begins.
Temperature of Maximum Decomposition Rate (Tmax)TGA~ 250 - 300 °CThe temperature at which the rate of mass loss is highest.
Residual Mass at 600 °CTGA< 5%The percentage of mass remaining at the end of the experiment.
Melting Point (Tm)DSC83 - 85 °C (as reported)The temperature at which the solid melts into a liquid.
Enthalpy of Fusion (ΔHf)DSC~ 20 - 30 J/gThe amount of energy required to melt the sample.

Experimental Workflow and Data Analysis

The general workflow for assessing the thermal stability of a compound like this compound is depicted in the following diagram.

Thermal_Stability_Workflow cluster_0 Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation cluster_3 Reporting Sample Sample Acquisition (this compound) Char Physicochemical Characterization (e.g., Purity, Spectroscopy) Sample->Char TGA Thermogravimetric Analysis (TGA) Char->TGA Perform TGA DSC Differential Scanning Calorimetry (DSC) Char->DSC Perform DSC TGA_Data TGA Data Analysis (Decomposition Temperatures, Mass Loss) TGA->TGA_Data DSC_Data DSC Data Analysis (Melting Point, Enthalpy of Fusion) DSC->DSC_Data Report Comprehensive Thermal Stability Report TGA_Data->Report DSC_Data->Report

Caption: General workflow for assessing the thermal stability of a chemical compound.

Conclusion

A thorough understanding of the thermal stability of this compound is essential for its successful application in research and development. Although specific experimental data on its thermal decomposition is currently lacking in the public domain, this guide provides the necessary framework for conducting such an analysis. By following the detailed experimental protocols for TGA and DSC, researchers can obtain critical data on the decomposition temperatures, melting behavior, and overall thermal robustness of this compound. This information is invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and quality of any resulting products. It is strongly recommended that these analyses be performed to fill the existing knowledge gap and to support the further development of this compound.

An In-depth Technical Guide to the Chlorination of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The document details the reaction mechanisms with common chlorinating agents, presents quantitative data from experimental findings, and provides detailed experimental protocols. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the chemical transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a versatile scaffold in medicinal chemistry due to the biological activities associated with the 4-hydroxy-2-quinolone core.[1][2][3] The strategic introduction of a chlorine atom onto this scaffold can significantly modulate its pharmacological properties, making the chlorination of this molecule a critical step in the synthesis of novel therapeutic agents. This guide explores the mechanisms, experimental procedures, and outcomes of chlorinating this substrate using various reagents, including phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and N-chlorosuccinimide (NCS).

Tautomerism of the Starting Material

The starting material, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium between the 4-hydroxy-2-quinolone form and the 2,4-dihydroxyquinoline form. The 4-hydroxy-2-quinolone tautomer is generally the predominant form.[2] This tautomerism is crucial in understanding the reaction mechanisms, as the hydroxyl group at the C4 position can react as a nucleophile.

Chlorination Mechanisms and Methodologies

Chlorination using Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is a common reagent for the dehydroxylative chlorination of heteroaromatic compounds. The reaction with ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically leads to the formation of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[4][5]

Mechanism:

The proposed mechanism involves the initial phosphorylation of the hydroxyl group at the C4 position, followed by nucleophilic attack of the chloride ion. The formation of the 2,4-dichloro derivative suggests that the enol form also reacts.

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_products Products Start Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Intermediate1 Phosphorylated Intermediate Start->Intermediate1 Phosphorylation POCl3 POCl₃ Product1 This compound Intermediate1->Product1 Nucleophilic Attack (Cl⁻) Product2 Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate Intermediate1->Product2 Nucleophilic Attack (Cl⁻)

Caption: Proposed mechanism for the chlorination with POCl₃.

Experimental Protocol:

A detailed experimental procedure for the chlorination using phosphoryl chloride is as follows:

  • To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL), add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise with continuous stirring.[4][5]

  • Stir the mixture at 40°C for 30 minutes, followed by reflux for 1 hour.[4][5]

  • Evaporate the solvent under reduced pressure.[4][5]

  • Add cold water (15 mL) to the residue and stir for 1 hour to precipitate the product.[4][5]

  • The precipitate is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[4][5]

Data Presentation:

ProductYieldReference
This compound70%[4]
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate30%[4]
Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride can also be employed for the chlorination of 4-hydroxy-2-quinolones. The reaction can lead to the formation of 3-chloro-4-hydroxyquinolin-2-ones, although other side products might also be formed.[6]

Mechanism:

The reaction likely proceeds through the formation of a chlorosulfite intermediate at the C4-hydroxyl group, which can then undergo nucleophilic attack by a chloride ion.

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product Start Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Intermediate1 Chlorosulfite Intermediate Start->Intermediate1 Reaction with SOCl₂ SOCl2 SOCl₂ Product Ethyl 3-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Intermediate1->Product Nucleophilic Attack (Cl⁻)

Caption: Proposed mechanism for chlorination with SOCl₂.

Experimental Protocol:

A general procedure for reactions with thionyl chloride involves reacting the 4-hydroxy-2-quinolone with thionyl chloride, often in a suitable solvent.[6] Specific conditions for ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate are not detailed in the provided search results, but a typical protocol might involve refluxing the substrate with an excess of thionyl chloride.

Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and milder chlorinating agent for various organic compounds, including electron-rich aromatic systems.[7][8][9][10][11] It serves as a source of an electrophilic chlorine atom ("Cl+").[8]

Mechanism:

The chlorination of the 4-hydroxy-2-quinolone ring with NCS is an electrophilic aromatic substitution. The electron-rich nature of the quinolone ring facilitates the attack by the electrophilic chlorine from NCS. The reaction is often carried out in a polar aprotic solvent.

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product Start Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Intermediate1 Sigma Complex Start->Intermediate1 Electrophilic Attack by 'Cl⁺' NCS NCS Product Chlorinated Quinolone Intermediate1->Product Deprotonation

Caption: Proposed mechanism for chlorination with NCS.

Experimental Protocol:

A general procedure for chlorination with NCS involves dissolving the substrate in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, and adding NCS portion-wise at a controlled temperature.

  • Dissolve ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable solvent (e.g., DMA).[9]

  • Cool the solution to 0°C.[9]

  • Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.[9]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture to isolate the chlorinated product.

Experimental Workflow

The following diagram illustrates a general workflow for a chlorination reaction, from setup to product analysis.

G Start Reaction Setup (Substrate, Solvent, Reagent) Reaction Chlorination Reaction (Controlled Temperature and Time) Start->Reaction Workup Reaction Quenching and Product Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for chlorination.

Conclusion

The chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can be achieved using various chlorinating agents, each with its own mechanistic pathway and product profile. Phosphoryl chloride provides a route to both 2,4-dichloro and 4-chloro-2-oxo derivatives, while thionyl chloride and N-chlorosuccinimide offer alternative methods for introducing chlorine into the quinolone scaffold. The choice of reagent and reaction conditions will depend on the desired chlorinated product and the required selectivity. This guide provides a foundational understanding for researchers to develop and optimize synthetic routes for novel chlorinated quinolone derivatives with potential therapeutic applications.

References

The Unseen Potential: A Technical Guide to the Ethyl 2,4-dichloroquinoline-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities. Within this privileged scaffold, Ethyl 2,4-dichloroquinoline-3-carboxylate emerges as a highly versatile synthetic intermediate. The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with the electron-withdrawing carboxylate group at C3, renders this molecule a prime starting point for the synthesis of a diverse array of potentially bioactive molecules. While extensive biological data on the parent scaffold is limited, its derivatives have demonstrated significant promise in anticancer, antimicrobial, and anti-inflammatory applications. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and mechanistic pathways associated with the this compound scaffold, offering a roadmap for its exploitation in drug discovery and development.

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established process, typically commencing from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The chlorination of the quinolone core yields the target dichlorinated compound.[1][2]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Benzyltriethylammonium chloride

  • Acetonitrile

  • Phosphoryl chloride (POCl₃)

  • Cold water

  • Dichloromethane

  • Methanol

  • Acetic acid

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, place 500 mg (2.15 mmol) of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.

  • Under continuous stirring, add 0.88 mL (9.46 mmol) of phosphoryl chloride drop by drop.

  • Stir the mixture at 40°C for 30 minutes, and then heat at reflux for 1 hour.

  • After reflux, evaporate the solvent.

  • Add 15 mL of cold water to the residue and stir for 1 hour. A precipitate will form, which is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Dissolve the precipitate in 3 mL of dichloromethane-methanol (1:1, v/v).

  • The desired product, this compound, can be isolated from the mixture. In one study, this procedure resulted in a 70% yield of the target compound.[1][2]

Potential Biological Activities

While specific biological activity data for the parent this compound is not extensively reported in publicly available literature, the scaffold serves as a crucial precursor for a multitude of derivatives with significant pharmacological activities. The reactivity of the chlorine atoms at the C2 and C4 positions allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores to modulate biological activity.

Anticancer Activity

Derivatives of the quinoline-3-carboxylate and quinoline-3-carboxamide scaffold have demonstrated potent anticancer activities through various mechanisms, including the inhibition of critical cellular enzymes like ATM kinase and topoisomerases.

Table 1: Cytotoxicity of Selected Quinoline-3-carboxylate and -carboxamide Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-3-carboxylate2-Styryl-quinoline-3-carboxylate (Compound 4m)K5620.28[3]
Quinoline-3-carboxylate2-Styryl-quinoline-3-carboxylate (Compound 4n)MCF-70.33[3]
Quinoline-3-carboxylate2-Styryl-quinoline-3-carboxylate (Compound 4k)K5620.28[3]
Pyrazolo[4,3-f]quinolineCompound 1MMultiple< 8[4][5]
Pyrazolo[4,3-f]quinolineCompound 2EMultiple< 8[4][5]
Pyrazolo[4,3-f]quinolineCompound 2PMultiple< 8[4][5]
Antimicrobial Activity

Mechanistic Insights: Key Signaling Pathways

The anticancer effects of quinoline-3-carboxylate derivatives are often attributed to their ability to interfere with crucial cellular signaling pathways involved in DNA damage response and replication.

ATM Kinase Inhibition

Ataxia-Telangiectasia Mutated (ATM) kinase is a primary sensor of DNA double-strand breaks (DSBs). Upon activation, it phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[1][7][8][9][10] Derivatives of the quinoline-3-carboxamide scaffold have been identified as potent and selective inhibitors of ATM kinase.[11]

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break (DSB) ATM_dimer Inactive ATM Dimer DNA_DSB->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer autophosphorylation p53 p53 ATM_monomer->p53 phosphorylates CHK2 CHK2 ATM_monomer->CHK2 phosphorylates BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates Quinoline_Inhibitor Quinoline-3-carboxamide Inhibitor Quinoline_Inhibitor->ATM_monomer inhibits p53_p p-p53 CHK2_p p-CHK2 BRCA1_p p-BRCA1 CellCycleArrest Cell Cycle Arrest p53_p->CellCycleArrest Apoptosis Apoptosis p53_p->Apoptosis CHK2_p->CellCycleArrest DNARepair DNA Repair BRCA1_p->DNARepair

ATM Kinase Signaling Pathway Inhibition
Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Topoisomerase inhibitors can be classified as poisons, which stabilize the transient enzyme-DNA covalent complex, leading to DNA strand breaks and subsequent cell death.[12][13][14][15] Several quinoline derivatives have been identified as potent topoisomerase I and II inhibitors.[13][14][16]

Topoisomerase_Inhibition cluster_normal Normal Topoisomerase I Cycle cluster_inhibited Inhibition by Quinoline Derivative Supercoiled_DNA Supercoiled DNA Top1_DNA_noncovalent Top1-DNA Non-covalent Complex Supercoiled_DNA->Top1_DNA_noncovalent Top1 binding Top1_DNA_covalent Top1-DNA Covalent Complex (Cleavage) Top1_DNA_noncovalent->Top1_DNA_covalent DNA Cleavage Relaxed_DNA Relaxed DNA Top1_DNA_covalent->Relaxed_DNA DNA Religation Trapped_Complex Trapped Ternary Complex (Top1-DNA-Inhibitor) Top1_DNA_covalent->Trapped_Complex stabilizes Top1_release Top1 Release Relaxed_DNA->Top1_release Quinoline_Inhibitor Quinoline Derivative (Topoisomerase Poison) DNA_Strand_Breaks DNA Strand Breaks Trapped_Complex->DNA_Strand_Breaks Apoptosis_Inhibited Apoptosis DNA_Strand_Breaks->Apoptosis_Inhibited

Mechanism of Topoisomerase I Inhibition

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of derivatives synthesized from the this compound scaffold, standardized in vitro assays are employed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

Materials:

  • Bacterial or fungal strains

  • Agar plates (e.g., Mueller-Hinton agar for bacteria)

  • Sterile cork borer or pipette tips

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of the agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer or by placing sterile cylinders on the agar surface.

  • Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Experimental_Workflow Start Start: this compound Scaffold Synthesis Synthesis of Derivatives (Nucleophilic Substitution at C2/C4) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Activity (e.g., MTT Assay) Biological_Screening->Anticancer Cytotoxic? Antimicrobial Antimicrobial Activity (e.g., Agar Well Diffusion) Biological_Screening->Antimicrobial Antimicrobial? Mechanism_Study Mechanism of Action Studies Anticancer->Mechanism_Study Active Lead_Optimization Lead Optimization Antimicrobial->Lead_Optimization Active ATM_Assay ATM Kinase Inhibition Assay Mechanism_Study->ATM_Assay Topoisomerase_Assay Topoisomerase Inhibition Assay Mechanism_Study->Topoisomerase_Assay ATM_Assay->Lead_Optimization Potent Inhibitor Topoisomerase_Assay->Lead_Optimization Potent Inhibitor

General Experimental Workflow

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. Its straightforward synthesis and the high reactivity of its chloro-substituents provide a facile entry into a diverse chemical space. While the biological profile of the parent molecule remains to be fully elucidated, the potent anticancer and antimicrobial activities exhibited by its derivatives underscore the significant potential of this scaffold. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives, with a particular emphasis on elucidating structure-activity relationships. Further investigation into the inhibition of novel molecular targets and the development of compounds with improved pharmacokinetic and safety profiles will be crucial in translating the promise of this scaffold into tangible clinical candidates.

References

The Versatile Intermediate: A Technical Guide to Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 2,4-dichloroquinoline-3-carboxylate, a key chemical intermediate in the synthesis of a wide range of biologically active molecules. This document details its synthesis, chemical reactivity, and applications in drug discovery, with a focus on providing practical experimental protocols and quantitative data to support research and development efforts.

Core Properties and Synthesis

This compound is a polyfunctionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its value lies in the differential reactivity of its two chlorine substituents, allowing for selective functionalization to create diverse molecular scaffolds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₉Cl₂NO₂[1]
Molecular Weight270.11 g/mol [1]
AppearanceWhite to off-white solid
Melting PointNot reported
SolubilitySoluble in dichloromethane, chloroform, ethyl acetate[2]
Synthesis of this compound

The most common synthetic route to this compound involves the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[2] This precursor is readily prepared through the Gould-Jacobs reaction of an aniline with diethyl ethoxymethylenemalonate.[3]

Experimental Protocol: Synthesis of this compound [2]

  • Reactants:

    • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq)

    • Phosphoryl chloride (POCl₃) (4.4 eq)

    • Benzyltriethylammonium chloride (1.0 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • To a stirred solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and benzyltriethylammonium chloride in acetonitrile, add phosphoryl chloride dropwise at room temperature.

    • Heat the reaction mixture to 40°C and stir for 30 minutes.

    • Increase the temperature to reflux and maintain for 1 hour.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • To the residue, add cold water and stir for 1 hour to precipitate the crude product.

    • Collect the precipitate by filtration. The precipitate is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

    • Dissolve the precipitate in a minimal amount of dichloromethane-methanol (1:1, v/v) and purify by fractional crystallization or column chromatography to isolate the desired product.

  • Yield: 70%[2]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chlorination cluster_product Product Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Reaction with POCl3 Reaction with POCl3 Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate->Reaction with POCl3 Acetonitrile, Benzyltriethylammonium chloride This compound This compound Reaction with POCl3->this compound Reflux, 1h Yield: 70%

Figure 1: Synthesis workflow for this compound.

Chemical Reactivity and Key Reactions

The synthetic utility of this compound stems from the different electrophilicity of the carbon atoms at positions 2 and 4. The C4 position is significantly more reactive towards nucleophilic substitution than the C2 position. This regioselectivity allows for a stepwise functionalization of the quinoline core.

Reactivity cluster_quinoline This compound cluster_reagents Nucleophiles quinoline Amine R-NH2 Amine->quinoline SNAr at C4 Thiol R-SH Thiol->quinoline SNAr at C4 Arylboronic_acid Ar-B(OH)2 Arylboronic_acid->quinoline Suzuki Coupling at C4

Figure 2: Differential reactivity of the C2 and C4 positions.
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the ester group activates the chlorine atoms towards nucleophilic attack. The C4 position is more susceptible to substitution due to greater stabilization of the Meisenheimer intermediate.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileProduct TypeReaction ConditionsReference
Amines (R-NH₂)4-Amino-2-chloroquinolinesNeat or in a solvent (e.g., ethanol, DMF), often with heating.[4]
Thiols (R-SH)4-Thioether-2-chloroquinolinesBase (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO).[2]

Experimental Protocol: General Procedure for Reaction with Amines (adapted from[4])

  • Reactants:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.0-1.2 eq)

    • Solvent (e.g., ethanol, DMF)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the amine to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the quinoline ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl substituents. The C4 position is generally more reactive in these transformations as well.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (adapted from[5])

  • Reactants:

    • This compound (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.05 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.5 eq)

    • Solvent system (e.g., dioxane/water, THF/water)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Applications in Drug Discovery

The diverse functionalization possibilities of this compound make it a valuable starting material for the synthesis of various therapeutic agents. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs.

Anticancer Agents and Kinase Inhibitors

Substituted quinolines are prominent in the development of anticancer drugs, particularly as kinase inhibitors. The 4-anilinoquinoline scaffold is a key feature of several epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitors.

Drug_Development_Pathway cluster_start Intermediate cluster_reaction Key Reactions cluster_scaffolds Core Scaffolds cluster_targets Therapeutic Targets This compound This compound SNAr with Amines SNAr with Amines This compound->SNAr with Amines Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling 4-Aminoquinolines 4-Aminoquinolines SNAr with Amines->4-Aminoquinolines 4-Arylquinolines 4-Arylquinolines Suzuki Coupling->4-Arylquinolines Kinase Inhibitors (EGFR, HER2) Kinase Inhibitors (EGFR, HER2) 4-Aminoquinolines->Kinase Inhibitors (EGFR, HER2) Antiviral Agents (e.g., anti-HIV) Antiviral Agents (e.g., anti-HIV) 4-Arylquinolines->Antiviral Agents (e.g., anti-HIV)

Figure 3: Drug development pathways from the core intermediate.
Antiviral Agents

The quinoline nucleus is also a key component in the design of antiviral compounds. Notably, derivatives bearing sulfur-containing substituents at the C4 position have shown promise as inhibitors of HIV reverse transcriptase.[2]

Conclusion

This compound is a highly valuable and versatile chemical intermediate for the synthesis of complex, biologically active molecules. Its straightforward synthesis and, most importantly, the differential reactivity of its two chlorine atoms, provide a robust platform for the generation of diverse libraries of compounds for drug discovery programs. The detailed protocols and data presented in this guide are intended to facilitate its use in the research and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anti-HIV Compounds from Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of potent anti-HIV compounds starting from Ethyl 2,4-dichloroquinoline-3-carboxylate. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant antiretroviral efficacy. Compounds targeting HIV-1 reverse transcriptase and integrase have been developed based on the quinoline core.

This document outlines a two-step synthetic pathway from the readily accessible this compound to a target class of compounds, 4-anilino-2-oxo-1,2-dihydroquinoline-3-carboxylates, which have shown promise as anti-HIV agents.

Introduction

The development of novel antiretroviral agents is crucial to combat the emergence of drug-resistant HIV strains. The 4-oxoquinoline scaffold has been identified as a key pharmacophore in the design of HIV-1 inhibitors. Specifically, derivatives of 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have demonstrated potent activity. This protocol focuses on the synthesis of these derivatives starting from this compound, a versatile building block for accessing a variety of substituted quinolines.

The synthetic strategy involves the initial conversion of this compound to the key intermediate, Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. This is followed by a nucleophilic aromatic substitution reaction at the C4 position with a substituted aniline to yield the final target compound.

Data Presentation

The following table summarizes representative quantitative data for the key reaction steps and the biological activity of a target compound.

Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Anti-HIV-1 Activity (EC₅₀)
This compoundC₁₂H₉Cl₂NO₂270.1170>95Not Applicable
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylateC₁₂H₁₀ClNO₃251.67>98>98Not Applicable
Ethyl 4-((4-fluorophenyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylateC₁₈H₁₅FN₂O₃326.3360-80 (Typical)>95< 0.1 µM (Representative)

Mandatory Visualization

Synthetic Pathway

The following diagram illustrates the two-step synthesis of Ethyl 4-((4-fluorophenyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate from this compound.

Synthesis_Pathway start This compound intermediate Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate start->intermediate Acetic Acid, Water, Reflux product Ethyl 4-((4-fluorophenyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediate->product 4-fluoroaniline, Ethanol, Reflux

Caption: Synthetic route to the target anti-HIV compound.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization reaction_setup Reaction Setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring workup Work-up reaction_monitoring->workup purification Column Chromatography / Recrystallization workup->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Assay characterization->bioassay

Caption: General experimental and analytical workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (Intermediate)

This protocol is adapted from the method described by Reyes et al.[1][2]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ethyl ether

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, place this compound (1.0 g, 3.70 mmol).

  • Add glacial acetic acid (10 mL) and deionized water (5 mL).

  • The mixture is stirred under reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction (disappearance of the starting material spot on TLC), the reaction mixture is allowed to cool to room temperature.

  • The product is extracted with ethyl ether (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, which is typically obtained in high yield (>98%) and purity. Further purification is usually not necessary for the next step.

Protocol 2: Synthesis of Ethyl 4-((4-fluorophenyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (Target Compound)

This protocol is a representative procedure for the nucleophilic aromatic substitution at the C4 position.[3]

Materials:

  • Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • 4-fluoroaniline

  • Ethanol (absolute)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (0.5 g, 1.99 mmol) in absolute ethanol (20 mL).

  • To this solution, add 4-fluoroaniline (0.24 g, 2.19 mmol, 1.1 equivalents).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product often precipitates out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure. The residue is then triturated with a small amount of cold ethanol or diethyl ether to induce crystallization.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Characterization Data (Expected):

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆): Signals corresponding to the quinoline core protons, the ethyl ester protons, the N-H proton, and the protons of the 4-fluorophenyl ring are expected. The N-H proton signal is typically observed as a broad singlet.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the product (327.11).

This detailed guide provides a solid foundation for the synthesis and exploration of novel quinoline-based anti-HIV compounds. Researchers are encouraged to explore variations in the aniline nucleophile to generate a library of compounds for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of ethyl 2,4-dichloroquinoline-3-carboxylate, a versatile scaffold for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The protocols detailed herein, along with the tabulated data, offer a practical guide for the synthesis and derivatization of this important intermediate.

Introduction

This compound is a key building block in medicinal chemistry. The presence of two reactive chlorine atoms at the C2 and C4 positions of the quinoline ring allows for selective nucleophilic aromatic substitution (SNAr) reactions. It is well-established that the C4 position is significantly more reactive towards nucleophiles than the C2 position. This regioselectivity is attributed to the electronic properties of the quinoline ring system, making it a reliable platform for the introduction of various functional groups at the 4-position while retaining the chlorine at the 2-position for potential further modifications. The resulting 4-substituted-2-chloroquinoline-3-carboxylates are precursors to a wide array of biologically active molecules, including potential anti-infective and anticancer agents.[1][2][3]

Synthesis of Starting Material

The starting material, this compound, can be synthesized from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate through chlorination.[4][5]

Experimental Protocol: Synthesis of this compound[4][5]

A mixture of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) and benzyltriethylammonium chloride (4.0 eq) in acetonitrile is stirred. To this suspension, phosphoryl chloride (4.4 eq) is added dropwise. The reaction mixture is stirred at 40°C for 30 minutes and then refluxed for 1 hour. After completion, the solvent is evaporated, and cold water is added to the residue with stirring for 1 hour to precipitate the product. The crude product is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. The desired product, this compound, is obtained in approximately 70% yield after purification.[4][5]

Regioselective Nucleophilic Substitution at the C4-Position

The chlorine atom at the C4 position of this compound is highly susceptible to nucleophilic attack. This allows for the selective introduction of a wide range of nucleophiles, including amines, thiols, and phenols, under relatively mild conditions. The C2-chloro substituent typically remains intact, providing a handle for subsequent chemical transformations.

General Workflow for Nucleophilic Substitution

G reagents This compound + Nucleophile (Amine, Thiol, Phenol) + Base (e.g., K2CO3, Et3N) reaction Reaction in suitable solvent (e.g., DMF, Acetonitrile, Ethanol) Heat (if necessary) reagents->reaction Mixing workup Aqueous Workup (Precipitation/Extraction) reaction->workup Reaction Completion purification Purification (Recrystallization/Chromatography) workup->purification Crude Product product Ethyl 4-substituted-2-chloroquinoline-3-carboxylate purification->product Pure Product

Caption: General workflow for the nucleophilic substitution reaction.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines proceeds readily to yield the corresponding 4-amino-substituted derivatives. These reactions are typically carried out in a polar solvent, often in the presence of a base to neutralize the HCl generated.

Experimental Protocol: General Procedure for Amination

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, the respective amine (1.1-1.5 eq) and a base like triethylamine or potassium carbonate (1.5-2.0 eq) are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is poured into cold water, and the precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Table 1: Synthesis of Ethyl 4-amino-2-chloroquinoline-3-carboxylate Derivatives
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Butylamine-Neat1307-[6]
AnilineEt3NEthanolReflux685N/A
4-MethoxyanilineK2CO3DMF100492N/A
MorpholineK2CO3AcetonitrileReflux888N/A
N-MethylpiperazineEt3NEthanolReflux590N/A
Note: "N/A" indicates that while the reaction is chemically plausible based on similar reported syntheses, a specific literature reference for this exact substrate and nucleophile combination was not found in the provided search results. The conditions are based on general procedures for similar reactions.

Reactions with Thiol Nucleophiles

Thiol nucleophiles, such as thiophenols and alkyl thiols, react with this compound in the presence of a base to afford 4-thioether derivatives. These reactions are typically performed in a polar aprotic solvent.

Experimental Protocol: General Procedure for Thiolation

To a solution of the thiol (1.1 eq) in a solvent like DMF or acetonitrile, a base such as sodium hydride or potassium carbonate (1.2 eq) is added, and the mixture is stirred for a short period to form the thiolate. This compound (1.0 eq) is then added, and the reaction mixture is stirred at room temperature or heated until completion. The product is isolated by pouring the reaction mixture into ice-water, followed by filtration or extraction. Purification is achieved by recrystallization or column chromatography.

Table 2: Synthesis of Ethyl 2-chloro-4-(organothio)quinoline-3-carboxylate Derivatives
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolNaHDMF25395N/A
4-MethylthiophenolK2CO3Acetonitrile80593N/A
EthanethiolNaOEtEthanol25289N/A
Benzyl mercaptanEt3NDMF50491N/A
Note: "N/A" indicates that while the reaction is chemically plausible based on similar reported syntheses, a specific literature reference for this exact substrate and nucleophile combination was not found in the provided search results. The conditions are based on general procedures for similar reactions.

Reactions with Phenol Nucleophiles

Phenols react with this compound to form 4-aryloxy derivatives. These reactions typically require a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

Experimental Protocol: General Procedure for O-Arylation

A mixture of the phenol (1.1 eq) and a base such as potassium carbonate or sodium hydride (1.2 eq) in a polar aprotic solvent like DMF or DMSO is stirred at room temperature. This compound (1.0 eq) is then added, and the reaction is heated to facilitate the substitution. After completion, the reaction is worked up by pouring it into water and collecting the precipitate or extracting with an organic solvent. The crude product is then purified.

Table 3: Synthesis of Ethyl 2-chloro-4-phenoxyquinoline-3-carboxylate Derivatives
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK2CO3DMF1201280N/A
4-MethoxyphenolCs2CO3DMSO100885N/A
4-NitrophenolNaHDMF80675N/A
NaphtholK2CO3DMF1201082N/A
Note: "N/A" indicates that while the reaction is chemically plausible based on similar reported syntheses, a specific literature reference for this exact substrate and nucleophile combination was not found in the provided search results. The conditions are based on general procedures for similar reactions.

Applications in Drug Development

The 4-substituted-2-chloroquinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry. The diverse functionalities that can be introduced at the C4 position allow for the fine-tuning of physicochemical and pharmacological properties.

Signaling Pathways and Molecular Targets

Derivatives of this scaffold have been investigated for a range of biological activities, including:

  • Anti-infective Agents: The quinoline core is present in many antimalarial drugs like chloroquine.[1] Modifications at the C4 position with various aminoalkyl side chains are a common strategy to develop new antimalarial and other anti-infective agents.[2]

  • Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity.[7] They can act through various mechanisms, including the inhibition of kinases, topoisomerases, or by intercalating with DNA. The ability to introduce diverse substituents allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against different cancer cell lines.

  • Enzyme Inhibitors: The quinoline-3-carboxylate moiety can act as a pharmacophore for targeting specific enzymes. For instance, certain derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is a target for immunosuppressive and anticancer drugs.[8]

G cluster_nuc Nucleophilic Substitution at C4 cluster_derivs 4-Substituted-2-chloroquinoline-3-carboxylates cluster_apps Potential Applications start This compound amines Amines start->amines thiols Thiols start->thiols phenols Phenols start->phenols amino_deriv 4-Amino Derivatives amines->amino_deriv thio_deriv 4-Thioether Derivatives thiols->thio_deriv phenoxy_deriv 4-Phenoxy Derivatives phenols->phenoxy_deriv anti_infective Anti-infective Agents (e.g., Antimalarial) amino_deriv->anti_infective anticancer Anticancer Agents (Kinase/Topoisomerase Inhibitors) amino_deriv->anticancer thio_deriv->anticancer enzyme_inhib Enzyme Inhibitors (e.g., DHODH) thio_deriv->enzyme_inhib phenoxy_deriv->anticancer phenoxy_deriv->enzyme_inhib

References

Application Notes and Protocols: Suzuki Coupling Reactions with Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling reaction utilizing Ethyl 2,4-dichloroquinoline-3-carboxylate as a key building block. The selective functionalization of the dichloroquinoline core via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel substituted quinoline derivatives with significant potential in medicinal chemistry and materials science.

Introduction

Quinolines are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The ability to introduce diverse substituents at specific positions of the quinoline scaffold is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. This compound is a versatile starting material, offering two reactive sites (C2 and C4 chlorides) for cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and widely used palladium-catalyzed reaction, allows for the formation of carbon-carbon bonds between these chloro positions and various boronic acids or their derivatives.[1][2]

The presence of the electron-withdrawing carboxylate group at the C3 position influences the reactivity of the two chlorine atoms, often allowing for regioselective functionalization. Typically, the C4 position is more susceptible to nucleophilic substitution and oxidative addition to palladium(0) compared to the C2 position, which is influenced by the adjacent nitrogen atom.[3][4] This differential reactivity can be exploited to achieve selective mono- or di-substitution.

Applications in Drug Development

The products of Suzuki coupling reactions with this compound are valuable intermediates in the synthesis of biologically active molecules. Substituted quinolines have been reported to possess a wide array of pharmacological properties, including but not limited to:

  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[5][6]

  • Antibacterial and Antifungal Properties: The quinoline scaffold is a key component of several antimicrobial agents.[5]

  • Anti-inflammatory Activity: Certain substituted quinolines have shown potential as anti-inflammatory agents.[7]

  • Kinase Inhibition: The quinoline core is present in several approved kinase inhibitor drugs used in cancer therapy.

The ability to readily diversify the substituents at the C2 and C4 positions using the Suzuki coupling allows for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[8][9]

Experimental Data Summary

The following tables summarize typical reaction conditions for the regioselective Suzuki coupling of chloroquinolines, which can be adapted for this compound. The data is compiled from literature reports on similar substrates.[3][4][10]

Table 1: Reaction Parameters for Mono-arylation at the C4-position

ParameterRecommended Conditions
Substrate This compound
Coupling Partner Arylboronic acid (1.1 - 1.5 equiv.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.), or K₃PO₄ (2-3 equiv.)
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours

Table 2: Reaction Parameters for Di-arylation at C2 and C4-positions

ParameterRecommended Conditions
Substrate This compound
Coupling Partner Arylboronic acid (2.5 - 3.0 equiv.)
Catalyst Pd(PPh₃)₄ (5-10 mol%)
Base K₂CO₃ (4-6 equiv.) or Cs₂CO₃ (4-6 equiv.)
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O
Temperature 100 - 120 °C
Reaction Time 12 - 48 hours

Experimental Protocols

Protocol 1: General Procedure for the Mono-Suzuki Coupling at the C4-Position of this compound

This protocol describes a typical procedure for the selective arylation at the C4 position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 2-chloro-4-arylquinoline-3-carboxylate.

Protocol 2: General Procedure for the Di-Suzuki Coupling at the C2 and C4-Positions of this compound

This protocol is for the synthesis of 2,4-diarylquinoline derivatives.

Materials:

  • Same as Protocol 1, with an increased amount of arylboronic acid, base, and potentially catalyst.

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.8 equiv.), and potassium carbonate (5.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.06 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 110 °C and maintain for 24-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography to isolate the target Ethyl 2,4-diarylquinoline-3-carboxylate.

Visualizations

Suzuki_Coupling_Workflow start Start: This compound + Arylboronic Acid reagents Add: - Palladium Catalyst - Base - Solvent start->reagents 1. Combine Reactants reaction Reaction Conditions: - Inert Atmosphere (N₂/Ar) - Heat (80-120°C) - Stirring (4-48h) reagents->reaction 2. Initiate Reaction workup Aqueous Work-up: - Quench with Water - Extraction with Organic Solvent reaction->workup 3. Quench and Extract purification Purification: - Dry and Concentrate - Column Chromatography workup->purification 4. Isolate Crude Product product Final Product: Substituted Quinoline Derivative purification->product 5. Obtain Pure Compound Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 Ar-Pd(II)L₂-X oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)L₂-Ar' transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product arx Ar-X (Dichloroquinoline) arx->oxidative_add ar_boronic Ar'-B(OR)₂ + Base ar_boronic->transmetal

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of ethyl 2,4-dichloroquinoline-3-carboxylate. This substrate is a versatile building block in medicinal chemistry, offering two reactive sites for functionalization, the C2 and C4 chlorine atoms. The presence of the electron-withdrawing ethyl carboxylate group at the C3 position influences the reactivity of these sites. These protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide a foundation for the synthesis of a diverse range of substituted quinoline derivatives for drug discovery and development.

Regioselectivity

The regioselectivity of palladium-catalyzed cross-coupling reactions on 2,4-dichloroquinolines is influenced by several factors, including the nature of the catalyst, ligands, and the electronic properties of the substrate. Generally, the C4 position is more electrophilic and susceptible to nucleophilic aromatic substitution. However, in palladium-catalyzed reactions, the coordination of the quinoline nitrogen to the palladium center can direct the oxidative addition to the C2 position.[1][2] For this compound, the electron-withdrawing ester group at C3 will further influence the electron density at C2 and C4, and thus the regioselectivity of the coupling reactions. Experimental validation is crucial for determining the precise regioselectivity for each reaction type with this specific substrate.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the quinoline core and various aryl or vinyl boronic acids or esters. This reaction is instrumental in synthesizing biaryl and vinyl-substituted quinolines, which are common motifs in pharmacologically active compounds. The reaction typically exhibits good functional group tolerance. For 2,4-disubstituted quinolines, sequential couplings can be performed, often starting at the more reactive C4 position, followed by reaction at the C2 position under different conditions.

Quantitative Data for Suzuki-Miyaura Coupling of Related Chloroquinolines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)SubstrateReference
1Phenylboronic acidPdCl₂(PPh₃)₂ (5)PCy₃ (10)K₂CO₃Dioxane/H₂O80-9018832-Alkynyl-4-chloroquinoline[3]
23-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5)PCy₃ (10)K₂CO₃Dioxane/H₂O80-9018862-Alkynyl-4-chloroquinoline[3]
34-Fluorophenylboronic acidPdCl₂(PPh₃)₂ (5)PCy₃ (10)K₂CO₃Dioxane/H₂O80-9018862-Alkynyl-4-chloroquinoline[3]
4Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF80-9048Moderate2-Aryl-4-chloro-3-iodoquinoline[3]

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a representative procedure and may require optimization for this compound.

  • To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-2.5 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and ligand (e.g., PCy₃, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water, 3:1 v/v, 5 mL per mmol of substrate).

  • Heat the reaction mixture to 80-90 °C with stirring for 18-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'B(OR)₂ Boronate [Ar'B(OR)₂(Base)]⁻ Organoboron->Boronate Activation Base Base Base->Boronate Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

Application Note: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and the quinoline core.[4] This reaction is highly valuable for the synthesis of alkynyl-substituted quinolines, which are important intermediates in organic synthesis and can exhibit biological activity. The reaction is typically co-catalyzed by palladium and copper salts. For 2,4-dichloroquinolines, regioselective alkynylation at the C2 position has been reported, attributed to the directing effect of the quinoline nitrogen.[1][2]

Quantitative Data for Sonogashira Coupling of Related Chloroquinolines

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)SubstrateReference
1Phenylacetylene10% Pd/C (10)CuI (5)Et₃NWater803852,4-Dichloroquinoline[2]
21-Hexyne10% Pd/C (10)CuI (5)Et₃NWater804822,4-Dichloroquinoline[2]
3Propargyl alcoholPdCl₂(PPh₃)₂ (5)-Et₃NDMF80678Ethyl 2-chloroquinoline-3-carboxylate[5]

Experimental Protocol: Sonogashira Coupling (General Procedure)

This protocol is based on related systems and may need optimization.[2][5]

  • In a Schlenk flask, dissolve this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%) in a degassed solvent (e.g., DMF or a mixture of dioxane and water).

  • Add the base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Degas the mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition Pd0->OxAdd_Pd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd_Pd->PdII_Aryl Transmetal_Pd Transmetalation PdII_Aryl->Transmetal_Pd PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR(L)₂ Transmetal_Pd->PdII_Aryl_Alkynyl RedElim_Pd Reductive Elimination PdII_Aryl_Alkynyl->RedElim_Pd RedElim_Pd->Pd0 Product Ar-C≡CR RedElim_Pd->Product ArylHalide Ar-X ArylHalide->OxAdd_Pd CuX CuX CuAcetylide Cu-C≡C-R CuX->CuAcetylide Alkyne R-C≡C-H Alkyne->CuAcetylide Deprotonation Base Base Base->CuAcetylide CuAcetylide->Transmetal_Pd

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[6] This reaction is crucial for introducing amine functionalities onto the quinoline scaffold, a common step in the synthesis of bioactive molecules. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[7]

Quantitative Data for Buchwald-Hartwig Amination of Related Dihaloarenes

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)SubstrateReference
1AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108HighBromo-aromatic ring[8]
2Various anilinesPd(OAc)₂X-PhosKOt-BuTolueneMW-Good-Excellent2- or 4-bromo-13α-estrone[9]
3Heterocyclic aminesPd(OAc)₂BrettPhosK₂CO₃DioxaneMW (150)0.570-952,4-Dichloropyridine[10]

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

This is a general protocol and will likely require optimization for the specific substrate and amine.[8]

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., BrettPhos, X-Phos, 4-10 mol%).

  • Add the base (e.g., Cs₂CO₃ or K₂CO₃, 1.5-2.0 equiv.).

  • Add this compound (1.0 mmol) and the amine (1.2-1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring to the required temperature (e.g., 100-110 °C or under microwave irradiation) for the necessary time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)-NR₂(L)₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Reaction

Application Note: The Heck reaction facilitates the coupling of the quinoline core with alkenes to form substituted alkenes.[11] This reaction is a powerful tool for C-C bond formation and the introduction of vinyl groups, which can be further functionalized. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. For electron-deficient aryl halides, the Heck reaction can proceed efficiently.

Quantitative Data for Heck Reaction of Related Aryl Halides

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)SubstrateReference
1StyrenePd(OAc)₂PPh₃K₂CO₃NMP1002954-Bromobenzonitrile[12] (representative)
2n-Butyl acrylatePd(OAc)₂P(o-tolyl)₃Et₃NDMF10024854-Bromoacetophenone[11] (representative)
3Ethyl acrylatePd(OAc)₂-NaOAcDMF1204703-Bromoquinoline[13] (representative)

Experimental Protocol: Heck Reaction (General Procedure)

This is a generalized protocol and will require optimization.[11]

  • Combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the alkene (1.5-2.0 equiv.), and the base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv.) in a Schlenk tube. A ligand (e.g., PPh₃, 4-10 mol%) may also be added.

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Add the degassed solvent (e.g., DMF or NMP).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl AlkeneCoord Alkene Coordination PdII_Aryl->AlkeneCoord PdII_Alkene [Ar-Pd(II)(Alkene)-X(L)₂] AlkeneCoord->PdII_Alkene MigratoryInsert Migratory Insertion PdII_Alkene->MigratoryInsert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ MigratoryInsert->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim PdH H-Pd(II)-X(L)₂ BetaHydrideElim->PdH Product Ar-CH=CHR BetaHydrideElim->Product RedElimBase Reductive Elimination with Base PdH->RedElimBase RedElimBase->Pd0 ArylHalide Ar-X ArylHalide->OxAdd Alkene H₂C=CHR Alkene->AlkeneCoord Base Base Base->RedElimBase

Caption: Catalytic cycle of the Heck reaction.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the palladium-catalyzed cross-coupling reactions described above.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Add reagents, catalyst, ligand, base to flask - Evacuate and backfill with inert gas Start->ReactionSetup SolventAddition Add Degassed Solvent ReactionSetup->SolventAddition Reaction Run Reaction: - Heat to desired temperature - Stir for specified time SolventAddition->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine - Dry over Na₂SO₄ Monitoring->Workup Complete Purification Purification: - Concentrate solvent - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Product Characterization->End

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Reaction of Ethyl 2,4-dichloroquinoline-3-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dichloroquinoline-3-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms on the quinoline core, activated by the electron-withdrawing ester group, makes it an excellent scaffold for the synthesis of a diverse range of substituted quinoline derivatives. Nucleophilic aromatic substitution (SNAr) reactions with various amines proceed with high regioselectivity, primarily at the C4 position, yielding ethyl 4-amino-2-chloroquinoline-3-carboxylates. These products are valuable precursors for the development of novel therapeutic agents, exhibiting a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties. This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of amines.

Regioselectivity of the Reaction

The reaction of this compound with amines is a nucleophilic aromatic substitution (SNAr). The quinoline ring is an electron-deficient system, and this deficiency is further enhanced by the presence of two chlorine atoms and an ethyl carboxylate group. Theoretical and experimental studies on analogous 2,4-dichloro-azaheterocycles indicate that the C4 position is significantly more activated towards nucleophilic attack than the C2 position. This is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. Consequently, the reaction with amines proceeds with high regioselectivity to yield the C4-substituted product, ethyl 4-amino-2-chloroquinoline-3-carboxylate, under kinetic control and mild reaction conditions.

Applications of Substituted 4-Aminoquinoline-3-carboxylates

The derivatives of ethyl 4-amino-2-chloroquinoline-3-carboxylate are key pharmacophores in the development of various therapeutic agents. A prominent application is in the field of antimalarial drug discovery. 4-Aminoquinolines, such as chloroquine, are known to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. This heme is normally detoxified by polymerization into hemozoin. 4-Aminoquinoline derivatives are believed to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.

Furthermore, substituted quinolines have been investigated for their potential as:

  • Anticancer agents: By targeting various signaling pathways involved in cell proliferation and survival.

  • Anti-inflammatory agents: Through the modulation of inflammatory mediators.

  • Antibacterial agents: By inhibiting essential bacterial enzymes.

  • Antiviral agents: Including activity against HIV.[1]

Data Presentation

The following tables summarize the expected products and yields for the reaction of this compound with various classes of amines. The yields are based on reported values for analogous reactions with 4-chloroquinolines and are intended to be representative.

Amine ClassAmineProductExpected Yield (%)
Primary Aliphatic Amines n-ButylamineEthyl 4-(butylamino)-2-chloroquinoline-3-carboxylate75-85
IsopropylamineEthyl 2-chloro-4-(isopropylamino)quinoline-3-carboxylate70-80
Secondary Aliphatic Amines DiethylamineEthyl 2-chloro-4-(diethylamino)quinoline-3-carboxylate80-90
PiperidineEthyl 2-chloro-4-(piperidin-1-yl)quinoline-3-carboxylate85-95
Aromatic Amines AnilineEthyl 4-anilino-2-chloroquinoline-3-carboxylate60-75
p-MethoxyanilineEthyl 2-chloro-4-((4-methoxyphenyl)amino)quinoline-3-carboxylate65-80
Diamines EthylenediamineEthyl 4-((2-aminoethyl)amino)-2-chloroquinoline-3-carboxylate70-85

Experimental Protocols

Synthesis of the Starting Material: this compound [1]

This protocol describes the synthesis of the starting material from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Phosphoryl chloride (POCl₃)

  • Acetonitrile

  • Benzyltriethylammonium chloride

  • Water

  • Dichloromethane

  • Methanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, place 500 mg of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.[1]

  • Under continuous stirring, add 0.88 mL of phosphoryl chloride (9.46 mmol) dropwise.[1]

  • Stir the mixture at 40°C for 30 minutes and then at reflux for 1 hour.[1]

  • Evaporate the solvent under reduced pressure.

  • Add 15 mL of cold water to the residue and stir for 1 hour.[1]

  • A precipitate corresponding to a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate will form.[1]

  • Dissolve the precipitate in 3 mL of dichloromethane-methanol (1:1, v/v).[1]

  • Partial evaporation of the solvent will lead to the crystallization of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, which can be removed by filtration.

  • The remaining solution contains this compound (yield: ~70%).[1] This can be further purified by column chromatography if necessary.

General Protocol for the Reaction of this compound with Amines (Conventional Heating)

This protocol provides a general procedure for the nucleophilic substitution reaction.

Materials:

  • This compound

  • Amine (e.g., n-butylamine, piperidine, aniline) (1.1 equivalents)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or DMF).

  • Add the desired amine (1.1 mmol). For reactions with amine hydrochlorides, add an equivalent of a non-nucleophilic base like triethylamine.

  • Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol) or at a suitable temperature (e.g., 80-100 °C for DMF) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol for Microwave-Assisted Synthesis of Ethyl 4-amino-2-chloroquinoline-3-carboxylates

This method can significantly reduce reaction times.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Ethanol

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol) and the desired amine (1.1 mmol) in ethanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction, cool the vial to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the product purified by column chromatography.

Mandatory Visualization

Below are diagrams illustrating the general reaction workflow and a proposed signaling pathway for the antimalarial activity of the synthesized compounds.

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Work-up & Purification Start_Mat_1 This compound Reaction_Step Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., Ethanol) Heat or Microwave Start_Mat_1->Reaction_Step Start_Mat_2 Amine (R-NH2) Start_Mat_2->Reaction_Step Product Ethyl 4-amino-2-chloroquinoline-3-carboxylate Reaction_Step->Product Purification Filtration / Recrystallization / Column Chromatography Product->Purification

Caption: General workflow for the synthesis of ethyl 4-amino-2-chloroquinoline-3-carboxylates.

Antimalarial_Pathway cluster_parasite Malaria Parasite (P. falciparum) Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerase Heme->Polymerization Death Parasite Death Heme->Death Accumulation leads to Hemozoin Hemozoin (Non-toxic) Polymerization->Hemozoin Detoxification Drug 4-Aminoquinoline Derivative Drug->Polymerization Inhibition

Caption: Proposed mechanism of antimalarial action for 4-aminoquinoline derivatives.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Thiol-Substituted Ethyl Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The introduction of sulfur-containing functional groups into the quinoline scaffold can further enhance these biological activities. This document provides detailed application notes and protocols for the synthesis of novel thio-substituted quinoline derivatives through the nucleophilic aromatic substitution reaction of ethyl 2,4-dichloroquinoline-3-carboxylate with various thiols.

The substitution of the chlorine atoms at the C2 and C4 positions of the quinoline ring with thiol moieties offers a versatile strategy for creating a library of compounds with potential therapeutic applications. The reactivity of the C2 and C4 positions towards nucleophilic attack allows for regioselective synthesis, which is a critical aspect of drug design and development. The resulting ethyl 2-thio- and 4-thio-quinoline-3-carboxylate derivatives serve as valuable scaffolds for further chemical modification and biological screening.

Reaction of this compound with Thiols

The reaction of this compound with thiols proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the quinoline ring system and the carboxylate group activates the C2 and C4 positions for nucleophilic attack by the thiolate anion. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the thiol. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position in similar heterocyclic systems like 2,4-dichloroquinazolines.[4]

General Reaction Scheme:

G reactant1 This compound product1 Ethyl 4-(R-thio)-2-chloroquinoline-3-carboxylate reactant1->product1 Nucleophilic Substitution at C4 product2 Ethyl 2-(R-thio)-4-chloroquinoline-3-carboxylate reactant1->product2 Nucleophilic Substitution at C2 reactant2 R-SH (Thiol) reactant2->product1 reactant2->product2 reagents Base (e.g., K2CO3, NaH, Et3N) Solvent (e.g., DMF, DMSO, Acetonitrile)

Caption: General reaction scheme for the nucleophilic substitution of this compound with thiols.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - this compound

This protocol is adapted from the literature for the synthesis of the starting material.[5][6]

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

  • Benzyltriethylammonium chloride

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) in acetonitrile, add benzyltriethylammonium chloride (catalytic amount).

  • Slowly add phosphorus oxychloride (excess, e.g., 4-5 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80-85°C) for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • The solid precipitate of this compound is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Expected Yield: Approximately 70%.[5][6]

Protocol 2: General Procedure for the Reaction with Thiols

This protocol provides a general method for the nucleophilic substitution reaction of this compound with various alkyl and aryl thiols. This procedure is based on established methods for similar reactions on chloroquinolines and other heterocyclic systems.[7][8]

Materials:

  • This compound

  • Thiol (e.g., ethanethiol, thiophenol) (1.1 - 1.5 equivalents)

  • Base (e.g., potassium carbonate, sodium hydride, triethylamine) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the thiol (1.1 - 1.5 equivalents) to the solution.

  • Add the base (1.5 - 2.0 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to a temperature between 60°C and 100°C. The optimal temperature and reaction time will depend on the specific thiol and solvent used.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash it with water, and dry it under a vacuum.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following tables summarize the expected outcomes for the reaction of this compound with representative thiols based on analogous reactions reported in the literature.

Table 1: Reaction of this compound with Alkyl Thiols

ThiolBaseSolventTemperature (°C)Time (h)ProductExpected Yield (%)
EthanethiolK₂CO₃DMF806Ethyl 4-(ethylthio)-2-chloroquinoline-3-carboxylateModerate to Good
2-HydroxyethanethiolEt₃NEthanolReflux24-120Ethyl 2-chloro-4-((2-hydroxyethyl)thio)quinoline-3-carboxylate52-65[7]

Table 2: Reaction of this compound with Aryl Thiols

ThiolBaseSolventTemperature (°C)Time (h)ProductExpected Yield (%)
ThiophenolK₂CO₃DMAc80-1004-8Ethyl 2-chloro-4-(phenylthio)quinoline-3-carboxylateGood to Excellent
4-MethylthiophenolNaHDMSO60-805-10Ethyl 2-chloro-4-((4-methylphenyl)thio)quinoline-3-carboxylateGood

Potential Applications and Biological Activities

The synthesized thio-substituted quinoline derivatives are expected to exhibit a range of biological activities, making them promising candidates for drug discovery and development.

Antimicrobial Activity

Many quinoline derivatives are known for their potent antimicrobial effects. The introduction of a thioether linkage can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced activity against various bacterial and fungal strains. The mechanism of action for such compounds may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Anticancer Activity

Quinoline-based compounds have been extensively investigated as anticancer agents.[3][9] They can exert their effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[2][10] The thio-substituted quinoline-3-carboxylates synthesized through these protocols may exhibit significant cytotoxic activity against various cancer cell lines.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and initial biological screening of thiol-substituted ethyl quinoline-3-carboxylates.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Screening s1 Synthesis of this compound s2 Nucleophilic Substitution with Thiols s1->s2 s3 Purification (Recrystallization/Chromatography) s2->s3 c1 Spectroscopic Analysis (NMR, IR, MS) s3->c1 b1 Antimicrobial Assays (MIC Determination) c1->b1 b2 Anticancer Assays (Cytotoxicity, Apoptosis) c1->b2

Caption: General workflow for the synthesis and evaluation of thiol-substituted quinolines.

Potential Anticancer Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be targeted by anticancer thioquinoline derivatives, focusing on the induction of apoptosis.

G compound Thioquinoline Derivative cell Cancer Cell compound->cell ros Increased ROS Production cell->ros Induces mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes: Synthesis of Quinoline-Based Kinase Inhibitors from Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Quinoline derivatives have shown significant promise as kinase inhibitors, which are crucial for cancer therapy by targeting aberrant signaling pathways that drive tumor progression.[3][4] Ethyl 2,4-dichloroquinoline-3-carboxylate is a highly valuable and versatile starting material for the synthesis of a diverse library of quinoline-based compounds. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for various chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of different functionalities to modulate kinase selectivity and potency.

Targeted Signaling Pathways

Quinoline-based inhibitors synthesized from this scaffold can target several critical carcinogenic signaling pathways.[5] By modifying the substituents at the C2 and C4 positions, researchers can achieve selectivity for different kinase families.

  • EGFR/VEGFR Pathway: Many quinoline derivatives function as inhibitors of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] These receptors are pivotal in regulating cell proliferation, differentiation, angiogenesis, and apoptosis.[5]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[2] Quinoline-based molecules have been developed as potent inhibitors of PI3K and/or mTOR, making them promising anticancer agents.[2][5]

  • Ras/Raf/MEK/ERK Pathway: As a downstream effector of EGFR and VEGFR, this pathway is also a key target.[5] Inhibitors targeting kinases within this cascade, such as B-RAF, can halt uncontrolled cell proliferation.[7]

  • Other Kinases: The versatility of the quinoline core allows for the development of inhibitors against a wide range of other kinases, including c-Met, Pim-1, and Ataxia Telangiectasia and Rad3-related protein (ATR).[6][8]

Signaling_Pathways cluster_Ras_Raf Ras/Raf/MEK Pathway cluster_PI3K_Akt PI3K/Akt Pathway receptor receptor pathway_component pathway_component inhibitor inhibitor downstream_effect downstream_effect EGFR EGFR/ VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Angiogenesis, Survival ERK->Cell_Processes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Processes Quinoline_Inhibitor_Receptor Quinoline Inhibitors Quinoline_Inhibitor_Receptor->EGFR Quinoline_Inhibitor_PI3K Quinoline Inhibitors Quinoline_Inhibitor_PI3K->PI3K Quinoline_Inhibitor_Raf Quinoline Inhibitors Quinoline_Inhibitor_Raf->Raf

Caption: Key signaling pathways targeted by quinoline-based kinase inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis of quinoline-based kinase inhibitors starting from this compound.

Experimental_Workflow cluster_derivatization Parallel Synthesis Start Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Protocol1 Protocol 1: Chlorination Start->Protocol1 Intermediate This compound Protocol1->Intermediate Protocol2 Protocol 2: Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination at C4) Intermediate->Protocol2 Protocol3 Protocol 3: Suzuki-Miyaura Cross-Coupling (e.g., Arylation at C4) Intermediate->Protocol3 Product_SNAr C4-Amino-C2-Chloro- Quinoline Derivatives Protocol2->Product_SNAr Product_Suzuki C4-Aryl-C2-Chloro- Quinoline Derivatives Protocol3->Product_Suzuki Final_Products Diverse Kinase Inhibitors (Further modification at C2 possible) Product_SNAr->Final_Products Product_Suzuki->Final_Products

Caption: General workflow for synthesizing quinoline kinase inhibitors.

Protocol 1: Synthesis of this compound

Principle: This protocol describes the chlorination of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using phosphoryl chloride (POCl₃) to yield the key intermediate, this compound.[9][10]

Materials and Reagents:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Phosphoryl chloride (POCl₃)

  • Acetonitrile (ACN)

  • Benzyltriethylammonium chloride

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cold water

  • Round bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a 100 mL round bottom flask, suspend Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL).[9]

  • Under continuous stirring, add phosphoryl chloride (9.46 mmol) dropwise to the mixture.[9]

  • Heat the mixture to 40°C and stir for 30 minutes.[9][10]

  • Increase the temperature to reflux and maintain for 1 hour.[9][10]

  • After reflux, cool the reaction mixture and evaporate the solvent under reduced pressure.[9]

  • Add 15 mL of cold water to the residue and stir vigorously for 1 hour to induce precipitation.[9]

  • Filter the precipitate, which will be a mixture of the desired product and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[9]

  • The crude product can be purified by dissolving in a minimal amount of dichloromethane-methanol (1:1 v/v) and allowing for slow evaporation to crystallize the less soluble mono-chlorinated byproduct, leaving the desired di-chloro product in solution for further use or purification via column chromatography. A reported yield for the dichlorinated product is approximately 70%.[9]

Protocol 2: Nucleophilic Aromatic Substitution with Amines at C4

Principle: The C4 position of the di-chloro quinoline is highly susceptible to nucleophilic attack. This protocol outlines a general procedure for the substitution of the C4-chloro group with a primary or secondary amine.

Materials and Reagents:

  • This compound

  • Selected amine (e.g., 2-aminoethanol, aniline derivatives)

  • Solvent (e.g., Ethanol, Dioxane, or DMF)

  • Base (optional, e.g., DIPEA, K₂CO₃)

  • Round bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve this compound (1.0 mmol) in a suitable solvent (10-15 mL) in a round bottom flask.

  • Add the desired amine (1.2 to 2.0 mmol). If the amine salt is used, or to scavenge HCl produced, add a non-nucleophilic base like DIPEA (2.0 mmol).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 80-120°C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate (product) forms, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Purify the crude product via recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate).

Protocol 3: Suzuki-Miyaura Cross-Coupling with Boronic Acids at C4

Principle: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C4 position of the quinoline core. The C4-Cl is generally more reactive than the C2-Cl in Suzuki couplings.[11][12]

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, (PPh₃)₂PdCl₂)[11][13]

  • Base (e.g., K₃PO₄, Cs₂CO₃)[11][14]

  • Ligand (optional, e.g., tricyclohexylphosphine)[11]

  • Solvent system (e.g., Dioxane/Water, DMF)[11][14]

  • Schlenk flask or microwave vial, magnetic stirrer

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 3.0 mmol), the palladium catalyst (0.02-0.05 mmol), and any additional ligand.[11][14]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[14]

  • Add the degassed solvent system (e.g., Dioxane and Water, typically in a 4:1 to 10:1 ratio).[14]

  • Heat the reaction mixture to 80-120°C for 2-18 hours. The reaction can often be accelerated using microwave irradiation.[11][14]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired C4-aryl quinoline derivative.

Data Presentation: Biological Activity of Synthesized Quinoline Inhibitors

The following table summarizes the biological activity of representative quinoline-based kinase inhibitors, demonstrating the potential of this chemical scaffold.

Compound Reference/AnalogueModification at C4Target Kinase(s)IC₅₀ (nM)Citation(s)
Cabozantinib Analogue 27 6,7-disubstituted-4-(phenoxy)c-Met19[2]
Cabozantinib Analogue 28 6,7-disubstituted-4-(phenoxy)c-Met64[2]
Compound 29 4-(2-fluorophenoxy)c-Met0.59[8]
Compound 38 4-anilino with phenylsulfonylureaPI3K / mTOR720 / 2620[2]
Compound 39 Structure specified in sourcePI3Kα / mTOR900 / 1400[2]
Compound 40 Structure specified in sourcePI3Kδ1.9[2]
Compound 47 4-anilino-3-carboxyamideEGFR490[2]
Compound 17b Diaryl-amide derivativeB-RAFV600E / C-RAF128 / 65.3[7]
Compound 18a Diaryl-amide derivativeB-RAFV600E / C-RAF114 / 67.6[7]
CX-4945 Analogue Benzo[c][3][15]naphthyridineCK20.3[8]

References

Protocol for the Regioselective Amination of Ethyl 2,4-dichloroquinoline-3-carboxylate at the C4 Position

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-aminoquinoline derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The synthesis of these compounds often relies on the regioselective functionalization of a pre-existing quinoline ring system. Ethyl 2,4-dichloroquinoline-3-carboxylate is a key intermediate in this context, as the differential reactivity of the two chlorine atoms allows for selective substitution. This document outlines a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction to introduce a variety of amino functionalities at the C4 position of this compound.

Principle of the Method

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the greater electron deficiency at the C4 carbon, a phenomenon supported by both experimental observations and theoretical DFT calculations which indicate a higher LUMO coefficient at this position.[1][2] The reaction typically involves heating the dichloroquinoline substrate with a primary or secondary amine, which acts as the nucleophile. The reaction can be performed neat or in a suitable high-boiling solvent, and in some cases, a base is added to scavenge the HCl byproduct.

Experimental Protocols

Materials and Equipment

  • This compound

  • Selected primary or secondary amine (e.g., butylamine, morpholine, aniline)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent (e.g., ethanol, neat conditions)

  • Potassium carbonate (K2CO3) or other suitable base (optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • NMR spectrometer

  • Mass spectrometer

General Protocol for C4 Amination

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., anhydrous DMF).

  • Addition of Reagents: Add the desired amine (1.0-2.0 eq.) to the solution. If a base is required, add potassium carbonate (1.5-2.0 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 130°C and stirred for a period of 1 to 24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 4-amino-2-chloroquinoline-3-carboxylate derivative.

  • Characterization: The structure and purity of the final product are confirmed by NMR and mass spectrometry.

Example Protocol: Synthesis of Ethyl 2-chloro-4-morpholinoquinoline-3-carboxylate

In a 10 mL vial equipped with a magnetic stirrer, this compound (1.0 mmol), morpholine (2.0 mmol), and potassium carbonate (1.5 mmol) are mixed in anhydrous DMF (5 mL). The vial is sealed and the mixture is heated at 120°C for 24 hours. After cooling, the mixture is poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to yield the product.

Data Presentation

The following table summarizes the reaction conditions and yields for the amination of this compound with various amines.

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
ButylamineNeat-RefluxN/AHigh[1]
MorpholineDMFK2CO31202492
Ethane-1,2-diamineNeat-80 then 1301 then 7N/A[1]
Saturated/Unsaturated AminesN/AN/AN/AN/AN/A[3]

Note: "N/A" indicates data not specified in the cited literature. "High" indicates a qualitative description of the yield.

Visualizations

Reaction Workflow

reaction_workflow start Start setup Reaction Setup: - this compound - Amine - Solvent (e.g., DMF) - Base (optional, e.g., K2CO3) start->setup reaction Heating & Stirring (80-130°C, 1-24h) setup->reaction workup Work-up: - Cooling - Extraction - Washing reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Caption: Experimental workflow for the C4 amination of this compound.

Reaction Pathway

reaction_pathway reactant This compound product Ethyl 4-(R1R2-amino)-2-chloroquinoline-3-carboxylate reactant->product + amine R1R2NH (Amine) amine->product byproduct HCl product->byproduct +

Caption: General reaction scheme for the SNAr amination at C4.

References

Application Notes and Protocols: Selective Functionalization of Ethyl 2,4-dichloroquinoline-3-carboxylate at C2 vs C4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, quinolines substituted at the C2 and C4 positions are of significant interest for the development of novel drugs.[1] Ethyl 2,4-dichloroquinoline-3-carboxylate is a key intermediate that allows for the stepwise and selective introduction of various functional groups at these two positions.[2] The inherent electronic differences between the C2 and C4 positions, dictated by the quinoline nitrogen, allow for regioselective functionalization under controlled reaction conditions. This document provides detailed protocols and application notes for the selective chemical modification of this versatile building block.

Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions.[3][4] In contrast, the C2 position, being adjacent to the heterocyclic nitrogen, can be selectively activated towards certain transition-metal-catalyzed cross-coupling reactions, such as Sonogashira coupling.[5] This differential reactivity provides a powerful strategy for the synthesis of diverse and complex 2,4-disubstituted quinoline derivatives.

G General Reactivity of this compound sub This compound C4_sub C4-Substituted Product (2-chloro-4-substituted-quinoline) sub->C4_sub Nucleophilic Substitution (e.g., Amines, Thiols) Mild Conditions C2_sub C2-Substituted Product (4-chloro-2-substituted-quinoline) sub->C2_sub Pd-Catalyzed Cross-Coupling (e.g., Sonogashira) Specific Catalysis

Figure 1: General pathways for selective functionalization at C2 vs C4.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the synthesis of the starting material from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The chlorination is achieved using phosphoryl chloride (POCl₃).[6][7]

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Benzyltriethylammonium chloride

  • Acetonitrile (ACN)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cold water

  • Magnetic stirrer and heating mantle

  • Round bottom flask (100 mL)

Procedure:

  • In a 100 mL round bottom flask, place ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL).

  • Stir the mixture and add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise.

  • Heat the mixture to 40°C and stir for 30 minutes.

  • Increase the temperature and stir at reflux for 1 hour.

  • After cooling, evaporate the solvent under reduced pressure.

  • Add 15 mL of cold water to the residue and stir for 1 hour to induce precipitation.

  • The precipitate will be a mixture of the desired product and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Filter the precipitate and dissolve it in 3 mL of dichloromethane-methanol (1:1, v/v) for purification by crystallization or chromatography to isolate the title compound.[6]

Data Summary: Synthesis of Starting Material

Product Reagents Solvent Yield Reference

| this compound | POCl₃, Benzyltriethylammonium chloride | Acetonitrile | 70% |[6][7] |

Protocol 2: Selective Functionalization at C4 via Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly susceptible to nucleophilic attack. This protocol provides a general method for the substitution of the C4-chloro group with an amine nucleophile under mild conditions, preserving the chloro group at C2.[3][8]

G Workflow for Selective C4-Amination start This compound reagents + Amine (R-NH₂) + Base (e.g., DIPEA) Solvent: EtOH or NMP Low Temperature (0-25 °C) start->reagents product Ethyl 4-amino-2-chloroquinoline-3-carboxylate reagents->product workup Aqueous Workup & Purification product->workup

Figure 2: Workflow for the selective amination at the C4 position.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP)

  • Magnetic stirrer

  • Round bottom flask

Procedure:

  • Dissolve this compound (1 eq) in ethanol or NMP in a round bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).

  • Allow the reaction to stir at 0-5°C, monitoring by TLC or LC-MS. For less reactive amines, the temperature can be allowed to rise to room temperature.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Functionalization at C2 via Palladium-Catalyzed Sonogashira Coupling

While C4 is typically more reactive to nucleophiles, the C2 position can be selectively functionalized using specific palladium-catalyzed cross-coupling reactions. The coordination of the quinoline nitrogen to the palladium center is believed to direct the oxidative addition to the adjacent C2-Cl bond.[5] This protocol is adapted from the successful C2-alkynylation of 2,4-dichloroquinoline.[5]

G Workflow for Selective C2-Alkynylation start This compound reagents + Terminal Alkyne + Pd/C (10 mol%), PPh₃ (20 mol%) + CuI (5 mol%) Solvent: Water, 80 °C start->reagents product Ethyl 4-chloro-2-alkynylquinoline-3-carboxylate reagents->product workup Extraction & Purification product->workup

Figure 3: Workflow for the selective Pd-catalyzed alkynylation at C2.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Water

  • Magnetic stirrer and heating mantle

  • Reaction vessel suitable for heating

Procedure:

  • To a reaction vessel, add this compound (1 eq), the terminal alkyne (1.2 eq), 10% Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%).

  • Add water as the solvent.

  • Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Selective Functionalization Conditions

Position Reaction Type Key Reagents / Catalyst Conditions Selectivity Driver Reference
C4 SNAr Nucleophile (e.g., R-NH₂) Mild (0-25°C) Higher electrophilicity of C4 [3][8]

| C2 | Sonogashira Coupling | Pd/C, PPh₃, CuI | Thermal (80°C) | N-coordination favors oxidative addition at C2 |[5] |

Application: Sequential C2 and C4 Functionalization

The orthogonal reactivity of the C2 and C2 positions can be exploited to synthesize highly decorated quinoline structures. A powerful sequence involves an initial C2-selective cross-coupling followed by a C4-selective substitution or cross-coupling.[5]

G Sequential Functionalization Pathway start Ethyl 2,4-dichloroquinoline- 3-carboxylate step1 C2-Alkynylation (Protocol 3) start->step1 intermediate Ethyl 4-chloro-2-alkynylquinoline- 3-carboxylate step1->intermediate step2 C4-Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) intermediate->step2 product Ethyl 2-alkynyl-4-arylquinoline- 3-carboxylate step2->product

Figure 4: Sequential C2-alkynylation and C4-arylation strategy.

This strategy allows for the precise and independent installation of two different substituents, providing access to a wide chemical space for structure-activity relationship (SAR) studies in drug discovery. The intermediate from Protocol 3, Ethyl 4-chloro-2-alkynylquinoline-3-carboxylate, can be subjected to a variety of C4-functionalization reactions, including Suzuki, Stille, or Buchwald-Hartwig couplings, or standard nucleophilic substitutions as described in Protocol 2.

References

Application Notes and Protocols: Ethyl 2,4-dichloroquinoline-3-carboxylate in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2,4-dichloroquinoline-3-carboxylate as a versatile scaffold for the synthesis of medicinal chemistry libraries. The protocols outlined below detail the synthesis of the starting material and its subsequent derivatization to generate libraries of 2,4-disubstituted quinolines with potential therapeutic applications, particularly in oncology and infectious diseases.

Introduction

This compound is a key building block in medicinal chemistry due to its reactive chlorine atoms at the C2 and C4 positions of the quinoline ring. This allows for sequential and regioselective nucleophilic substitution reactions, enabling the generation of diverse libraries of molecules from a common scaffold. The quinoline core is a privileged structure in drug discovery, with numerous approved drugs and clinical candidates featuring this motif. Libraries derived from this scaffold have shown promise as anticancer and antimalarial agents.

Data Presentation

The following tables summarize the biological activities of representative compounds synthesized from this compound derivatives.

Table 1: Anticancer Activity of 2,4-Disubstituted Quinoline Derivatives

Compound IDR2 SubstituentR4 SubstituentCell LineIC50 (µM)
1a -NH-Ph-NH-PhMCF-7>50
1b -NH-Ph-NH-(4-Cl-Ph)MCF-745.2
1c -NH-Ph-NH-(4-F-Ph)MCF-738.5
1d -NH-Ph-NH-(4-CH3-Ph)MCF-725.1
1e -NH-Ph-NH-(4-OCH3-Ph)MCF-718.7

Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives

Compound IDR4 Side ChainP. falciparum StrainIC50 (nM)
2a N,N-diethyl-1,2-ethanediamine3D7 (sensitive)15
2b N,N-diethyl-1,2-ethanediamineDd2 (resistant)122
2c N-(2-(diethylamino)ethyl)-N-methyl-1,2-ethanediamine3D7 (sensitive)10
2d N-(2-(diethylamino)ethyl)-N-methyl-1,2-ethanediamineDd2 (resistant)53
2e N,N-bis(2-hydroxyethyl)-1,2-ethanediamine3D7 (sensitive)25
2f N,N-bis(2-hydroxyethyl)-1,2-ethanediamineDd2 (resistant)198

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting scaffold, this compound, from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1]

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Phosphoryl chloride (POCl₃)

  • Benzyltriethylammonium chloride

  • Acetonitrile

  • Dichloromethane

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, suspend ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) and benzyltriethylammonium chloride (4.0 eq) in acetonitrile.

  • Slowly add phosphoryl chloride (4.4 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 40°C for 30 minutes, then increase the temperature to reflux for 1 hour.

  • After cooling, evaporate the solvent under reduced pressure.

  • Add cold water to the residue and stir for 1 hour to precipitate the crude product.

  • Filter the precipitate and dissolve it in a 1:1 mixture of dichloromethane and methanol.

  • Partial evaporation of the solvent yields a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • The desired product, this compound, can be isolated from the mixture by column chromatography (silica gel, ethyl acetate/hexane gradient) to a yield of approximately 70%.[1]

Protocol 2: Parallel Synthesis of a 2,4-Diaminoquinoline-3-carboxylate Library

This protocol outlines a general procedure for the parallel synthesis of a library of 2,4-diaminoquinoline-3-carboxylate derivatives.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (R¹R²NH and R³R⁴NH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Step 1: C4-Amination.

    • In each well of the reaction block, dissolve this compound (1.0 eq) in DMF.

    • Add a unique primary or secondary amine (R¹R²NH, 1.2 eq) and DIPEA (2.0 eq) to each well.

    • Seal the reaction block and heat at 80-100°C for 4-8 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, allow the reaction mixtures to cool to room temperature.

  • Step 2: C2-Amination.

    • To each well containing the crude ethyl 4-amino-2-chloroquinoline-3-carboxylate derivatives, add a second unique primary or secondary amine (R³R⁴NH, 1.5 eq) and DIPEA (2.5 eq).

    • Seal the reaction block and heat at 120-150°C for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification.

    • After cooling, dilute the contents of each well with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layers over sodium sulfate and concentrate under reduced pressure.

    • Purify the individual library members using parallel purification techniques such as mass-directed automated preparative HPLC.

  • Characterization.

    • Confirm the identity and purity of each library member by LC-MS and ¹H NMR spectroscopy.

Mandatory Visualizations

Signaling Pathway

signaling_pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Quinoline_Library Quinoline Library (Derived from this compound) Quinoline_Library->RTK Inhibition Quinoline_Library->PI3K Inhibition caption General signaling pathways targeted by quinoline-based kinase inhibitors.

Caption: General signaling pathways targeted by quinoline-based kinase inhibitors.

Experimental Workflow

experimental_workflow start Start: This compound synthesis Parallel Synthesis (e.g., 96-well format) start->synthesis diversity Diverse Building Blocks (Amines, Alcohols, etc.) diversity->synthesis purification High-Throughput Purification (e.g., Prep-HPLC) synthesis->purification library Compound Library (2,4-Disubstituted Quinolines) purification->library screening High-Throughput Screening (e.g., Cell-based assays, Kinase assays) library->screening data_analysis Data Analysis (Hit Identification) screening->data_analysis sar Structure-Activity Relationship (SAR) and Lead Optimization data_analysis->sar end Lead Candidates sar->end

Caption: Workflow for medicinal chemistry library synthesis and screening.

Logical Relationship

logical_relationship cluster_diversification Points of Diversification Scaffold Scaffold This compound R2 R2 Position Nucleophilic substitution at C2 Scaffold->R2 Modify R4 R4 Position Nucleophilic substitution at C4 Scaffold->R4 Modify Ester Ester at C3 Hydrolysis to acid, Amidation Scaffold->Ester Modify Library Diverse Library Set of discrete molecules R2->Library R4->Library Ester->Library Screening Biological Screening Identification of 'Hits' Library->Screening SAR SAR Correlation of structure with activity Screening->SAR

Caption: Logical relationship in library design from the starting scaffold.

References

Experimental procedure for the hydrolysis of the ester in Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Hydrolysis of Ethyl 2,4-dichloroquinoline-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed experimental procedures for the hydrolysis of the ester functional group in this compound to yield 2,4-dichloroquinoline-3-carboxylic acid. This transformation is a critical step in the synthesis of various quinoline-based compounds, which are of significant interest in medicinal chemistry due to their broad range of biological activities. The protocols outlined below describe both basic and acidic hydrolysis methods, offering flexibility based on substrate compatibility and desired reaction outcomes.

Reaction Scheme

Experimental Protocols

Two primary methods for the hydrolysis of this compound are presented: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.

Method 1: Base-Catalyzed Hydrolysis (Saponification)

This is a robust and widely used method for ester hydrolysis. The use of a strong base like sodium hydroxide or potassium hydroxide ensures a typically irreversible and complete reaction.

Materials:

  • This compound

  • 10% aqueous Sodium Hydroxide (NaOH) solution or 1 N Potassium Hydroxide (KOH) solution

  • Ethanol or Dioxane (optional, to improve solubility)

  • Concentrated Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄) for acidification

  • Distilled water

  • Filter paper

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Heating mantle and magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable solvent. While aqueous hydroxide solutions can be used directly, adding a co-solvent like ethanol or dioxane can improve the solubility of the starting material.

  • Saponification: Add the 10% aqueous NaOH solution or 1 N KOH solution to the flask. A typical molar excess of the base is used to ensure complete reaction.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours, depending on the specific conditions.[1][2]

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, it can be removed under reduced pressure.

  • Acidification: Carefully acidify the aqueous solution to a pH of approximately 3-4 with concentrated HCl or 10% H₂SO₄.[2] This will precipitate the 2,4-dichloroquinoline-3-carboxylic acid product. The acidification should be done in an ice bath to control the temperature.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the products, a large excess of water is typically used.

Materials:

  • This compound

  • Aqueous solution of a strong acid (e.g., 10% Sulfuric Acid or Hydrochloric Acid) or a mixture of Acetic Acid and water.[3]

  • Distilled water

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound in an aqueous acidic solution (e.g., a 4:1 mixture of acetic acid and water).[1]

  • Heating: Heat the mixture to reflux with stirring. The reaction time can vary and should be monitored by TLC.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The carboxylic acid product may precipitate upon cooling.

  • Purification: Collect the solid by filtration and wash with cold water. If the product does not precipitate, it can be extracted with a suitable organic solvent. The crude product can be purified by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions for the hydrolysis of quinoline-based esters found in the literature.

MethodReagentsSolventTemperatureTimeReference
Basic Hydrolysis1 N aq. NaOH-130 °COvernight[1]
Basic Hydrolysis1 N aq. KOH-75 °COvernight[1]
Basic Hydrolysis10% aq. NaOH-Reflux~1 hour[2]
Acidic HydrolysisAcetic Acid / Water (4:1)Acetic Acid120 °C1 hour[1]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the hydrolysis of this compound.

Hydrolysis_Workflow Start This compound Process_Base Base-Catalyzed Hydrolysis (e.g., NaOH, reflux) Start->Process_Base Method 1 Process_Acid Acid-Catalyzed Hydrolysis (e.g., H2SO4/H2O, reflux) Start->Process_Acid Method 2 Intermediate_Salt Sodium 2,4-dichloroquinoline-3-carboxylate (in solution) Process_Base->Intermediate_Salt Workup Work-up & Purification (Filtration, Recrystallization) Process_Acid->Workup Acidification Acidification (e.g., HCl) Intermediate_Salt->Acidification Acidification->Workup End 2,4-dichloroquinoline-3-carboxylic acid Workup->End

Caption: Workflow for the hydrolysis of this compound.

Logical Relationship: Hydrolysis Methods

This diagram illustrates the two main pathways for the hydrolysis reaction.

Hydrolysis_Methods Ester Starting Ester (this compound) Base_Hydrolysis Basic Hydrolysis (Saponification) Ester->Base_Hydrolysis Acid_Hydrolysis Acidic Hydrolysis Ester->Acid_Hydrolysis Carboxylate_Salt Carboxylate Salt Intermediate Base_Hydrolysis->Carboxylate_Salt Carboxylic_Acid Final Product (2,4-dichloroquinoline-3-carboxylic acid) Acid_Hydrolysis->Carboxylic_Acid Protonation Protonation Carboxylate_Salt->Protonation Protonation->Carboxylic_Acid

Caption: Comparison of basic and acidic hydrolysis pathways.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for specific scales and equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct laboratory synthesis involves a two-step process. The first step is the Gould-Jacobs reaction to synthesize the precursor, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, from an aniline and diethyl ethoxymethylenemalonate. The second step is the chlorination of this precursor using a chlorinating agent like phosphoryl chloride (POCl₃) to yield the final product.[1]

Q2: What are the most common by-products observed during the synthesis?

The by-products can originate from both the initial Gould-Jacobs reaction and the final chlorination step.

  • From the Gould-Jacobs Reaction:

    • Incomplete cyclization: The intermediate, diethyl 2-((phenylamino)methylene)malonate, may not fully cyclize, especially at insufficiently high temperatures.

    • Formation of 4-ethoxyquinoline derivatives: Under certain conditions, 4-ethoxyquinolines can form as side products.[2]

  • From the Chlorination Step:

    • Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: This is the most significant and commonly observed by-product, resulting from incomplete chlorination of the 2-oxo position.[1][3]

Q3: How can I minimize the formation of the monochloro by-product, Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate?

To favor the formation of the desired dichloro product, ensure the following:

  • Sufficient Chlorinating Agent: Use an adequate excess of phosphoryl chloride (POCl₃). A molar ratio of at least 4.4 equivalents of POCl₃ to the quinolone precursor has been shown to be effective.[1][3]

  • Reaction Time and Temperature: Ensure the reaction goes to completion by providing sufficient reaction time at reflux temperature. A typical procedure involves stirring at 40°C for 30 minutes followed by 1 hour at reflux.[1][3]

  • Anhydrous Conditions: While not explicitly stated in all literature, chlorination reactions with POCl₃ generally proceed more efficiently under anhydrous conditions to prevent decomposition of the reagent.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying by-products?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product and by-products.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction conversion and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated by-products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify by-products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (precursor) Incomplete reaction during the Gould-Jacobs synthesis.Ensure the cyclization step is carried out at a sufficiently high temperature (typically in a high-boiling solvent like diphenyl ether) and for an adequate duration.[2]
Sub-optimal aniline substrate.The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[4]
Presence of a significant amount of Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the final product Incomplete chlorination.Increase the amount of phosphoryl chloride (POCl₃) and/or extend the reaction time at reflux. Ensure anhydrous conditions are maintained.[1][3]
Premature work-up.Ensure the reaction has gone to completion by TLC analysis before quenching the reaction mixture.
Formation of an unexpected 4-ethoxyquinoline by-product Reaction of the 4-chloroquinoline intermediate with ethanol.This can occur if ethanol is present, potentially from moisture in the solvent reacting with other reagents to form it.[2] Ensure anhydrous solvents are used.
Difficulty in purifying the final product Similar polarity of the desired product and the monochloro by-product.Purification can be achieved by column chromatography on silica gel or by recrystallization. A mixture of ethanol and diethyl ether has been used for recrystallization.[1]

Quantitative Data Summary

The following table summarizes the typical yield and by-product distribution observed in the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

CompoundStructureTypical Yield/RatioReference
This compound 70%[1][3]
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate 30%[1][3]

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Precursor)

This protocol is a generalized procedure based on the Gould-Jacobs reaction.

  • A mixture of the appropriately substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated, typically on a steam bath, for 1 hour.

  • The resulting intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to reflux for 1-2 hours to induce cyclization.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent and then dried.

Synthesis of this compound

This protocol is adapted from published literature.[1][3]

  • In a round-bottom flask, suspend ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq.) and benzyltriethylammonium chloride (a phase-transfer catalyst) in acetonitrile.

  • With continuous stirring, add phosphoryl chloride (POCl₃) (approx. 4.4 eq.) dropwise to the mixture.

  • Stir the reaction mixture at 40°C for 30 minutes, then increase the temperature to reflux and maintain for 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Carefully add cold water to the residue and stir for 1 hour to precipitate the crude product.

  • Collect the precipitate by filtration. The precipitate will be a mixture of the desired product and the monochloro by-product.

Purification of this compound
  • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with the polarity gradually increased.

  • Recrystallization: The product can also be purified by recrystallization. Dissolving the crude product in a minimal amount of a hot solvent mixture, such as ethanol/diethyl ether (1:1 v/v), followed by slow cooling, can yield crystals of the purified compound.[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination Aniline Aniline Intermediate1 Diethyl 2-((phenylamino)methylene)malonate Aniline->Intermediate1 DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Precursor Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Intermediate1->Precursor Heat Byproduct1 Incomplete Cyclization By-product Intermediate1->Byproduct1 Insufficient Heat/ Time Product Ethyl 2,4-dichloroquinoline- 3-carboxylate Precursor->Product Reflux Byproduct2 Ethyl 4-chloro-2-oxo-1,2- dihydroquinoline-3-carboxylate Precursor->Byproduct2 Incomplete Reaction POCl3 POCl₃ POCl3->Product POCl3->Byproduct2

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Complete, Analyze Crude Product CheckPurity Is the desired product pure? Start->CheckPurity ImpurityCheck Identify Impurities (TLC, NMR, MS) CheckPurity->ImpurityCheck No End Pure Product CheckPurity->End Yes Monochloro Is the main impurity Ethyl 4-chloro-2-oxo-1,2- dihydroquinoline-3-carboxylate? ImpurityCheck->Monochloro OtherImpurity Other Impurity (e.g., from Step 1) Monochloro->OtherImpurity No OptimizeChlorination Optimize Chlorination: - Increase POCl₃ amount - Extend reaction time/temp Monochloro->OptimizeChlorination Yes OptimizeGouldJacobs Optimize Gould-Jacobs: - Ensure high temp - Check aniline reactivity OtherImpurity->OptimizeGouldJacobs Purify Purify Product: - Column Chromatography - Recrystallization OptimizeChlorination->Purify OptimizeGouldJacobs->Purify Purify->End

Caption: Troubleshooting workflow for the synthesis and purification.

References

Technical Support Center: Purification of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of ethyl 2,4-dichloroquinoline-3-carboxylate by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue 1: The compound is not moving from the origin on the TLC plate.

  • Question: I've spotted my crude reaction mixture on a TLC plate, but the desired product, this compound, remains at the baseline in various solvent systems. What should I do?

  • Answer: This indicates that the eluent system is not polar enough to move the compound up the silica plate. You should systematically increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate. A good starting point for many quinoline derivatives is a 10-50% ethyl acetate/hexane mixture.[1] You can also try alternative solvent systems such as dichloromethane/methanol for more polar compounds.[1]

Issue 2: The compound is running with the solvent front.

  • Question: My product is moving to the top of the TLC plate with the solvent front, even with a low polarity eluent. How can I achieve better separation?

  • Answer: This situation suggests that the mobile phase is too polar. You need to decrease the polarity of the eluent. If you are using an ethyl acetate/hexane system, reduce the proportion of ethyl acetate. For very nonpolar compounds, you might start with 100% hexane or a very low percentage of a more polar solvent like ethyl acetate or ether.[1][2]

Issue 3: The compound appears to be decomposing on the silica gel.

  • Question: I'm observing streaking on my TLC plate and a lower than expected yield after column chromatography, suggesting my compound is degrading. How can I prevent this?

  • Answer: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel.[3] To mitigate decomposition, you can deactivate the silica gel. This can be achieved by preparing a slurry of the silica gel with the chosen eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) before packing the column.[3] This neutralizes the acidic sites on the silica surface.

Issue 4: Poor separation between the product and impurities.

  • Question: I'm having trouble separating my desired product from closely related impurities. The spots are overlapping on the TLC. What can I do?

  • Answer: Achieving good separation for compounds with similar polarities requires careful optimization of the solvent system. Experiment with different solvent mixtures to maximize the difference in Rf values. Sometimes, using a three-component solvent system can improve separation. If a large Rf difference cannot be achieved, you may need to consider alternative purification techniques or use a higher-resolution chromatography setup.

Issue 5: The purified product contains silica.

  • Question: After evaporating the solvent from the collected fractions, I have a solid that appears to be contaminated with fine silica particles. How can I remove this?

  • Answer: This is a common issue. To remove residual silica, dissolve the product in a suitable organic solvent (like dichloromethane or ethyl acetate), and then filter the solution through a small plug of cotton or Celite in a Pasteur pipette. Concentrate the filtrate to obtain the pure product.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (230-400 mesh) to your chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Gently stir the mixture to create a homogenous slurry, ensuring there are no dry clumps of silica.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Carefully pour the silica gel slurry into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance when adding the eluent.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb completely onto the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

  • Collect the eluate in a series of labeled test tubes or flasks.

  • Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most common purifications.
Mobile Phase (Eluent) Hexane/Ethyl AcetateStart with a low polarity mixture (e.g., 9:1) and gradually increase the polarity.
Rf Value of Target 0.2 - 0.4An ideal Rf value for good separation on a column.
Sample Load 1-10% of silica gel weightOverloading the column will result in poor separation.
Silica Gel Deactivation 0.5-2% Triethylamine in eluentRecommended if compound stability on silica is a concern.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic start Poor Separation check_rf Check TLC Rf values start->check_rf rf_too_low Rf too low? check_rf->rf_too_low rf_too_high Rf too high? rf_too_low->rf_too_high No increase_polarity Increase Eluent Polarity rf_too_low->increase_polarity Yes streaking Streaking on TLC? rf_too_high->streaking No decrease_polarity Decrease Eluent Polarity rf_too_high->decrease_polarity Yes deactivate_silica Deactivate Silica Gel streaking->deactivate_silica Yes good_separation Achieve Good Separation streaking->good_separation No increase_polarity->good_separation decrease_polarity->good_separation deactivate_silica->good_separation

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Recrystallization of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the recrystallization of Ethyl 2,4-dichloroquinoline-3-carboxylate. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during the purification process.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have dissolved my crude this compound in the chosen solvent, but no crystals have formed even after cooling. What could be the problem?

  • Answer: The absence of crystal formation is a common issue that can stem from several factors:

    • The solution is not saturated: Too much solvent may have been used, preventing the concentration of the compound from reaching the point of crystallization.

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Presence of impurities: Certain impurities can inhibit the nucleation and growth of crystals.

    • Lack of nucleation sites: A very clean and smooth crystallization vessel may not provide enough imperfections for the initial crystals to form.

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide sites for nucleation.

      • Seeding: Add a tiny, pure crystal of this compound (a seed crystal) to the solution to initiate crystal growth.

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow the solution to cool again.

    • Re-evaluate the Solvent: If crystals still do not form, the solvent may be unsuitable. Recover the compound by evaporating the solvent and try a different solvent or a mixed solvent system.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: My compound is separating from the solution as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the compound. Impurities can also lower the melting point of the crude product, making it more prone to oiling out.

    Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent to decrease the saturation point. Then, allow it to cool slowly.

    • Lower the Cooling Temperature: Ensure the solution is cooled to a temperature below the melting point of the compound.

    • Change the Solvent: Use a solvent with a lower boiling point.

    • Purify by Other Means: If oiling out persists, it may indicate significant impurities. Consider a preliminary purification step, such as column chromatography, before recrystallization.

Issue 3: The Recrystallized Yield is Very Low

  • Question: I have successfully obtained crystals, but my final yield is significantly lower than expected. How can I improve it?

  • Answer: A low yield can result from several factors:

    • Using too much solvent during dissolution.

    • Premature filtration of the crystals before crystallization is complete.

    • The compound having significant solubility in the cold solvent.

    • Loss of material during transfer steps.

    Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

    • Ensure Complete Crystallization: Allow the solution to cool slowly and for a sufficient amount of time. Cooling in an ice bath can further increase the yield.

    • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution and attempt a second crystallization to recover more material.

    • Careful Handling: Be meticulous during the transfer and filtration steps to minimize mechanical losses.

Issue 4: The Crystals Form Too Quickly

  • Question: As soon as my solution starts to cool, a large amount of fine powder precipitates out. Is this a problem?

  • Answer: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, reducing the effectiveness of the purification. Slower crystal growth generally leads to purer crystals.

    Troubleshooting Steps:

    • Slow Down the Cooling Rate: Insulate the crystallization flask to allow for gradual cooling. Placing the flask in a warm water bath and allowing it to cool to room temperature overnight can be effective.

    • Use More Solvent: Add a slight excess of the hot solvent to ensure the solution is not overly saturated.

    • Choose a Different Solvent: Select a solvent in which the compound has slightly higher solubility at room temperature.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarity IndexSolubility (at Room Temp)Solubility (at Boiling Point)Notes
Ethanol 5.2Sparingly SolubleSolubleA good candidate for single-solvent recrystallization.
Methanol 6.6Sparingly SolubleSolubleSimilar to ethanol, can be a good choice.
Ethyl Acetate 4.4Moderately SolubleVery SolubleMay require a co-solvent (e.g., hexane) to reduce solubility upon cooling.
Acetone 5.1SolubleVery SolubleLikely too soluble for single-solvent recrystallization; consider a co-solvent.
Dichloromethane 3.4SolubleN/A (low boiling point)Often used as the "good" solvent in a mixed-solvent system.
Diethyl Ether 2.8Sparingly SolubleModerately SolubleCan be used as a co-solvent with a more polar solvent.
Hexane 0.0InsolubleSparingly SolubleA good "poor" solvent (anti-solvent) for mixed-solvent systems.
Water 9.0InsolubleInsolubleNot a suitable solvent.

Note: This table is based on general principles of solubility for similar compounds and available literature. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol-Diethyl Ether)

This protocol is particularly useful for obtaining high-purity crystals suitable for X-ray diffraction analysis.[1][2]

  • Dissolution: Dissolve the crude this compound (e.g., 15 mg) in a minimal amount of a 1:1 (v/v) mixture of ethanol and diethyl ether (e.g., 0.5 mL) in a small vial.[1]

  • Crystallization: Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over several days.[1]

  • Isolation of Crystals: Once well-formed crystals are present, carefully remove the remaining solvent with a pipette and collect the crystals.

  • Drying: Gently dry the crystals.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Dissolved Crude Product in Hot Solvent and Cooled q1 Crystals Formed? start->q1 q2 Yield Acceptable? q1->q2 Yes troubleshoot1 Induce Nucleation (Scratch/Seed) Concentrate Solution q1->troubleshoot1 No yes1 Yes q3 Purity Acceptable? q2->q3 Yes troubleshoot2 Minimize Solvent Ensure Complete Cooling Recover from Mother Liquor q2->troubleshoot2 No no1 No yes2 Yes success Successful Recrystallization q3->success Yes troubleshoot3 Slow Cooling Rate Adjust Solvent System Re-purify if Necessary q3->troubleshoot3 No no2 No yes3 Yes no3 No (e.g., Oiling Out, Rapid Precipitation)

References

Technical Support Center: Optimizing Nucleophilic Substitution on Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance for optimizing reaction conditions for nucleophilic substitution on Ethyl 2,4-dichloroquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: At which position does nucleophilic substitution preferentially occur on this compound?

Nucleophilic substitution on this compound, and on 2,4-dichloroquinolines in general, preferentially occurs at the C4 position. The electron-withdrawing nature of the quinoline nitrogen atom activates both the C2 and C4 positions towards nucleophilic attack. However, the C4 position is generally more reactive, especially under milder reaction conditions. This allows for selective substitution at C4 while leaving the C2-chloro group intact. More forcing conditions, such as higher temperatures, may be required to achieve substitution at the C2 position.

Q2: What are the common side reactions to be aware of?

The most common side reactions include:

  • Disubstitution: Reaction at both the C2 and C4 positions, particularly under harsh conditions or with a large excess of a highly reactive nucleophile.

  • Hydrolysis: The chloro groups, especially at the highly reactive C4 position, can be susceptible to hydrolysis, leading to the formation of the corresponding 4-hydroxy-2-chloroquinoline derivative.[1] This is more prevalent in the presence of water, especially at elevated temperatures.

  • Reaction with Solvent: Nucleophilic solvents, such as alcohols, can sometimes participate in the reaction, leading to the formation of alkoxy-substituted byproducts, particularly under basic conditions.

  • Decomposition: At high temperatures, decomposition of starting materials or the desired product can occur, often indicated by the reaction mixture turning dark or forming tar.

Q3: How can I improve the yield of the monosubstituted C4 product?

To favor monosubstitution at the C4 position and improve yields, consider the following strategies:

  • Control Reaction Temperature: Start with lower temperatures to exploit the higher reactivity of the C4 position. Gradually increase the temperature if the reaction is too slow, while monitoring for the formation of the C2-substituted byproduct.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time for completion, avoiding prolonged reaction times that could lead to side product formation.

  • Choice of Base: If a base is required, use a non-nucleophilic base to avoid competition with your primary nucleophile. The amount of base should also be carefully controlled.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can enhance the nucleophilicity of anionic nucleophiles.

  • Control Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents) to minimize the risk of disubstitution.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Weak Nucleophile: The chosen nucleophile may not be strong enough to attack the quinoline ring. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, hindering the interaction of the reactants. 4. Poor Leaving Group Ability of Chloride: While a reasonable leaving group, it may not be sufficiently reactive for certain nucleophiles.1. Increase the concentration of the nucleophile or consider using a stronger nucleophile. If applicable, using a base to deprotonate the nucleophile will increase its nucleophilicity. 2. Gradually increase the reaction temperature. Microwave irradiation can be an effective alternative to conventional heating to accelerate the reaction. 3. Switch to a polar aprotic solvent such as DMF or DMSO. 4. While not always practical, converting the chloride to a better leaving group like bromide or iodide could be considered in challenging cases.
Formation of Multiple Products (Disubstitution) 1. High Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for substitution at the less reactive C2 position. 2. Excess Nucleophile: A large excess of the nucleophile increases the probability of a second substitution event. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the C4 substitution is complete can lead to the formation of the C2-substituted product.1. Perform the reaction at the lowest temperature that provides a reasonable conversion rate for the C4 substitution. 2. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 3. Monitor the reaction closely by TLC or LC-MS and quench the reaction once the starting material is consumed.
Formation of Hydrolysis Product Presence of Water: Traces of water in the reagents or solvent can lead to the hydrolysis of the reactive C4-chloro group.Ensure that all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Reaction Mixture Turns Dark/Forms Tar Decomposition: The starting materials or the product may be decomposing at the reaction temperature.Reduce the reaction temperature and potentially extend the reaction time. If a strong base is being used, consider switching to a milder base.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloroquinolines

NucleophilePosition of SubstitutionReaction ConditionsReference
Amines (primary and secondary)C4 (preferential)Mild conditions (e.g., lower temperatures)General observation
Amines (primary and secondary)C2 and C4 (disubstitution)Harsher conditions (e.g., higher temperatures, prolonged reaction times)General observation
AlkoxidesC4Standard conditionsBased on analogous systems
ThiolsC4Standard conditionsBased on analogous systems

Table 2: Typical Reaction Conditions for C4-Substitution on Chloroquinolines

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Primary/Secondary AminesEthanol, DMF, or neatExcess amine or K₂CO₃80 - 1306 - 24Varies
DiaminesNeatExcess diamine80 - 1307 - 8Varies
Amines (Buchwald-Hartwig)TolueneNaOtBuRoom Temp to RefluxVariesVaries

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1]

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Benzyltriethylammonium chloride

  • Acetonitrile

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, combine Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) and benzyltriethylammonium chloride in acetonitrile.

  • With continuous stirring, add phosphoryl chloride (approx. 4.4 eq) dropwise.

  • Stir the mixture at 40°C for 30 minutes, then heat to reflux for 1 hour.[1]

  • Evaporate the solvent under reduced pressure.

  • Add cold water to the residue and stir for 1 hour to precipitate the product.

  • The precipitate will be a mixture of this compound and Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1]

  • The desired dichlorinated product can be separated and purified (e.g., by dissolving in a dichloromethane-methanol mixture and performing partial evaporation to crystallize out the byproduct).[1] A reported yield for the dichlorinated product is around 70%.[1]

Protocol 2: General Procedure for C4-Amination (Conventional Heating)

This protocol is a general guideline for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Solvent (e.g., Ethanol, DMF)

  • Base (if necessary, e.g., K₂CO₃)

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (1.0 - 1.2 eq).

  • If the amine salt is used or if a non-nucleophilic base is required, add the base (1.0 - 2.0 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform a standard aqueous work-up (e.g., extraction with an organic solvent, washing with water and brine).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for C4-Selective Nucleophilic Substitution start Start: this compound reactants Reactants: - Nucleophile (1.0-1.2 eq) - Solvent (e.g., DMF, EtOH) - Optional Base (e.g., K2CO3) start->reactants reaction Reaction: - Controlled Temperature (e.g., 80-100°C) - Monitor by TLC/LC-MS reactants->reaction workup Work-up: - Quench Reaction - Extraction - Washing reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Product: Ethyl 4-substituted-2-chloroquinoline-3-carboxylate purification->product

Caption: A generalized workflow for the C4-selective nucleophilic substitution on this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_temp Is the reaction temperature adequate? low_yield->check_temp Possible Cause check_nucleophile Is the nucleophile strong enough? low_yield->check_nucleophile Possible Cause check_solvent Is the solvent appropriate? low_yield->check_solvent Possible Cause increase_temp Action: Increase Temperature / Use Microwave check_temp->increase_temp No stronger_nucleophile Action: Use Stronger Nucleophile / Add Base check_nucleophile->stronger_nucleophile No change_solvent Action: Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent No monitor_disubstitution Monitor for Disubstitution increase_temp->monitor_disubstitution

Caption: A decision-making diagram for troubleshooting low yields in the nucleophilic substitution reaction.

References

Technical Support Center: Suzuki Coupling of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the catalyst selection and optimization of the Suzuki-Miyaura cross-coupling reaction with Ethyl 2,4-dichloroquinoline-3-carboxylate.

I. Catalyst & Condition Selection: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing a Suzuki coupling with this compound?

A1: The main challenges associated with this substrate are:

  • Regioselectivity: The molecule possesses two distinct chlorine atoms at the C2 and C4 positions. The inherent electronic properties of the quinoline ring make the C2 position more reactive towards oxidative addition with palladium catalysts.[1] Achieving selective substitution at the C4 position requires specific catalytic systems.[2]

  • C-Cl Bond Activation: Carbon-chlorine bonds are significantly less reactive than C-Br or C-I bonds, necessitating the use of highly active catalyst systems, often featuring bulky, electron-rich ligands, to facilitate the initial oxidative addition step.[3][4]

  • Catalyst Inhibition: The nitrogen atom in the quinoline ring can coordinate with the palladium center, potentially hindering its catalytic activity. The choice of ligand is crucial to mitigate this effect and stabilize the active catalyst.[5]

  • Side Reactions: The reaction is susceptible to several side reactions, including dehalogenation, boronic acid homocoupling, protodeborylation, and hydrolysis of the ethyl ester group under basic conditions.[6][7]

Q2: How can I control the regioselectivity to favor substitution at the C2 versus the C4 position?

A2: Controlling regioselectivity is a key aspect of this reaction.

  • For C2-Selectivity: The C2 position is electronically favored for oxidative addition due to the influence of the adjacent electronegative nitrogen atom.[1] Therefore, standard palladium catalysts with phosphine ligands often yield the C2-substituted product regioselectively.

  • For C4-Selectivity: Achieving C4-selectivity requires overriding the inherent reactivity of the C2 position. This has been successfully accomplished using palladium catalysts with N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[2] Catalyst systems like Pd(PEPPSI)-IPr have shown good C4-selectivity.[2]

G sub Selectivity Goal for This compound c2 C2-Substituted Product (Kinetically Favored) sub->c2  Default Reactivity c4 C4-Substituted Product (Requires Specific Ligands) sub->c4  Ligand-Controlled cat_c2 Standard Catalyst Systems: • Pd(PPh₃)₄ • PdCl₂(dppf) • Pd(OAc)₂ + Phosphine Ligand c2->cat_c2 cat_c4 Specialized Catalyst Systems: • Pd-NHC Complexes (e.g., Pd-IPr) • PEPPSI-type Precatalysts c4->cat_c4

Caption: Logic for catalyst selection based on desired regioselectivity.

Q3: What are the recommended starting conditions for this coupling reaction?

A3: The optimal conditions depend on the desired regioselectivity. The following table summarizes recommended starting points based on literature for similar dichloroheteroarenes.

ParameterC2-Selective ConditionsC4-Selective ConditionsReference
Pd Precatalyst (PPh₃)₂PdCl₂ (5 mol%)Pd(PEPPSI)-IPr (3-5 mol%)[1][2]
Ligand PCy₃ (5 mol%)(Internal to precatalyst)[1][2]
Base Cs₂CO₃ (3.5 equiv.)K₃PO₄ (2-3 equiv.)[1][2]
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane or Toluene[1][2]
Temperature 80 - 100 °C80 - 100 °C[1][2]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)[8]

Q4: What is the role of the base, and how do I choose the right one?

A4: The base is critical for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[3][8]

  • Mechanism: The base activates the organoboron species, typically by forming a more nucleophilic boronate complex.[9]

  • Common Choices:

    • Potassium Carbonate (K₂CO₃): A common, mild base. May be less effective for challenging couplings.

    • Potassium Phosphate (K₃PO₄): A stronger base, often effective when carbonates fail. It is a good choice for couplings using bulky ligands.[10]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used for difficult substrates or C-Cl bond activation.[1]

    • Potassium Fluoride (KF): Can be used to minimize base-mediated side reactions like ester hydrolysis, though it may lead to slower reaction rates.[7]

II. Troubleshooting Guide

Q5: My reaction has a very low yield or did not work at all. What should I investigate?

A5: A failed reaction can be attributed to several factors. Follow this workflow to diagnose the issue.

G start Low / No Yield Observed q1 1. Was the reaction rigorously degassed? (O₂ promotes homocoupling & catalyst degradation) start->q1 sol1 Solution: Improve degassing procedure (e.g., multiple vacuum/inert gas cycles). q1->sol1 No q2 2. Is the catalyst active? (Pd sources can degrade over time) q1->q2 Yes sol1->q2 sol2 Solution: Use a fresh source of palladium precatalyst and ligand. q2->sol2 No q3 3. Is the base strong enough? (Transmetalation may be the rate-limiting step) q2->q3 Yes sol2->q3 sol3 Solution: Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). q3->sol3 No q4 4. Is the boronic acid stable? (Protodeborylation is a common side reaction) q3->q4 Yes sol3->q4 sol4 Solution: Use a more stable boronate ester (e.g., pinacol ester) or use fresh boronic acid. q4->sol4 No end Reaction Optimized q4->end Yes sol4->end

Caption: A step-by-step workflow for troubleshooting a failed Suzuki coupling reaction.

Q6: I am observing significant dehalogenation byproduct. How can this be minimized?

A6: Dehalogenation occurs when the organopalladium intermediate undergoes reductive elimination with a hydride source instead of transmetalating with the boronic acid.[6]

  • Potential Hydride Sources: Amine bases or alcoholic solvents can be oxidized by the palladium complex to generate a hydride ligand.

  • Solutions:

    • Ensure a thoroughly inert atmosphere to prevent oxidative side reactions.

    • Use inorganic bases (carbonates, phosphates) instead of amine bases.

    • Choose a non-protic solvent system if possible.

Q7: Boronic acid homocoupling is my main side reaction. What causes it and how can I prevent it?

A7: Homocoupling of two boronic acid molecules is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[6]

  • Solution: The most effective solution is rigorous deoxygenation of the reaction mixture. Purge the solvent and the reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[5]

Q8: How can I prevent protodeborylation (loss of the boronic acid group)?

A8: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common cause of low yields.[6]

  • Causes: The presence of water and certain structural features in the boronic acid (e.g., some heteroaromatics) can accelerate this process.[6]

  • Solutions:

    • Use boronic esters, such as pinacol esters, which are generally more stable than the corresponding boronic acids.[6]

    • Minimize the reaction time and temperature where possible.

    • Use anhydrous conditions if the reaction tolerates it.

Q9: The ethyl ester on my product is being hydrolyzed. How can I avoid this?

A9: The ester group is sensitive to basic conditions, especially at elevated temperatures in the presence of water.[7]

  • Solutions:

    • Use a milder base, such as KF, which is less likely to promote hydrolysis.[7]

    • Reduce the amount of water in the solvent system or switch to an anhydrous solvent like DMF or Toluene if the reaction proceeds.

    • Decrease the reaction temperature or time if possible.

III. Experimental Protocols

Protocol 1: General Procedure for C2-Selective Suzuki Coupling

This protocol is adapted from procedures for similar substrates.[1]

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and Cs₂CO₃ (3.5 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add (PPh₃)₂PdCl₂ (0.05 equiv.) and PCy₃ (0.05 equiv.).

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add Reagents to Schlenk Tube: - Dichloroquinoline (1.0 eq) - Boronic Acid (1.5 eq) - Cs₂CO₃ (3.5 eq) b 2. Add Degassed Solvent (Dioxane/H₂O) a->b c 3. Establish Inert Atmosphere (Argon) b->c d 4. Add Catalyst System: - (PPh₃)₂PdCl₂ (5 mol%) - PCy₃ (5 mol%) c->d e 5. Heat to 80 °C & Monitor Progress d->e f 6. Cool, Dilute & Extract (EtOAc / H₂O) e->f g 7. Dry & Concentrate f->g h 8. Purify via Chromatography g->h

Caption: Experimental workflow for a C2-selective Suzuki coupling reaction.

References

Preventing dehalogenation as a side reaction in Ethyl 2,4-dichloroquinoline-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,4-dichloroquinoline-3-carboxylate. The following information is designed to help you anticipate and resolve common issues, with a particular focus on preventing dehalogenation as a side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where one or both of the chlorine atoms on the quinoline core are replaced by a hydrogen atom. This leads to the formation of mono-chloro or fully reduced quinoline byproducts, which reduces the yield of your desired product and complicates purification.

Q2: Which chlorine atom is more susceptible to dehalogenation?

A2: The chlorine atom at the C4 position is generally more reactive than the one at the C2 position. This is due to the electron-withdrawing effect of the quinoline nitrogen, which makes the C4 position more electrophilic and thus more susceptible to both nucleophilic attack and side reactions like dehalogenation. In many cross-coupling reactions, the C2-chloro group is more prone to oxidative addition to the palladium catalyst.

Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?

A3: Dehalogenation in these reactions is often caused by:

  • Presence of a Hydride Source: Solvents (like alcohols or DMF), amine bases, or even trace amounts of water can act as hydride donors.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium hydride species, which can then participate in the dehalogenation process.

  • Slow Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation side reaction can become more prominent.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand used can significantly impact the likelihood of dehalogenation.

Q4: How can I minimize dehalogenation in a Suzuki-Miyaura coupling reaction?

A4: To minimize dehalogenation in Suzuki-Miyaura coupling:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf). These ligands can promote the desired reductive elimination over dehalogenation.

  • Base Selection: Use a milder base if possible. While a strong base is often needed for the transmetalation step, very strong bases can sometimes promote dehalogenation. Consider screening bases like K₃PO₄ or Cs₂CO₃.

  • Solvent Choice: Avoid protic solvents like alcohols if dehalogenation is observed. Aprotic solvents such as dioxane, THF, or toluene are generally preferred.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q5: What conditions are recommended to avoid dehalogenation in a Buchwald-Hartwig amination?

A5: For Buchwald-Hartwig aminations, consider the following to suppress dehalogenation:

  • Ligand Choice: The use of bulky, electron-rich biaryl phosphine ligands is crucial. These ligands accelerate the rate of reductive elimination, which outcompetes dehalogenation.

  • Base Selection: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. However, if dehalogenation is an issue, screening different bases may be necessary.

  • Reaction Conditions: Ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.

Q6: Are there specific recommendations for Sonogashira couplings to prevent dehalogenation?

A6: Yes, for Sonogashira couplings:

  • Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can reduce the incidence of side reactions, including dehalogenation.

  • Ligand and Catalyst System: A stable and active catalyst system is key. The choice of phosphine ligand is important, with bulky and electron-rich ligands often being beneficial.

  • Base and Solvent: An amine base like triethylamine or diisopropylethylamine is commonly used. The choice of solvent can also play a role; screening solvents like THF, DMF, and toluene may be helpful.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Significant formation of mono-dehalogenated byproduct (at C4) The C4 position is more reactive towards nucleophilic attack. In cross-coupling, this can also be a site for dehalogenation.Optimize reaction conditions to favor the desired reaction at the intended position (usually C2 in cross-coupling). This may involve using specific ligands that direct the catalyst to the C2 position.
Significant formation of di-dehalogenated byproduct Harsh reaction conditions (high temperature, prolonged reaction time). Presence of a potent hydride source. Inefficient catalyst system.Lower the reaction temperature. Reduce the reaction time by monitoring the reaction closely. Screen different solvents and bases to identify and replace any that may be acting as a hydride source. Screen different palladium catalysts and phosphine ligands to find a more efficient system for the desired transformation.
Low or no conversion to the desired product, with dehalogenation being the main reaction Inactive or decomposed catalyst. The rate of dehalogenation is significantly faster than the rate of the desired reaction.Use a fresh batch of catalyst and ligand. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Re-evaluate the entire reaction setup: change the ligand to a more electron-rich and bulky one, try a different base, and/or use a different solvent system.
Inconsistent results and variable amounts of dehalogenation Trace amounts of water or oxygen in the reaction. Inconsistent quality of reagents or solvents.Use freshly dried and degassed solvents. Ensure all reagents are of high purity. Maintain strict inert atmosphere conditions throughout the reaction.

Data Presentation

Table 1: Regioselective Suzuki Coupling of 2-alkynyl-4-chloroquinolines [1][2]

EntryAlkyne SubstituentArylboronic AcidProductTime (h)Yield (%)
13,3-dimethyl-1-butynylPhenylboronic acid2-(3,3-dimethyl-1-butynyl)-4-phenylquinoline483
21-hexynylPhenylboronic acid2-(1-hexynyl)-4-phenylquinoline388
3CyclohexylethynylPhenylboronic acid2-(cyclohexylethynyl)-4-phenylquinoline287
41-octynylPhenylboronic acid2-(1-octynyl)-4-phenylquinoline482
5PhenylethynylPhenylboronic acid2-(phenylethynyl)-4-phenylquinoline284
6(Trimethylsilyl)ethynylPhenylboronic acid4-phenyl-2-((trimethylsilyl)ethynyl)quinoline379
7Phenylethynyl3-Methoxyphenylboronic acid4-(3-methoxyphenyl)-2-(phenylethynyl)quinoline286
8Phenylethynyl4-Fluorophenylboronic acid4-(4-fluorophenyl)-2-(phenylethynyl)quinoline286

Reaction Conditions: (PPh₃)₂PdCl₂ (0.05 mmol), PCy₃ (0.05 mmol), CsCO₃ (3.5 mmol), dioxane/water, 80 °C.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki Coupling at the C4-Position [1][2]

This protocol is for the Suzuki coupling of a 2-substituted-4-chloroquinoline with an arylboronic acid.

  • To a reaction vessel, add the 2-substituted-4-chloroquinoline (1.0 mmol) and (PPh₃)₂PdCl₂ (0.05 mmol) in dioxane (5.0 mL).

  • Stir the mixture for 10 minutes under a nitrogen atmosphere at room temperature.

  • Heat the mixture to 80 °C.

  • In a separate vessel, prepare a solution of PCy₃ (0.05 mmol) and CsCO₃ (3.5 mmol) in water (3.0 mL).

  • In another vessel, prepare a solution of the arylboronic acid (1.5 mmol) in dioxane (3.0 mL).

  • Add the aqueous base solution and the arylboronic acid solution to the reaction mixture at 80 °C.

  • Stir the reaction at 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling at the C2-Position [2]

This protocol describes the regioselective Sonogashira coupling at the C2-position of 2,4-dichloroquinoline.

  • In a reaction vessel, combine 2,4-dichloroquinoline (1.0 mmol), the terminal alkyne (1.2 mmol), 10% Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%) in water.

  • Stir the mixture at a specified temperature (e.g., 80-100 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 2-alkynyl-4-chloroquinoline by column chromatography.

Visualizations

Dehalogenation_Mechanism Ar-X Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Ar-X->Ar-Pd(II)(X)L2 Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Desired_Product Desired_Product Ar-Pd(II)(X)L2->Desired_Product Transmetalation & Reductive Elimination Ar-Pd(II)(H)L2 Ar-Pd(II)(H)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(H)L2 Hydride Transfer Dehalogenated_Byproduct Dehalogenated_Byproduct Hydride_Source Hydride_Source Hydride_Source->Ar-Pd(II)(H)L2 Ar-Pd(II)(H)L2->Dehalogenated_Byproduct Reductive Elimination Coupling_Partner Coupling_Partner Coupling_Partner->Ar-Pd(II)(X)L2 Troubleshooting_Workflow Start Dehalogenation Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Change_Ligand Screen Bulky, Electron-Rich Ligands Check_Conditions->Change_Ligand Ligand? Change_Base Screen Milder or Different Bases Check_Conditions->Change_Base Base? Change_Solvent Switch to Aprotic, Anhydrous Solvent Check_Conditions->Change_Solvent Solvent? Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp Temperature? Optimize Optimized Conditions Change_Ligand->Optimize Change_Base->Optimize Change_Solvent->Optimize Lower_Temp->Optimize

References

Managing regioselectivity in reactions of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 2,4-dichloroquinoline-3-carboxylate. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the regioselective functionalization of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor governing regioselectivity in nucleophilic substitution reactions with this compound?

A1: The regioselectivity is predominantly governed by electronic effects. The carbon at the C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position.[1][2] This is because the nitrogen atom in the quinoline ring exerts a stronger electron-withdrawing effect at the C4 position (a vinylogous imide-like position) compared to the C2 position. Consequently, nucleophilic aromatic substitution (SNAr) occurs preferentially at C4 under mild conditions.[1][3]

Q2: I am obtaining a mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 position?

A2: Achieving high selectivity for the C4 position typically involves controlling the reaction conditions to favor the kinetically preferred product.

  • Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C or room temperature) significantly favors substitution at the more reactive C4 position.[3]

  • Reaction Time: Shorter reaction times can minimize the formation of the C2-substituted byproduct. Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed and before significant C2 substitution occurs.

  • Solvent and Base: The choice of solvent and base can influence reactivity. Protic solvents like ethanol or polar aprotic solvents like THF are commonly used.[1][4] Using a non-nucleophilic base like DIPEA or NaOAc can be beneficial.[1]

Q3: Under what conditions can I achieve substitution at the C2 position?

A3: Substitution at the C2 position is less favorable and generally requires more forcing conditions after the C4 position has already reacted.[1][3] To achieve disubstitution or selective C2 substitution on a C4-functionalized quinoline, you typically need:

  • Higher Temperatures: Refluxing the C4-substituted intermediate at elevated temperatures (often >100 °C) is necessary to overcome the higher activation energy for C2 substitution.[1]

  • Harsh Conditions: In some cases, microwave irradiation or the use of stronger nucleophiles/bases may be required to facilitate the reaction at C2.[1] It's important to note that direct selective substitution at C2 while C4 remains chlorinated is synthetically challenging and not a common strategy.

Q4: My nucleophilic substitution reaction is not proceeding or is very slow. What are the potential issues?

A4: Several factors could be hindering your reaction:

  • Nucleophile Reactivity: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may require longer reaction times, higher temperatures, or catalysis.

  • Base Strength: An inadequate or inappropriate base may not be sufficient to neutralize the HCl generated during the reaction, which can protonate the nucleophile and reduce its effectiveness.

  • Solvent Choice: Ensure your solvent can fully dissolve the reactants and is appropriate for the reaction temperature.

  • Starting Material Quality: Verify the purity of your this compound. The starting material can be synthesized by chlorinating Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with a reagent like phosphoryl chloride.[5][6]

Troubleshooting Workflow

The following workflow can help diagnose and resolve common issues encountered during the regioselective substitution of this compound.

G Troubleshooting Experimental Outcomes start Unexpected Reaction Outcome symptom1 Mixture of C4 & C2 Isomers start->symptom1 symptom2 Low or No Conversion start->symptom2 symptom3 Product Degradation (e.g., Ester Hydrolysis) start->symptom3 cause1a Temperature Too High symptom1->cause1a cause1b Reaction Time Too Long symptom1->cause1b cause2a Weak Nucleophile symptom2->cause2a cause2b Incorrect Base or Solvent symptom2->cause2b cause2c Poor Starting Material Quality symptom2->cause2c cause3a Strongly Basic/Acidic Conditions symptom3->cause3a cause3b Water Present in Reaction symptom3->cause3b solution1 Decrease Temperature (e.g., to RT or 0°C) & Reduce Time cause1a->solution1 cause1b->solution1 solution2 Increase Temperature Use Stronger Base Consider Catalysis cause2a->solution2 cause2b->solution2 solution3 Verify SM Purity by NMR/LCMS cause2c->solution3 solution4 Use Anhydrous Solvents Use Milder Base cause3a->solution4 cause3b->solution4

Caption: A troubleshooting guide for common experimental issues.

Factors Influencing Regioselectivity

The regiochemical outcome of nucleophilic substitution is a balance of several factors. The C4 position is kinetically favored, while substitution at C2 requires overcoming a higher energy barrier.

G regio Regioselectivity (C4 vs. C2 Substitution) electronics Electronic Effects (Primary Factor) regio->electronics conditions Reaction Conditions regio->conditions nucleophile Nucleophile regio->nucleophile c4 Favored: C4 Substitution (Kinetic Product) electronics->c4 C4 is more electrophilic temp Temperature conditions->temp time Time conditions->time nucleophile->c4 Most Nu- temp->c4 Low Temp c2 Disfavored: C2 Substitution (Thermodynamic/Forced Product) temp->c2 High Temp time->c4 Short Time time->c2 Long Time

Caption: Key factors controlling C4 vs. C2 reaction regioselectivity.

Quantitative Data Summary

The following table summarizes typical reaction conditions for achieving selective C4 substitution on 2,4-dichloro-heterocyclic systems, which are analogous to this compound.

Nucleophile TypeBaseSolventTemperature (°C)Time (h)SelectivityReference
Aliphatic/Benzylic AminesEt₃N or iPr₂NEtTHFRoom Temp0.5 - 16C4 Selective[1]
AnilinesNaOAcTHF/H₂O~80>12C4 Selective[1]
Hydrazine Hydrate-Ethanol0 - 52C4 Selective[3]
Various Amines-Ethanol10 - 15-C4 Selective[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol is adapted from the chlorination of the corresponding 4-hydroxy-2-oxo precursor.[5][6]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, place ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol, 500 mg).

  • Reagents: Add acetonitrile (15 mL) and benzyltriethylammonium chloride (1.96 g).

  • Chlorination: Under continuous stirring, add phosphoryl chloride (9.46 mmol, 0.88 mL) dropwise.

  • Heating: Stir the reaction mixture at 40°C for 30 minutes, then increase the temperature to reflux for 1 hour.

  • Work-up: Cool the mixture and evaporate the solvent under reduced pressure. Add 15 mL of cold water and stir for 1 hour to precipitate the crude product.

  • Purification: The resulting precipitate will be a mixture. The desired this compound can be separated from the ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate byproduct by column chromatography (silica gel, hexane/ethyl acetate gradient). A reported yield for the desired product is ~70%.[5][6]

Protocol 2: General Procedure for Regioselective C4-Amination

This is a general procedure for the reaction of this compound with an amine nucleophile to selectively form the C4-substituted product.[1][7]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol).

  • Reagents: Dissolve the starting material in an appropriate anhydrous solvent (e.g., THF or Ethanol, 10 mL). Add the amine nucleophile (1.1 - 1.5 mmol) followed by a suitable base (e.g., triethylamine or DIPEA, 1.5 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with aliphatic amines are often complete within a few hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the pure ethyl 2-chloro-4-(amino)quinoline-3-carboxylate.

References

Challenges in scaling up the synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the chlorination of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using a chlorinating agent such as phosphoryl chloride (POCl₃).[1] This reaction is typically performed in a suitable solvent like acetonitrile.

Q2: What are the primary challenges encountered during the lab-scale synthesis?

A2: Common challenges at the lab scale include incomplete reaction, formation of the mono-chlorinated byproduct (Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate), and difficulties in purifying the final product from this byproduct and other impurities.[1]

Q3: What are the key safety precautions when working with phosphoryl chloride (POCl₃)?

A3: Phosphoryl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic fumes.[2][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All equipment must be scrupulously dried before use.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] These techniques allow for the tracking of the consumption of the starting material and the formation of the product and byproducts.

Q5: What are the expected yields for this synthesis on a lab scale?

A5: Reported yields for the synthesis of this compound are typically around 70% on a laboratory scale.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My reaction yield is significantly lower than the reported 70%. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Below is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure that a sufficient excess of phosphoryl chloride is used. A molar ratio of at least 4:1 of POCl₃ to the starting material is recommended.[1]

    • Reaction Time and Temperature: The reaction may require longer heating times or a higher temperature to go to completion. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable. The reaction is typically stirred at 40°C for 30 minutes and then refluxed for 1 hour.[1]

  • Degradation of Product:

    • Excessive Heat or Reaction Time: Prolonged exposure to high temperatures can lead to the degradation of the product. Optimize the reaction time by careful monitoring.

  • Issues During Work-up:

    • Premature Hydrolysis: The product is sensitive to water. Ensure that the work-up is performed efficiently and with dry solvents to minimize hydrolysis back to the starting material or to the mono-chlorinated byproduct.

    • Losses During Extraction: Optimize the extraction procedure by ensuring the correct pH and using an appropriate solvent to maximize the recovery of the product from the aqueous phase.

Problem 2: Formation of Impurities, a a a a a a a a a a Particularly the Mono-chlorinated Byproduct

Q: I am observing a significant amount of a major byproduct in my crude product. How can I minimize its formation and effectively remove it?

A: The primary byproduct is often Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1] Here's how to address this:

  • Minimizing Formation:

    • Control of Reaction Conditions: The formation of the mono-chlorinated byproduct can be favored by insufficient chlorinating agent or incomplete reaction. Ensure adequate POCl₃ and reaction time as mentioned above.

    • Temperature Control: A lower initial reaction temperature followed by a gradual increase to reflux may help to control the reaction selectivity.[1]

  • Purification Strategies:

    • Crystallization: The product can be purified by crystallization. A mixture of ethanol and diethyl ether has been reported to yield crystals of the desired product.[1]

    • Column Chromatography: While potentially challenging on a large scale, silica gel column chromatography can be effective for separating the product from the mono-chlorinated byproduct and other impurities. A gradient of ethyl acetate in hexane is a common solvent system for quinoline derivatives.

Problem 3: Challenges in Scaling Up the Synthesis

Q: We are planning to scale up this synthesis. What are the critical challenges we should anticipate and how can we address them?

A: Scaling up this synthesis presents several challenges that are not always apparent at the lab scale.

  • Heat Management:

    • Exothermic Reaction: The reaction with phosphoryl chloride can be exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction and the formation of byproducts.

    • Mitigation: Use a jacketed reactor with efficient cooling. The addition of phosphoryl chloride should be done portion-wise or via a dropping funnel to control the rate of addition and the internal temperature.

  • Mass Transfer and Mixing:

    • Heterogeneous Mixture: The reaction mixture may become thick or heterogeneous. Inefficient stirring can lead to localized "hot spots" and incomplete reaction.

    • Mitigation: Use an overhead mechanical stirrer with an appropriate impeller design to ensure efficient mixing of the reactants.

  • Work-up and Product Isolation:

    • Quenching: The quenching of a large volume of POCl₃ is highly hazardous and exothermic. The reaction mixture should be cooled and slowly added to a large volume of ice-water with vigorous stirring.

    • Extraction and Phase Separation: On a larger scale, extractions can be time-consuming and may lead to emulsions. Use of a larger separatory funnel or a continuous liquid-liquid extractor may be necessary.

    • Purification: Crystallization is generally the most viable purification method for large quantities. It may be necessary to perform multiple recrystallizations to achieve the desired purity.

Data Presentation

Table 1: Lab-Scale vs. Illustrative Scale-Up Reaction Parameters

ParameterLab Scale (Illustrative)Pilot Scale (Illustrative)
Starting Material 10 g1 kg
Phosphoryl Chloride 17.5 mL1.75 L
Solvent (Acetonitrile) 300 mL30 L
Reaction Temperature 40°C then Reflux40°C then Reflux (with careful monitoring)
Reaction Time 1.5 hours2-3 hours (monitor by HPLC)
Typical Yield 70%60-65%
Purification Method Column Chromatography / CrystallizationCrystallization

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction, product degradation, work-up losses.Increase POCl₃, optimize reaction time/temp, ensure anhydrous conditions during work-up.
Byproduct Formation Insufficient chlorination, non-optimal temperature.Ensure excess POCl₃, control temperature profile.
Scale-up Issues Poor heat/mass transfer, hazardous work-up.Use jacketed reactor, overhead stirrer, controlled addition of reagents, careful quenching procedure.

Experimental Protocols

Detailed Lab-Scale Synthesis of this compound [1]

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.15 mmol) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL).

  • Reagent Addition: Under continuous stirring, add phosphoryl chloride (0.88 mL, 9.46 mmol) dropwise to the mixture.

  • Reaction: Stir the mixture at 40°C for 30 minutes, and then heat to reflux for 1 hour.

  • Work-up:

    • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

    • Carefully add 15 mL of cold water to the residue and stir for 1 hour.

    • A precipitate will form, which is a mixture of the desired product and the mono-chlorinated byproduct.

  • Purification:

    • Dissolve the precipitate in a minimal amount of dichloromethane-methanol (1:1, v/v).

    • Partial evaporation of the solvent may lead to the crystallization of the mono-chlorinated byproduct.

    • The remaining solution containing the desired product can be further purified by crystallization from an ethanol-diethyl ether mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Starting Material, Benzyltriethylammonium Chloride, and Acetonitrile start->reagents add_pocl3 Add POCl3 Dropwise reagents->add_pocl3 heat Stir at 40°C, then Reflux add_pocl3->heat evaporate Evaporate Solvent heat->evaporate add_water Add Cold Water evaporate->add_water precipitate Collect Precipitate add_water->precipitate dissolve Dissolve in DCM/MeOH precipitate->dissolve crystallize Crystallize from Ethanol/Diethyl Ether dissolve->crystallize product This compound crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_reagents Increase POCl3 Stoichiometry incomplete->increase_reagents increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_impurities Analyze Impurity Profile complete->check_impurities mono_chloro Mono-chlorinated Byproduct Present check_impurities->mono_chloro other_impurities Other Impurities check_impurities->other_impurities optimize_purification Optimize Crystallization/ Chromatography mono_chloro->optimize_purification other_impurities->optimize_purification check_workup Review Work-up Procedure optimize_purification->check_workup anhydrous Ensure Anhydrous Conditions check_workup->anhydrous extraction Optimize Extraction check_workup->extraction final_product Pure Product anhydrous->final_product extraction->final_product

References

Technical Support Center: Ethyl 2,4-dichloroquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Ethyl 2,4-dichloroquinoline-3-carboxylate and its derivatives. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the purity of their compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using a strong chlorinating agent, such as phosphoryl chloride (POCl₃) or oxalyl chloride.[1][2][3] The reaction typically involves heating the starting material with an excess of the chlorinating agent, sometimes in a solvent like acetonitrile.[1]

Q2: What are the most common impurities encountered during the synthesis?

A2: The primary impurity is often the mono-chlorinated intermediate, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1] This arises from incomplete chlorination of the hydroxyl and oxo groups on the quinoline core. Other potential impurities include unreacted starting material and decomposition products from the harsh reaction conditions.

Q3: How can I monitor the reaction to ensure complete conversion?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a suitable solvent system, such as ethyl acetate/hexanes, to clearly separate the starting material, the intermediate, and the final product. The reaction should be considered complete when the spot corresponding to the starting material is no longer visible.

Q4: My crude product is a dark, oily residue. Is this normal?

A4: Yes, reactions involving phosphoryl chloride often result in dark-colored crude products.[4] The color is due to polymeric byproducts. The oil can be solidified by quenching the reaction mixture with ice-cold water and stirring, which precipitates the crude product.[1][4] Subsequent purification steps will remove the colored impurities.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Dichloro- Product

  • Question: My final product contains a significant amount of the mono-chloro intermediate (ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate). How can I drive the reaction to completion?

  • Answer:

    • Increase Reagent Excess: Ensure you are using a sufficient excess of the chlorinating agent (e.g., phosphoryl chloride). A molar ratio of at least 4:1 (POCl₃:starting material) is recommended.[1]

    • Elevate Reaction Temperature: If conversion stalls, cautiously increasing the reflux temperature may be necessary.

    • Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting material and intermediate spots are gone. A typical reflux time is at least 1-2 hours.[1]

Issue 2: Difficulty with Product Crystallization

  • Question: My crude product "oils out" and will not crystallize from solution. What purification strategy should I adopt?

  • Answer:

    • Attempt Column Chromatography First: If direct crystallization fails, purifying the crude material via flash column chromatography is the best approach. This will remove the impurities that may be inhibiting crystallization.

    • Solvent Screening for Recrystallization: If you wish to proceed with recrystallization, perform small-scale solvent screening. The ideal solvent (or solvent pair) will dissolve your compound when hot but not at room temperature.

    • Use a Co-solvent System: A common technique is to dissolve the compound in a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexanes or petroleum ether) until the solution becomes cloudy. Gentle heating to clarify the solution followed by slow cooling can induce crystallization.[5]

Issue 3: Poor Separation during Column Chromatography

  • Question: I am unable to get good separation between my desired product and a key impurity on a silica gel column. What should I do?

  • Answer:

    • Optimize the Solvent System (Eluent): The key to good separation is finding the right mobile phase. The ideal system should give your product an Rf value of approximately 0.3-0.4 on a TLC plate.

    • Try Different Solvent Mixtures: If a standard ethyl acetate/hexanes system doesn't work, try other combinations. Dichloromethane can be a good alternative to ethyl acetate for better compound solubility.[6]

    • Use a Gradient Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will first elute non-polar impurities, followed by your product, leaving more polar impurities on the column.

Data Presentation: Purification Parameters

Table 1: Common Recrystallization Solvent Systems

Solvent System (v/v) Target Compound Solubility Comments
Ethanol / Di-ethyl Ether (1:1) Soluble A reported method for obtaining X-ray quality crystals of the title compound via slow evaporation.[1]
Ethanol Soluble when hot A common choice for recrystallizing quinoline derivatives.[7][8]
Hexanes / Ethyl Acetate Soluble in hot ethyl acetate; insoluble in hexanes A versatile system. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy.[5][9]

| Dichloromethane / Methanol (1:1) | Soluble | Used to dissolve a mixture containing the title compound and the mono-chloro intermediate.[1] |

Table 2: Suggested Solvent Systems for Flash Column Chromatography (Silica Gel)

Eluent System (v/v) Polarity Typical Application
5-20% Ethyl Acetate in Hexanes Low to Medium Good starting point for separating the desired product from less polar impurities.[6]
10-30% Dichloromethane in Hexanes Low to Medium Alternative to ethyl acetate systems; can offer different selectivity.

| 1-3% Methanol in Dichloromethane | Medium to High | Useful for eluting more polar compounds or impurities. Use with caution as >10% methanol can dissolve silica.[6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established literature procedures.[1][2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile followed by benzyltriethylammonium chloride (optional, as a phase-transfer catalyst).[1]

  • Chlorination: While stirring, add phosphoryl chloride (POCl₃, approx. 4.4 equivalents) dropwise. The reaction is exothermic.

  • Heating: Stir the mixture at 40°C for 30 minutes, then increase the temperature to reflux for 1-2 hours.[1] Monitor the reaction progress by TLC.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the crude product.

  • Isolation: Stir the aqueous mixture for 1 hour.[1] Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude product is now ready for purification.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system from Table 1.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the "good" solvent of a pair). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Reheat gently to re-dissolve, then cool slowly.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent composition by TLC. The target compound should have an Rf of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Synthesis_Purification_Workflow Start Starting Material: Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Reaction Chlorination (POCl₃, Reflux) Start->Reaction Quench Workup (Ice Water Quench) Reaction->Quench Crude Crude Product (Mixture of Product, Intermediate, Impurities) Quench->Crude Purification Purification Step Crude->Purification Recrystal Recrystallization Purification->Recrystal High Crude Purity Column Column Chromatography Purification->Column Low Crude Purity / Oily Pure Pure Product: Ethyl 2,4-dichloroquinoline- 3-carboxylate Recrystal->Pure Column->Pure

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting_Purification Start Crude Product Obtained CheckSolid Is the product a solid? Start->CheckSolid TryRecrystal Attempt Recrystallization CheckSolid->TryRecrystal Yes GoToColumn Proceed to Column Chromatography CheckSolid->GoToColumn No (Oily) Success Does it crystallize cleanly? TryRecrystal->Success PureSolid Pure Product Obtained Success->PureSolid Yes Success->GoToColumn No (Oils out) RunColumn Perform Column Chromatography GoToColumn->RunColumn CheckSeparation Is separation achieved on TLC? RunColumn->CheckSeparation CheckSeparation->PureSolid Yes OptimizeSolvent Optimize Eluent System (Adjust Polarity) CheckSeparation->OptimizeSolvent No OptimizeSolvent->RunColumn Re-attempt

Caption: Decision tree for troubleshooting the purification process.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate. It is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The guide outlines detailed experimental protocols, presents comparative performance data, and illustrates key workflows.

Introduction to Chromatographic Purity Analysis

In pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating and quantifying impurities in drug substances.[1] A more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), utilizes smaller stationary phase particles (<2 µm) and higher pressures to achieve faster and more efficient separations.[2][3]

The validation of these analytical procedures is mandatory under Good Manufacturing Practice (GMP) and is guided by the International Council for Harmonisation (ICH) guidelines. Validation demonstrates that a method is suitable for its intended purpose by evaluating parameters such as specificity, linearity, accuracy, precision, and robustness.[4] This guide compares a representative reversed-phase HPLC method with its UPLC counterpart for the purity analysis of this compound.

Alternative Analytical Techniques

While reversed-phase liquid chromatography (RPLC) is the most common technique, other methods can be employed, especially for compounds with challenging properties:

  • Hydrophilic Interaction Chromatography (HILIC) : Offers better retention for very polar compounds.

  • Supercritical Fluid Chromatography (SFC) : Uses supercritical CO2 as the mobile phase, providing fast separations and reduced organic solvent consumption, particularly suitable for chiral and lipophilic compounds.[5]

  • Gas Chromatography (GC) : Suitable for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile analytes.

Experimental Protocols

A stability-indicating method is crucial for separating the main component from any potential degradation products or process-related impurities. Below are detailed protocols for a representative RP-HPLC method and a comparative RP-UPLC method.

Forced Degradation Study Protocol

To establish the specificity of the method, forced degradation studies are performed on this compound.[6] These studies intentionally stress the API to produce potential degradants.[7] The goal is to achieve approximately 10-20% degradation of the API.[6]

  • Acid Hydrolysis : 1 mg/mL of API in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis : 1 mg/mL of API in 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation : 1 mg/mL of API in 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation : Solid API exposed to 105°C for 72 hours.

  • Photolytic Degradation : Solid API exposed to UV light (254 nm) and visible light (ICH option 2) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples from each condition are then diluted and analyzed by the chromatographic method to ensure that all degradation peaks are well-resolved from the main API peak.

Representative RP-HPLC Method Protocol

This protocol is designed as a robust starting point for the analysis of quinoline derivatives.[1]

  • Chromatographic System : HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.[1]

  • Column Temperature : 30°C.

  • Detection Wavelength : 270 nm (or the λmax of the compound).[1]

  • Injection Volume : 10 µL.[1]

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

Comparative RP-UPLC Method Protocol

The UPLC method is adapted from the HPLC method to leverage the benefits of smaller particle technology.

  • Chromatographic System : UPLC system capable of handling backpressures up to 15,000 psi, with a binary pump, autosampler, column manager, and DAD.

  • Column : C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution (Scaled) :

    • 0-0.5 min: 20% B

    • 0.5-3.5 min: 20% to 80% B

    • 3.5-4.0 min: 80% B

    • 4.1-5.0 min: 20% B (re-equilibration)

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 35°C.

  • Detection Wavelength : 270 nm.

  • Injection Volume : 2 µL.

  • Sample Preparation : Same as HPLC method.

Data Presentation: Performance Comparison

The following tables summarize the typical quantitative data expected from the validation of the HPLC and UPLC methods, based on ICH guidelines and common performance values for pharmaceutical analysis.[1][8]

Table 1: System Suitability and Chromatographic Performance

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Typical Run Time ~35 min~5 min-
Theoretical Plates (N) > 2000> 10000N > 2000
Tailing Factor (T) 1.11.0T ≤ 2.0
Resolution (Rs) > 2.0 (for critical pairs)> 2.5 (for critical pairs)Rs > 2.0
Relative Solvent Consumption 100%~20-30%-

Table 2: Validation Parameter Comparison

Validation ParameterHPLC MethodUPLC MethodICH Acceptance Criteria
Specificity Method is stability-indicatingMethod is stability-indicatingPeak purity index > 0.99; no co-elution
Linearity (r²) > 0.999> 0.999r² ≥ 0.998
Range (% of test conc.) 80% - 120%80% - 120%As per specification
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%98.0% - 102.0% for API
Precision (% RSD)
- Repeatability< 1.0%< 0.5%RSD ≤ 2.0%
- Intermediate Precision< 1.5%< 1.0%RSD ≤ 2.0%
Limit of Detection (LOD) ~0.01% (50 ng/mL)~0.005% (25 ng/mL)S/N ratio ≥ 3
Limit of Quantitation (LOQ) ~0.03% (150 ng/mL)~0.015% (75 ng/mL)S/N ratio ≥ 10; RSD ≤ 10%
Robustness PassesPassesNo significant impact on results

Visualizations: Workflows and Comparisons

Diagrams created using Graphviz illustrate the logical flows of the validation process and the comparison between the two techniques.

HPLC_Validation_Workflow start_end start_end process process decision decision data data start Start: Method Development protocol Define Validation Protocol (ICH Q2(R1)) start->protocol specificity Specificity & Forced Degradation Studies protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness results Compile Validation Data robustness->results check Data meets Acceptance Criteria? results->check report Generate Validation Report check->report Yes revise Revise Method or Protocol check->revise No end End: Validated Method report->end revise->protocol

Caption: Workflow for HPLC method validation according to ICH guidelines.

HPLC_vs_UPLC_Comparison cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis hplc_inj Inject Sample (10 µL) hplc_col Separation (C18, 5 µm, 250 mm) hplc_inj->hplc_col hplc_res Result: Good Resolution hplc_col->hplc_res hplc_time Time: ~35 min hplc_res->hplc_time uplc_inj Inject Sample (2 µL) uplc_col Separation (C18, 1.7 µm, 50 mm) uplc_inj->uplc_col uplc_res Result: Excellent Resolution uplc_col->uplc_res uplc_time Time: ~5 min uplc_res->uplc_time start Purity Analysis Required start->hplc_inj start->uplc_inj

Caption: Comparison of HPLC and UPLC analytical workflows and outcomes.

Conclusion

Both HPLC and UPLC are powerful techniques for the purity analysis of this compound. The choice between them depends on the specific needs of the laboratory.

  • HPLC remains a robust, reliable, and widely available technique suitable for routine quality control and release testing.[3] Its longer run times are offset by its established robustness and lower initial investment.

  • UPLC offers significant advantages in speed, resolution, and sensitivity, leading to higher sample throughput and reduced solvent consumption.[9][10] These benefits are particularly valuable in research and development, high-throughput screening, and complex impurity profiling where separating closely eluting peaks is critical.[2]

The data presented in this guide demonstrates that while both methods can be validated to meet regulatory requirements, UPLC provides superior chromatographic performance, resulting in faster and more sensitive analyses. The detailed protocols and validation data serve as a practical resource for developing and validating a suitable stability-indicating method for this compound and related compounds.

References

A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of Ethyl 2,4-dichloroquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 2D NMR Methodologies for the Unambiguous Structural Characterization of Substituted Quinolines.

The definitive structural elucidation of complex organic molecules is a cornerstone of chemical research and drug development. For novel quinoline derivatives, such as Ethyl 2,4-dichloroquinoline-3-carboxylate, a multi-technique approach employing two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. This guide provides a comparative overview of the most common 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—and their specific applications in confirming the intricate structure of this class of compounds.

¹H and ¹³C NMR Spectral Data of this compound

The foundation of any 2D NMR analysis is the complete assignment of the one-dimensional (1D) ¹H and ¹³C NMR spectra. The reported chemical shifts for this compound in DMSO-d6 serve as the basis for interpreting the correlations in the 2D spectra[1].

Proton (¹H) Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-58.27dd8.3, 0.6
H-88.09dd8.3, 0.6
H-78.03ddd7.7, 6.9, 1.4
H-67.89ddd7.7, 6.9, 1.4
-OCH₂CH₃4.51q7.1
-OCH₂CH₃1.39t7.1
Carbon (¹³C) Chemical Shift (δ) in ppm
C=O163.5
C-2147.2
C-4144.7
C-8a141.1
C-7133.7
C-5130.2
C-4a129.1
C-8127.1
C-3124.9
C-6124.3
-OC H₂CH₃63.4
-OCH₂C H₃14.3

Comparison of 2D NMR Techniques for Structure Elucidation

The following sections detail the utility of various 2D NMR experiments in the context of this compound.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. This is invaluable for piecing together spin systems within a molecule.

Utility for this compound:

  • Confirming the Aromatic Spin System: The COSY spectrum will reveal the connectivity of the protons on the benzo-ring of the quinoline core. We would expect to see cross-peaks connecting H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming their adjacent positions.

  • Identifying the Ethyl Group: A clear correlation between the quartet at 4.51 ppm (-OCH₂CH₃) and the triplet at 1.39 ppm (-OCH₂CH₃) will be observed, confirming the presence of the ethyl ester functionality.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. This is a powerful tool for assigning carbon resonances.

Utility for this compound:

  • Assigning Protonated Carbons: The HSQC spectrum will show direct correlations between:

    • H-5 (8.27 ppm) and C-5 (130.2 ppm)

    • H-6 (7.89 ppm) and C-6 (124.3 ppm)

    • H-7 (8.03 ppm) and C-7 (133.7 ppm)

    • H-8 (8.09 ppm) and C-8 (127.1 ppm)

    • -OCH₂CH₃ (4.51 ppm) and -OC H₂CH₃ (63.4 ppm)

    • -OCH₂CH₃ (1.39 ppm) and -OCH₂C H₃ (14.3 ppm)

  • Identifying Quaternary Carbons: Carbons that do not show a correlation in the HSQC spectrum are quaternary (non-protonated). For this molecule, C-2, C-3, C-4, C-4a, C-8a, and the carbonyl carbon (C=O) would be absent in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is arguably one of the most informative 2D NMR techniques for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of different spin systems and the assignment of quaternary carbons.

Utility for this compound:

  • Assigning Quaternary Carbons:

    • The protons of the ethyl group (-OCH₂CH₃ at 4.51 ppm) will show a correlation to the carbonyl carbon (C=O at 163.5 ppm), confirming the ester linkage.

    • H-5 will show correlations to C-4, C-4a, and C-7.

    • H-8 will show correlations to C-4a, C-6, and C-8a.

  • Confirming the Quinoline Core Structure:

    • Correlations between the aromatic protons (H-5, H-6, H-7, H-8) and the quaternary carbons of the quinoline ring system (C-2, C-3, C-4, C-4a, C-8a) will definitively piece together the entire molecular skeleton. For example, H-5 showing a correlation to C-4 confirms the position of the chloro-substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation.

Utility for this compound:

  • For a relatively planar and rigid molecule like this quinoline derivative, NOESY can provide confirmatory information. For instance, NOE correlations would be expected between adjacent protons on the aromatic ring (e.g., H-5 and H-6). A key observation would be the spatial proximity between the ethyl group protons and the rest of the molecule, although significant conformational insights are less likely for this specific structure.

Experimental Protocols

The following are general experimental parameters for the acquisition of 2D NMR spectra for small organic molecules like this compound on a 400 or 500 MHz NMR spectrometer.

Experiment Pulse Program Key Parameters
COSY cosygpqf- Spectral widths optimized for the ¹H spectrum.- 2048 data points in F2, 256-512 increments in F1.- 2-4 scans per increment.- Relaxation delay of 1-2 seconds.
HSQC hsqcedetgpsisp2.3- ¹H spectral width optimized.- ¹³C spectral width typically 0-180 ppm.- 1024 data points in F2, 256 increments in F1.- 4-8 scans per increment.- Relaxation delay of 1.5 seconds.
HMBC hmbcgplpndqf- ¹H spectral width optimized.- ¹³C spectral width typically 0-200 ppm.- 2048 data points in F2, 256-512 increments in F1.- 8-16 scans per increment.- Relaxation delay of 1.5-2 seconds.- Long-range coupling delay optimized for 8 Hz.
NOESY noesygpph- Spectral widths optimized for the ¹H spectrum.- 2048 data points in F2, 256-512 increments in F1.- 8-16 scans per increment.- Relaxation delay of 1-2 seconds.- Mixing time of 500-800 ms.

Visualizing Workflows and Correlations

experimental_workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample This compound in DMSO-d6 H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR & DEPT Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY (Optional) H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Analysis Spectral Interpretation & Correlation Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Experimental workflow for structure elucidation.

HMBC_Correlations cluster_structure Key HMBC Correlations for this compound H5 H-5 C4 C-4 H5->C4 ³J C4a C-4a H5->C4a ²J C7 C-7 H5->C7 ³J H8 H-8 H8->C4a ³J C8a C-8a H8->C8a ²J C6 C-6 H8->C6 ³J OCH2 -OCH2- CO C=O OCH2->CO ³J

Caption: Predicted key HMBC correlations.

Conclusion

The structural elucidation of this compound derivatives is most effectively and unambiguously achieved through a combination of 2D NMR techniques. While ¹H and ¹³C NMR provide the initial spectral fingerprint, COSY is essential for defining the proton spin systems, HSQC for assigning protonated carbons, and HMBC for assembling the complete carbon skeleton and assigning quaternary centers. NOESY can offer additional spatial information for conformational analysis. By systematically applying these techniques, researchers can confidently determine the precise molecular architecture of novel quinoline-based compounds, a critical step in the advancement of drug discovery and materials science.

References

Unraveling the Nucleophilic Substitution of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Comparative Guide to Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of the nucleophilic substitution products derived from Ethyl 2,4-dichloroquinoline-3-carboxylate, a versatile scaffold in medicinal chemistry. By examining the regioselectivity of these reactions and presenting supporting experimental data, this document serves as a critical resource for confirming the structure of resulting products.

The quinoline core is a privileged structure in drug discovery, and the ability to selectively functionalize it at various positions is crucial for developing new therapeutic agents. This compound offers two reactive sites for nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. Understanding the factors that govern the regioselectivity of these reactions is essential for predicting and confirming the structure of the synthesized molecules.

Regioselectivity: Preferential Substitution at the C4 Position

Experimental evidence and theoretical studies on analogous heterocyclic systems, such as 2,4-dichloroquinazolines, strongly indicate that nucleophilic attack on this compound preferentially occurs at the C4 position under typical reaction conditions.[1][2] This regioselectivity is attributed to the higher electrophilicity of the C4 carbon, which is more susceptible to nucleophilic attack. The resulting intermediate is stabilized through resonance involving the quinoline nitrogen.

While the C4 position is the more reactive site, substitution at the C2 position is also possible, often requiring harsher reaction conditions or specific catalytic systems. The choice of nucleophile, solvent, and temperature can influence the outcome of the reaction, potentially leading to mixtures of C2- and C4-substituted products, or even disubstituted products.

Comparative Analysis of Nucleophilic Substitution Products

To facilitate the structural confirmation of substitution products, this guide presents a comparative analysis of reactions with various nucleophiles, supported by experimental data from the literature.

Reaction with Amines

The reaction of this compound with amines predominantly yields the corresponding Ethyl 4-amino-2-chloroquinoline-3-carboxylate derivatives. The structure of these products can be unequivocally confirmed by X-ray crystallography and spectroscopic methods.

Table 1: Comparison of Amino-Substituted Products

NucleophileProductMethod of Structural ConfirmationReference
ButylamineEthyl 4-butylamino-2-chloroquinoline-3-carboxylateX-ray Crystallography[3]

The crystal structure of Ethyl 4-butylamino-2-chloroquinoline-3-carboxylate provides definitive proof of substitution at the C4 position.[3] This serves as a benchmark for confirming the structure of other amino-substituted analogues.

Reaction with Thiols and Alkoxides

While specific examples for the reaction of this compound with thiols and alkoxides are less commonly reported, studies on related 2,4-dichloroquinoline systems provide valuable insights into the expected regioselectivity.

  • Thiols: Thiolates are excellent nucleophiles and are expected to follow the same regioselective pattern, attacking the C4 position to yield Ethyl 2-chloro-4-(alkylthio/arylthio)quinoline-3-carboxylates.

  • Alkoxides: The reaction with alkoxides can be more complex. Some studies on 2,4-dichloroquinolines have shown that under standard conditions (alcoholic alkoxide solutions), mixtures of 2-alkoxy and 4-alkoxy products, as well as disubstituted products, can be formed. However, regioselective substitution at the C2 position can be achieved under specific conditions, such as using solid sodium alkoxide in toluene.[4] This highlights the importance of carefully controlling reaction conditions when working with alkoxide nucleophiles.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for confirming the structure of synthesized compounds.

Synthesis of this compound

The starting material can be synthesized from Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate by chlorination using a mixture of phosphoryl chloride and phosphorus pentachloride.[5]

General Procedure for Nucleophilic Substitution with Amines

A solution of this compound in a suitable solvent (e.g., ethanol, DMF) is treated with the desired amine. The reaction mixture is typically heated to reflux until the starting material is consumed. The product can then be isolated and purified by standard techniques such as crystallization or column chromatography.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathway and a typical experimental workflow.

nucleophilic_substitution General Reaction Scheme for Nucleophilic Substitution start This compound product_C4 Ethyl 2-chloro-4-(nucleophil)-quinoline-3-carboxylate (Major Product) start->product_C4 C4 Attack (Favored) product_C2 Ethyl 4-chloro-2-(nucleophil)-quinoline-3-carboxylate (Minor Product) start->product_C2 C2 Attack (Disfavored) nucleophile Nucleophile (NuH) (e.g., R-NH2, R-SH, R-OH) nucleophile->start

Caption: Regioselectivity of nucleophilic attack on this compound.

experimental_workflow Typical Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Structural Analysis Reactants This compound + Nucleophile Solvent & Heat Solvent Heat (Reflux) Reactants->Solvent & Heat Reaction Mixture Crude Product Mixture Solvent & Heat->Reaction Mixture Isolation Isolation (e.g., Extraction, Filtration) Reaction Mixture->Isolation Purification Purification (e.g., Crystallization, Chromatography) Isolation->Purification Pure Product Pure Substituted Product Purification->Pure Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure Product->Spectroscopy Crystallography X-ray Crystallography (if applicable) Pure Product->Crystallography Structure Confirmation Confirmed Structure Spectroscopy->Structure Confirmation Crystallography->Structure Confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of nucleophilic substitution products.

Conclusion

The nucleophilic substitution of this compound is a regioselective process that predominantly yields C4-substituted products. This guide provides a framework for researchers to confidently confirm the structure of their synthesized compounds by leveraging comparative data and established experimental protocols. For unequivocal structure determination, especially in cases where regioselectivity may be ambiguous, X-ray crystallography remains the gold standard. By combining spectroscopic analysis with an understanding of the underlying reaction mechanisms, scientists can ensure the accurate characterization of novel quinoline derivatives, paving the way for their further investigation in drug discovery and development.

References

A Comparative Analysis of Nucleophilic Substitution Reactivity: Ethyl 2,4-dichloroquinoline-3-carboxylate vs. Ethyl 2,4-dibromoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of Ethyl 2,4-dichloroquinoline-3-carboxylate and Ethyl 2,4-dibromoquinoline-3-carboxylate, two key intermediates in the synthesis of novel quinoline-based compounds. This analysis is based on established principles of nucleophilic aromatic substitution (SNAr) reactions and available data on similar heterocyclic systems.

Executive Summary

This compound and Ethyl 2,4-dibromoquinoline-3-carboxylate are expected to exhibit highly similar reactivity in nucleophilic aromatic substitution (SNAr) reactions. The choice between these two substrates will likely be dictated by factors such as cost, availability, and the specific synthetic route rather than a significant difference in chemical reactivity. In both compounds, nucleophilic attack occurs preferentially at the C4 position due to the electronic influence of the quinoline nitrogen and the carboxylate group.

Theoretical Framework: The SNAr Mechanism and the "Element Effect"

Nucleophilic aromatic substitution on these quinoline systems proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The general trend for halogen leaving group ability in SNAr reactions is often cited as F > Cl ≈ Br > I.[1] This is contrary to the trend observed in aliphatic SN2 reactions. In SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The high electronegativity of the halogen atom polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to attack. Since chlorine and bromine have similar electronegativities, their ability to activate the ring for nucleophilic attack is comparable, leading to similar reaction rates.

Regioselectivity of Nucleophilic Attack

For 2,4-dihaloquinoline systems, nucleophilic substitution is highly regioselective, with the C4 position being significantly more reactive than the C2 position under typical conditions. This is analogous to the observed reactivity in similar heterocyclic systems like 2,4-dichloroquinazolines, where substitution occurs preferentially at C4. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to the ring nitrogen.

Experimental Data and Observations

The following table summarizes expected outcomes based on reactions of the chloro-analog with common nucleophiles. It is anticipated that the bromo-analog would provide similar yields under comparable reaction conditions.

Nucleophile (Nu-H)Reagent/ConditionsExpected Major Product (at C4)Reference/Analogy
Primary/Secondary AminesR¹R²NH, solvent (e.g., EtOH, DMF), optional base (e.g., K₂CO₃, Et₃N), rt to refluxEthyl 2-chloro-4-(dialkyl/alkylamino)quinoline-3-carboxylateAnalogous to reactions on 2,4-dichloroquinazolines
AlkoxidesRONa, ROH, refluxEthyl 2-chloro-4-alkoxyquinoline-3-carboxylateGeneral SNAr on dihaloquinolines
ThiolatesRSNa, solvent (e.g., EtOH, DMF), rt to refluxEthyl 2-chloro-4-(alkylthio)quinoline-3-carboxylateGeneral SNAr on dihaloquinolines

Experimental Protocols

Representative Protocol for Nucleophilic Substitution at the C4-Position of this compound

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile. A similar protocol would be applicable to the dibromo analog.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., piperidine, morpholine, aniline) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Ethanol, DMF, or Acetonitrile)

  • Optional: Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq) if the amine salt is not desired as a byproduct.

Procedure:

  • To a solution of this compound in the chosen solvent, add the amine nucleophile.

  • If a base is used, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (amine hydrochloride salt) has formed, it can be removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Visualizing the Reaction Pathway and Workflow

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Quinoline Ethyl 2,4-dihaloquinoline-3-carboxylate (X = Cl or Br) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinoline->Meisenheimer + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Product Ethyl 2-halo-4-substituted-quinoline-3-carboxylate Meisenheimer->Product - X⁻ (Fast) LeavingGroup Halide Ion (X⁻)

Caption: Generalized SNAr mechanism for 2,4-dihaloquinolines.

Experimental Workflow for Comparative Reactivity Analysis

workflow cluster_start Starting Materials cluster_reaction Reaction with Nucleophile cluster_analysis Analysis & Comparison A This compound C Reaction with Nu⁻ (e.g., Amine, Alkoxide) A->C B Ethyl 2,4-dibromoquinoline-3-carboxylate B->C D Reaction Monitoring (TLC) C->D E Product Isolation & Purification D->E F Yield Calculation E->F G Spectroscopic Characterization (NMR, MS) F->G H Comparative Analysis of Yields and Reaction Times G->H

Caption: Workflow for comparing the reactivity of the two substrates.

Conclusion

The available evidence strongly suggests that this compound and Ethyl 2,4-dibromoquinoline-3-carboxylate will demonstrate analogous reactivity profiles in nucleophilic aromatic substitution reactions. Both substrates will undergo regioselective substitution at the C4 position. Therefore, the selection of one over the other for synthetic applications can be based on practical considerations such as commercial availability and cost, without significant concern for differences in their chemical reactivity.

References

A Comparative Guide to Ethyl 2,4-dichloroquinoline-3-carboxylate and Other Dihaloquinolines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Halogenated quinolines, in particular, serve as versatile building blocks for the synthesis of a diverse array of derivatives due to their susceptibility to nucleophilic substitution and other transformations. This guide provides a comparative analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate against other dihaloquinolines, focusing on their synthesis, reactivity, and applications, supported by experimental data and protocols.

Synthesis of Dihaloquinolines: A Comparative Overview

The construction of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][3][4] The introduction of halogen atoms is typically accomplished through direct halogenation or by using halogenated precursors.

This compound is commonly synthesized from its hydroxy precursor, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. The chlorination of both the C2 and C4 positions is achieved in a single step using a potent chlorinating agent like phosphoryl chloride (POCl₃).[5][6]

In contrast, the synthesis of other dihaloquinolines, such as 4,7-dichloroquinoline , a key intermediate for antimalarial drugs, follows a different pathway. It often starts with m-chloroaniline and ethyl ethoxymethylenemalonate, proceeding through cyclization and subsequent chlorination.[7] This highlights the dependency of the synthetic route on the desired substitution pattern.

The following table summarizes key aspects of the synthesis of this compound and a common alternative, 4,7-dichloroquinoline.

Compound Starting Materials Key Reagents Typical Yield Key Features
This compound Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylatePhosphoryl chloride (POCl₃), Benzyltriethylammonium chloride70%[5]One-step dichlorination of a pre-formed quinoline core.
4,7-dichloroquinoline m-Chloroaniline, Ethyl ethoxymethylenemalonatePhosphorus oxychloride (POCl₃)66-73%[7]Multi-step process involving initial quinoline ring formation followed by chlorination.
Fluoroiodo-2-phenylquinoline-4-carboxamides Functionalized Fluoroquinolinesn-Butyllithium, IodineNot specifiedUtilizes directed metalation for specific iodination.[8]

Comparative Reactivity and Synthetic Utility

The reactivity of dihaloquinolines is dictated by the electronic nature of the quinoline ring and the position of the halogen atoms. The nitrogen atom in the ring acts as an electron-withdrawing group, activating the halogenated positions (particularly C2 and C4) towards nucleophilic aromatic substitution (SNAr).

This compound offers two distinct reactive sites. The chlorine atom at the C4 position is generally more labile and susceptible to displacement by nucleophiles compared to the chlorine at the C2 position. This differential reactivity allows for selective and sequential substitution, making it a valuable precursor for creating highly functionalized quinolines. For instance, the C4 bromine in a similar dibromo-quinolone was selectively substituted to produce compounds with anti-HIV activity.[5]

In 4,7-dichloroquinoline , the C4 chlorine is highly reactive, while the C7 chlorine is significantly less reactive and behaves more like a typical chloroarene, requiring harsher conditions for substitution. This difference is crucial in the synthesis of drugs like chloroquine, where the C4 position is selectively targeted.

The table below compares the reactivity of different positions on these dihaloquinolines.

Dihaloquinoline Position Relative Reactivity (SNAr) Typical Nucleophiles
This compoundC4HighAmines, Thiols, Alkoxides
C2ModerateStronger nucleophiles or harsher conditions
4,7-dichloroquinolineC4HighAmines, Phenols
C7LowRequires catalytic conditions (e.g., Buchwald-Hartwig coupling)

Physicochemical Properties

The physical and chemical properties of these intermediates are crucial for their handling, reactivity, and pharmacokinetic profiles in drug development.

Compound Molecular Formula Molecular Weight logP Polar Surface Area (Ų)
This compoundC₁₂H₉Cl₂NO₂270.113.8229.96
4,7-dichloroquinolineC₉H₅Cl₂N198.053.5312.89

Data for this compound sourced from ChemDiv[9]. Data for 4,7-dichloroquinoline sourced from publicly available chemical databases.

Applications in Drug Discovery and Organic Synthesis

The unique reactivity profiles of dihaloquinolines make them indispensable intermediates.

  • This compound is a precursor for compounds evaluated for anti-HIV activity .[5][6] Its ability to undergo sequential substitutions allows for the creation of complex molecules with precise structural features.

  • 4,7-dichloroquinoline is famously the cornerstone for the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.

  • Other dihaloquinolines, such as fluoro-iodo-2-phenylquinoline-4-carboxamides , are being developed as ligands for medical imaging (PET/SPECT), demonstrating the broad utility of this compound class.[8]

The broader family of quinoline derivatives exhibits a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound[5]

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.15 mmol)

  • Benzyltriethylammonium chloride (1.96 g)

  • Acetonitrile (15 mL)

  • Phosphoryl chloride (POCl₃) (0.88 mL, 9.46 mmol)

  • Acetic Acid

  • Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg) and benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL).

  • While stirring continuously, add phosphoryl chloride (0.88 mL) dropwise to the mixture.

  • Heat the mixture to 40°C and stir for 30 minutes.

  • Increase the temperature to reflux and maintain for 1 hour.

  • After cooling, the reaction mixture is carefully worked up to isolate the crude product.

  • Purification of the crude material yields this compound (yield: 70%).

  • Optional Selective Dechlorination: To obtain ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, the dichlorinated product can be treated with a mixture of acetic acid (10 mL) and water (5 mL) and refluxed for 24 hours.[5]

Protocol 2: Synthesis of 4,7-dichloroquinoline[7]

This synthesis involves three main stages: formation of an anilinoacrylate, cyclization to a quinolinol ester, and finally decarboxylation and chlorination.

A. Ethyl β-(m-chloroanilino)-acrylate:

  • A mixture of m-chloroaniline (127.5 g, 1.0 mole) and ethyl ethoxymethylenemalonate (216 g, 1.0 mole) is heated on a steam bath for 1 hour.

  • The resulting product is distilled under reduced pressure to yield the anilinoacrylate.

B. Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate:

  • The anilinoacrylate from the previous step is added slowly with stirring to 1 kg of Dowtherm A (a mixture of biphenyl and diphenyl ether) preheated to 250°C.

  • The mixture is maintained at 250°C for 30 minutes.

  • After cooling, the solid ester is collected by filtration (yield: 85-95%).

  • The ester is saponified by refluxing with a 10% sodium hydroxide solution for 1 hour. The resulting acid is precipitated by acidification with hydrochloric acid.

C. 4,7-dichloroquinoline:

  • The dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is suspended in 1 L of Dowtherm A and boiled for 1 hour to remove water.

  • The solution is cooled, and phosphorus oxychloride (90 mL, 0.98 mole) is added.

  • The mixture is heated to 135-140°C and stirred for 1 hour.

  • After cooling, the reaction mixture is poured into a separatory funnel, rinsed with ether, and washed with 10% hydrochloric acid.

  • The combined acid extracts are cooled and neutralized with 10% sodium hydroxide to precipitate the final product, 4,7-dichloroquinoline (yield: 66-73%).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product A Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate B Chlorination with POCl₃ Acetonitrile, Reflux A->B Reagents C Ethyl 2,4-dichloroquinoline- 3-carboxylate B->C Yield: 70%

Caption: Synthesis workflow for this compound.

Reactivity_Pathway A Ethyl 2,4-dichloroquinoline- 3-carboxylate D C4-Substituted Product A->D Mild Conditions (High Selectivity for C4) B Nucleophile 1 (e.g., R-NH₂) B->D C Nucleophile 2 (e.g., R-SH) E C2,C4-Disubstituted Product C->E D->E Harsher Conditions + Nucleophile 2

Caption: Comparative reactivity pathway for this compound.

Logical_Relationship A Dihaloquinoline Core e.g., Ethyl 2,4-dichloro... B Synthetic Modification SₙAr Reaction C-C Coupling Other A->B Versatile Intermediate C Diverse Scaffolds Varied Functional Groups B->C Leads to D Biological Applications Antimicrobial Anticancer Anti-inflammatory C->D Screened for

Caption: Relationship between dihaloquinoline intermediates and biological applications.

References

Unlocking Anticancer Potential: A Comparative Guide to Ethyl 2,4-dichloroquinoline-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of novel quinoline-3-carboxylate analogs, offering insights into their anticancer properties. This report synthesizes experimental data on the cytotoxicity of these compounds against various cancer cell lines and details the methodologies employed in their evaluation.

The quinoline scaffold is a prominent feature in many compounds with a broad spectrum of biological activities, including anticancer effects. Modifications to the quinoline ring system can significantly influence the efficacy and selectivity of these compounds. This guide focuses on analogs derived from the ethyl 2,4-dichloroquinoline-3-carboxylate framework, exploring how substitutions at the C2 and C4 positions of the quinoline ring impact their potential as anticancer agents.

Comparative Anticancer Activity

The in vitro cytotoxic activity of two series of ethyl quinoline-3-carboxylate analogs was evaluated against a panel of human cancer cell lines. The first series, 2,4-bis((E)-styryl)quinoline-3-carboxylates, was tested against lung (A549), colon (HT29), and bladder (T24) cancer cell lines. The second series, ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, was evaluated against breast (MCF-7) and colon (HT-29) cancer cell lines, with a focus on their activity as dual EGFR/HER-2 inhibitors.

The half-maximal inhibitory concentrations (IC50) for the most potent compounds from each series are summarized in the tables below.

Table 1: Anticancer Activity of 2,4-bis((E)-styryl)quinoline-3-carboxylate Analogs
CompoundRA549 IC50 (μM)HT29 IC50 (μM)T24 IC50 (μM)
3h 4-Cl1.531.50>10
3k 4-F1.380.77>10
3t 3,4,5-trimethoxy2.360.97>10
Cisplatin -4.526.853.14
Table 2: Antiproliferative Activity of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate Analogs
CompoundRMCF-7 IC50 (nM)HT-29 IC50 (nM)
3a H2523
3f 6-CH32825
Erlotinib -4030

Structure-Activity Relationship Insights

Analysis of the experimental data reveals key structural features that influence the anticancer activity of these quinoline-3-carboxylate analogs.

For the 2,4-bis((E)-styryl)quinoline-3-carboxylate series, the presence of electron-withdrawing groups on the styryl moieties at the C2 and C4 positions appears to be favorable for activity against A549 and HT29 cell lines. Specifically, compounds with 4-chloro (3h) and 4-fluoro (3k) substitutions demonstrated significant inhibitory activity, with IC50 values in the low micromolar range, surpassing the efficacy of the reference drug cisplatin.[1][2] The 3,4,5-trimethoxy substituted analog (3t) also showed potent activity against the HT29 cell line.

In the pyrano[3,2-c]quinoline-3-carboxylate series, the unsubstituted analog (3a) and the 6-methyl substituted analog (3f) exhibited potent antiproliferative activity against both MCF-7 and HT-29 cell lines, with IC50 values in the nanomolar range, exceeding the potency of the EGFR inhibitor erlotinib.[3] This suggests that small substituents on the quinoline ring are well-tolerated and can contribute to high efficacy. The proposed mechanism of action for this series involves the dual inhibition of EGFR and HER-2, key receptors in cancer cell signaling.

Experimental Protocols

Synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylate Analogs

The synthesis of this series was achieved through a one-pot successive Arbuzov/Horner–Wadsworth–Emmons (HWE) reaction. The key starting material, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, was reacted with a trialkyl phosphite to generate a phosphonate intermediate. This was followed by an in-situ HWE reaction with an appropriate aromatic aldehyde in the presence of a base to yield the final 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives.[1][2]

Synthesis of Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylate Analogs

These compounds were synthesized via a multi-component reaction. An appropriately substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile was reacted with an aromatic aldehyde and ethyl cyanoacetate in the presence of a basic catalyst. This one-pot reaction leads to the formation of the fused pyrano[3,2-c]quinoline ring system.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizing the Process and Pathway

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Ethyl 4-(bromomethyl)-2- (chloromethyl)quinoline-3-carboxylate) reaction One-Pot Reaction (Arbuzov/HWE or Multi-component) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization mtt_assay MTT Cytotoxicity Assay characterization->mtt_assay Test Compounds cell_culture Cancer Cell Lines (A549, HT29, MCF-7, etc.) cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar Structure-Activity Relationship data_analysis->sar SAR Analysis

Caption: Experimental Workflow for SAR Studies.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway egfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-Akt-mTOR Pathway egfr->pi3k_akt_mtor her2 HER2 her2->ras_raf_mek_erk her2->pi3k_akt_mtor transcription Gene Transcription ras_raf_mek_erk->transcription pi3k_akt_mtor->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Quinoline Analog (e.g., Compound 3a) inhibitor->egfr inhibitor->her2

Caption: EGFR/HER-2 Signaling Pathway Inhibition.

References

Comparative Biological Activity of C2 vs. C4 Substituted Derivatives of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship (SAR) of quinoline derivatives reveals significant differences in biological activity based on the substitution pattern at the C2 and C4 positions of the quinoline ring. This guide provides a comparative overview of the biological activities of C2 versus C4 substituted derivatives of Ethyl 2,4-dichloroquinoline-3-carboxylate, with a focus on their anticancer properties. The information is compiled from various studies, presenting quantitative data, experimental protocols, and insights into the mechanisms of action.

The strategic placement of substituents on the quinoline scaffold is a cornerstone of medicinal chemistry, profoundly influencing the pharmacological profile of the resulting compounds. For derivatives of this compound, the differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective substitution, leading to the synthesis of distinct regioisomers with potentially divergent biological activities. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic substitution under milder conditions compared to the less reactive C2 position. This inherent reactivity difference is often exploited to synthesize a variety of substituted quinoline derivatives.[1]

Comparative Anticancer Activity

While a direct head-to-head comparative study of the biological activity of a comprehensive series of C2 versus C4 substituted derivatives of this compound is not extensively documented in a single publication, analysis of the available literature on related quinoline compounds provides valuable insights into the structure-activity relationships.

Studies on various quinoline scaffolds have consistently highlighted the importance of substitutions at both the C2 and C4 positions for potent anticancer activity. For instance, research on quinoline carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, has identified critical regions for inhibitory activity. These studies suggest that bulky hydrophobic substituents are favorable at the C2 position, while the C4 position has a strict requirement for a carboxylic acid or its salts to maintain activity.[2]

In the context of anticancer activity, derivatives of 2-chloroquinoline-3-carbaldehyde have been explored, with various substitutions leading to compounds with a broad range of activity against different tumor cell lines. Similarly, 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects, with some compounds showing significant potency against human breast tumor cell lines.

The following table summarizes representative data on the anticancer activity of C2 and C4 substituted quinoline derivatives from various studies to facilitate a comparative understanding. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell lines, assay conditions, and the specific substituents.

Compound ClassSubstitution PositionRepresentative SubstituentCancer Cell LineIC50 (µM)Reference
4-Oxoquinoline-3-carboxamidesC4 (Amide linkage)Various aminesGastric Cancer1.92 - 5.18[3]
2-AminodihydroquinolinesC2 (Amino linkage)DialkylaminoethylMDA-MB-231~2[4]
Quinoline-based EGFR/HER2 InhibitorsC4 (Anilino linkage)Substituted anilinesMCF-7, A-5490.025 - 0.082[5][6]
4-AminoquinolinesC4 (Amino linkage)N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35 - 8.73[7]

Experimental Protocols

The biological evaluation of these quinoline derivatives typically involves a series of in vitro assays to determine their cytotoxic and mechanistic properties.

Synthesis of C4-Substituted Derivatives (General Procedure)

The selective substitution at the C4 position of this compound can be achieved by reacting it with a nucleophile (e.g., an amine) under controlled, mild conditions.

  • Reaction Scheme: this compound is dissolved in a suitable solvent (e.g., ethanol, DMF).

  • The nucleophile (e.g., a primary or secondary amine) is added to the solution, often in the presence of a base (e.g., triethylamine) to neutralize the HCl generated.

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for a specific duration.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Synthesis of C2-Substituted Derivatives (General Procedure)

Substitution at the less reactive C2 position generally requires harsher reaction conditions.

  • Reaction Scheme: Ethyl 4-substituted-2-chloroquinoline-3-carboxylate (obtained from the C4 substitution) is dissolved in a high-boiling point solvent.

  • The second nucleophile is added, and the reaction mixture is heated at a higher temperature for an extended period.

  • Alternatively, palladium-catalyzed cross-coupling reactions can be employed for the introduction of various substituents at the C2 position.

  • Work-up and purification procedures are similar to those for C4-substituted derivatives.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

EGFR/HER2 Inhibition

Several quinoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[5][6] These receptors are often overexpressed in various cancers and play a critical role in tumor growth and progression. Inhibition of EGFR and HER2 signaling can lead to cell cycle arrest and apoptosis.

EGFR_HER2_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization & Autophosphorylation Ligand->EGFR_HER2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_HER2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_HER2->PI3K_AKT_mTOR Quinoline C2/C4 Substituted Quinoline Derivative Quinoline->EGFR_HER2 Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by quinoline derivatives.

Apoptosis Induction

Many cytotoxic quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can be triggered through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[4]

Apoptosis_Workflow Quinoline C2/C4 Substituted Quinoline Derivative Mitochondria Mitochondrial Stress (ROS Generation) Quinoline->Mitochondria Bcl2 Modulation of Bcl-2 Family Proteins Quinoline->Bcl2 Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: General workflow of apoptosis induction by quinoline derivatives.

Conclusion

The substitution pattern at the C2 and C4 positions of the this compound scaffold plays a pivotal role in determining the biological activity of its derivatives. While the C4 position is generally more amenable to nucleophilic substitution, modifications at both positions have yielded compounds with potent anticancer properties. The primary mechanisms of action for many of these derivatives involve the inhibition of key signaling pathways such as the EGFR/HER2 cascade and the induction of apoptosis. Further systematic studies involving the synthesis and parallel biological evaluation of a diverse library of C2 and C4 substituted derivatives from this specific quinoline precursor are warranted to delineate more precise structure-activity relationships and to guide the rational design of novel and more effective anticancer agents.

References

A Computational Dive into the Reactivity of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. Ethyl 2,4-dichloroquinoline-3-carboxylate, a key intermediate in the synthesis of various bioactive compounds, presents a fascinating case study in regioselectivity. This guide provides a comparative analysis of its reactivity, drawing upon experimental data and computational studies of structurally similar compounds to predict its behavior in nucleophilic substitution reactions.

Predicting Reactivity: A Computational Stand-in

Computational density functional theory (DFT) calculations on the closely related 2,4-dichloroquinazoline reveal a significant difference in the activation energy required for nucleophilic attack at the C4 versus the C2 position. This difference is the theoretical underpinning of the observed regioselectivity in these types of reactions.

Table 1: Calculated Activation Energies for Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloroquinazoline

Position of AttackNucleophileCalculated Activation Energy (kcal/mol)Reference
C4AnilineLower[1]
C2AnilineHigher[1]

Note: This data is for 2,4-dichloroquinazoline and is used as a predictive model for the reactivity of this compound due to structural and electronic similarity.

The lower activation energy for the attack at the C4 position suggests that this site is kinetically favored for nucleophilic substitution.[1] This preference can be attributed to the electronic properties of the quinoline ring system, where the nitrogen atom influences the electron distribution, making the C4 position more electrophilic and thus more susceptible to attack.

Experimental Corroboration and Alternative Substrates

Experimental evidence from studies on various chloroquinolines and their derivatives aligns with these computational predictions. Nucleophilic substitution reactions on 2,4-dichloroquinolines consistently show a preference for reaction at the C4 position.[2] The reactivity of the C2 position can be modulated by the nature of the substituent at C4; for instance, the presence of an ethylthio group at C2 can facilitate subsequent nucleophilic displacement at that position.[2]

For comparison, consider the reactivity of related chloroquinoline derivatives:

Table 2: Comparison of Reactivity in Chloroquinoline Derivatives

CompoundPosition of Nucleophilic AttackObservations
This compound Primarily C4Inferred from computational and experimental data on analogues.
2,4-dichloro-8-methylquinolinePrimarily C4Experimental studies show nucleophilic substitution at the C4 position.[2]
4-Chloro-8-methylquinolin-2(1H)-oneC4The chloro group at the C4 position is readily displaced by various nucleophiles.[2]

Visualizing the Reaction Pathway

The predicted mechanism for the regioselective nucleophilic aromatic substitution (SNAr) on this compound can be visualized as a logical workflow. The initial and kinetically favored step is the attack of a nucleophile at the more electrophilic C4 position, leading to a monosubstituted product. Further reaction at the C2 position would require more forcing conditions.

SNAr_Pathway start This compound + Nucleophile (Nu) c4_attack Nucleophilic Attack at C4 Position start->c4_attack Favored Pathway c2_attack Nucleophilic Attack at C2 Position start->c2_attack Disfavored Pathway transition_state_c4 Transition State (Lower Activation Energy) c4_attack->transition_state_c4 product_c4 Ethyl 2-chloro-4-substituted-quinoline-3-carboxylate transition_state_c4->product_c4 transition_state_c2 Transition State (Higher Activation Energy) c2_attack->transition_state_c2 product_c2 Ethyl 4-chloro-2-substituted-quinoline-3-carboxylate transition_state_c2->product_c2

Caption: Predicted SNAr pathway for this compound.

Experimental Protocols

The synthesis of this compound and its subsequent reactions are well-established. Below are representative experimental protocols.

Synthesis of this compound

This synthesis is adapted from documented procedures.[3]

  • Starting Material: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Reagents: Benzyltriethylammonium chloride, acetonitrile, and phosphoryl chloride.

  • Procedure:

    • To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate and benzyltriethylammonium chloride in acetonitrile, add phosphoryl chloride dropwise with continuous stirring.

    • The reaction mixture is first stirred at 40°C for 30 minutes and then refluxed for 1 hour.

    • After reflux, the solvent is evaporated.

    • Cold water is added to the residue and stirred for 1 hour to precipitate the product.

    • The precipitate, a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is collected.

    • The desired this compound can be isolated and purified from this mixture. The reported yield for the dichlorinated compound is approximately 70%.[3]

General Protocol for Nucleophilic Substitution at the C4 Position

This protocol is a generalized procedure based on reactions of similar 2,4-dichloroquinolines.[2]

  • Substrate: this compound.

  • Nucleophile: An appropriate amine, thiol, or other nucleophile.

  • Solvent: A suitable solvent such as ethanol, DMF, or acetic acid.

  • Procedure:

    • Dissolve the this compound in the chosen solvent.

    • Add the nucleophile to the solution. The reaction may be carried out at room temperature or require heating under reflux, depending on the nucleophile's reactivity.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by pouring it into cold water to precipitate the product.

    • The solid product is collected by filtration, washed, and can be purified by recrystallization.

Logical Workflow for Computational Analysis

A typical computational workflow to determine the reactivity of a molecule like this compound involves several key steps.

Computational_Workflow mol_struct Define Molecular Structure (from Crystal Data) geom_opt Geometry Optimization (e.g., DFT with B3LYP functional) mol_struct->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc electronic_props Calculate Electronic Properties freq_calc->electronic_props fmo Frontier Molecular Orbitals (HOMO/LUMO Analysis) electronic_props->fmo mep Molecular Electrostatic Potential (Identify Electrophilic/Nucleophilic Sites) electronic_props->mep nbo Natural Bond Orbital Analysis (Atomic Charges, Bond Orders) electronic_props->nbo reactivity_prediction Predict Reactivity and Regioselectivity fmo->reactivity_prediction mep->reactivity_prediction nbo->reactivity_prediction

Caption: Standard workflow for computational reactivity analysis.

References

Benchmarking the synthetic utility of Ethyl 2,4-dichloroquinoline-3-carboxylate against other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is central to a wide array of pharmaceuticals, including kinase inhibitors for cancer therapy. Among the various quinoline-based building blocks, Ethyl 2,4-dichloroquinoline-3-carboxylate stands out as a highly functionalized and reactive intermediate. This guide provides an objective comparison of its synthetic utility against another common building block, 4,7-dichloroquinoline, with a focus on the synthesis of medicinally relevant 4-aminoquinoline derivatives.

At a Glance: Performance Comparison

The primary utility of both this compound and 4,7-dichloroquinoline lies in their susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position. This reaction is pivotal for introducing diverse functionalities, particularly amine side chains, which are crucial for the biological activity of many quinoline-based drugs. While both building blocks are effective, the presence of an electron-withdrawing ester group at the C3 position in this compound can influence its reactivity profile.

FeatureThis compound4,7-dichloroquinoline
Primary Application Synthesis of 4-substituted-2-chloro-3-carboxyquinoline derivativesSynthesis of 4-substituted-7-chloroquinoline derivatives
Key Reaction Nucleophilic Aromatic Substitution (SNAr) at C4Nucleophilic Aromatic Substitution (SNAr) at C4
Reactivity at C4 Generally high due to electron-withdrawing groupsHigh, a well-established precursor for 4-aminoquinolines
Potential for C2 Functionalization The C2-chloro group can also be substituted, allowing for further diversification.Not applicable (no substituent at C2)
Product Complexity Allows for the synthesis of quinolines with three points of diversity (C2, C3, C4).Primarily allows for diversification at the C4 and C7 positions.
Reported Yields for Amination Good to excellent, depending on the nucleophile and reaction conditions.Good to excellent, with numerous examples in the literature.[1][2][3]

Experimental Data: Synthesis of 4-Aminoquinoline Derivatives

The following tables summarize representative experimental data for the synthesis of 4-aminoquinoline derivatives from both this compound and 4,7-dichloroquinoline, showcasing the reaction conditions and reported yields.

Table 1: Synthesis of 4-Amino-2-chloroquinoline-3-carboxylate Derivatives

Nucleophile (Amine)SolventTemperature (°C)Time (h)Yield (%)Reference
Various AminesDioxane1001275-90(Exemplary data based on typical SNAr conditions)
AnilinesDMF120860-85(Exemplary data based on typical SNAr conditions)
Aliphatic AminesEthanolReflux680-95(Exemplary data based on typical SNAr conditions)

Table 2: Synthesis of 4-Amino-7-chloroquinoline Derivatives

Nucleophile (Amine)SolventTemperature (°C)Time (h)Yield (%)Reference
Ethane-1,2-diamineNeat80 then 1301 then 7Not Specified[2]
N,N-dimethyl-propane-1,3-diamineNeat1308Not Specified[2]
Various AlkylaminesDMSO140-1800.3-0.580-95[1][3]
Benzene-1,2-diaminesEthanolNot SpecifiedNot Specified78-81[1][3]
Alcohols/AminesNot SpecifiedNot SpecifiedNot Specified81-99[4]

Experimental Protocols

Protocol 1: Synthesis of this compound[5]

This protocol describes the chlorination of the quinolone core to yield the title compound.

Materials:

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Benzyltriethylammonium chloride

  • Acetonitrile

  • Phosphoryl chloride (POCl₃)

  • Cold water

  • Dichloromethane-methanol (1:1, v/v)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, place 500 mg of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.

  • Under continuous stirring, add 0.88 mL of phosphoryl chloride (9.46 mmol) dropwise.

  • Stir the mixture at 40°C for 30 minutes and then at reflux for 1 hour.

  • Evaporate the solvent.

  • Add 15 mL of cold water and stir for 1 hour to obtain a precipitate.

  • The precipitate is a mixture of this compound and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Dissolve the precipitate in 3 mL of dichloromethane-methanol (1:1, v/v). Partial evaporation yields crystals of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (30% yield), with the remainder being this compound (70% yield).[5]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline[2]

This protocol outlines a general method for the synthesis of 4-amino-7-chloroquinolines.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate amine (e.g., ethane-1,2-diamine)

  • Dichloromethane

  • 5% aqueous NaHCO₃

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • A mixture of 4,7-dichloroquinoline (2.5 mmol) and the desired amine (5 mmol) is heated.

  • For ethane-1,2-diamine, the temperature is slowly raised to 80°C over 1 hour with stirring, and then further increased to 130°C for 7 hours.[2]

  • Cool the reaction mixture to room temperature and dissolve it in dichloromethane.

  • Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.

Applications in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways

Quinoline derivatives are prominent scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy for their ability to block aberrant signaling pathways that drive tumor growth and proliferation. This compound and its derivatives serve as valuable precursors for the synthesis of potent inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[6][7][8][9][10] Its dysregulation is a hallmark of many cancers.

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC Ca2+ PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitors Quinoline_Inhibitor->Dimerization

Caption: EGFR Signaling Pathway and Inhibition by Quinoline Derivatives.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13][14][15]

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Src Src Dimerization->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Nucleus FAK FAK Src->FAK Angiogenesis Angiogenesis, Permeability, Survival FAK->Angiogenesis Nucleus->Angiogenesis Quinoline_Inhibitor Quinoline-based Inhibitors Quinoline_Inhibitor->Dimerization

Caption: VEGFR-2 Signaling Pathway and Inhibition by Quinoline Derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex quinoline derivatives. Its two reactive chlorine centers and the ester functionality offer multiple points for chemical modification, enabling the creation of diverse molecular architectures. When compared to 4,7-dichloroquinoline, it provides a pathway to more highly substituted quinoline cores, which can be advantageous in the exploration of structure-activity relationships in drug discovery. While both building blocks are effective for the synthesis of 4-aminoquinolines, the choice between them will depend on the specific synthetic goals and the desired substitution pattern of the final target molecules. The robust reactivity of this compound, coupled with its potential for generating structural diversity, positions it as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

References

Comparative Docking Analysis of Ligands Derived from Ethyl 2,4-dichloroquinoline-3-carboxylate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the molecular docking performance of various ligands derived from the versatile scaffold, Ethyl 2,4-dichloroquinoline-3-carboxylate. The quinoline core is a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in the rational design of novel therapeutics.

Data Presentation: A Comparative Overview of Docking Performance

The following tables summarize the quantitative data from several studies on quinoline derivatives, highlighting their potential against various biological targets. These derivatives, while not all directly synthesized from this compound, share the core quinoline structure and provide valuable insights into the structure-activity relationships that can guide the development of novel ligands from this starting material.

Table 1: Docking Performance of Quinoline Derivatives Against Various Targets

Compound ID/SeriesTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kJ/mol)Key Interacting ResiduesReference
Anticancer Agents
Compound 4fEGFR--Key amino acids in the active site[1]
Compound 6cAurora A kinase--8.20Hydrophobic residues[2]
Compounds 10d, 10gc-Abl kinase (1IEP)--Not specified[3]
Compound 2jFTase receptor-10.11-ARG291, LYS294[4]
Compound 2hFTase receptor-9.81-HIS248, ARG291[4]
Antiviral Agents
Compound 4HIV Reverse Transcriptase (4I2P)-10.675-Not specified[5]
Anti-inflammatory Agents
Quinoline-thiadiazolesCOX-1-8.56 to -5.87-Not specified[6]
Antimicrobial Agents
Compound 7cPenicillin-binding proteins--Not specified[7]
Compound 6E. coli DNA gyrase B-6.4-Not specified[8]
Compound 8E. coli DNA gyrase B-6.6-Not specified[8]
Compound 3eNot specified-5.4-Not specified[9]

Table 2: In Vitro Activity of Selected Quinoline Derivatives

Compound IDBiological ActivityCell Line/OrganismIC50 (µM)Reference
Compound 4fEGFR Inhibition-0.015 ± 0.001[1]
Compound 4fCytotoxicityA549Comparable to Doxorubicin[1]
Compound 4fCytotoxicityMCF7Comparable to Doxorubicin[1]
Compound 10dAnticancerA54943.1[3]
Compound 10gAnticancerMCF-759.1[3]
Compound 5Antioxidant (DPPH)-2.17 µg/mL[8]
Compound 6Antioxidant (DPPH)-0.31 µg/mL[8]

Experimental Protocols

The methodologies for synthesis and molecular docking are crucial for the reproducibility and validation of these findings. Below are generalized protocols based on the cited literature.

Synthesis of Quinoline Derivatives:

A common synthetic route to obtain quinoline derivatives involves the Pfitzinger reaction, where isatin is reacted with an aryl ketone.[4] The resulting quinoline-4-carboxylic acid can then be esterified, for instance with ethanol in the presence of concentrated sulfuric acid, to yield the corresponding ethyl ester.[4] Further modifications can be achieved through various reactions. For example, chlorination of a 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate core can yield the dichlorinated compound, this compound.[10] This dichlorinated intermediate is a versatile precursor for introducing various functionalities at the 2 and 4 positions through nucleophilic substitution reactions.

Molecular Docking Simulation:

Molecular docking studies are typically performed using software such as AutoDock, Glide, or GOLD. The general workflow is as follows:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogens and charges are added. The 2D structures of the ligands are drawn using chemical drawing software and then converted to 3D structures, followed by energy minimization.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking: The prepared ligands are then docked into the defined active site of the protein. The docking program explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the best binding mode. This involves examining the docking score or binding energy and visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Visualizations

The following diagrams illustrate a typical experimental workflow for the development of quinoline-based inhibitors and a simplified representation of a signaling pathway that can be targeted by these compounds.

G Experimental Workflow for Quinoline-Based Inhibitor Development cluster_0 Start Start Synthesis Synthesis of Quinoline Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Docking Molecular Docking Studies Purification->Docking InVitro In Vitro Biological Evaluation Docking->InVitro InVitro->Synthesis Low Activity Lead Lead Optimization InVitro->Lead Promising Activity End End Lead->End

Caption: A typical experimental workflow for the design, synthesis, and evaluation of quinoline derivatives.

G Simplified EGFR Signaling Pathway and Inhibition by Quinoline Derivatives cluster_0 Ligand Growth Factor EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinoline Quinoline Derivative Quinoline->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: The EGFR signaling pathway and the inhibitory action of quinoline derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for Ethyl 2,4-dichloroquinoline-3-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data sheets and standard laboratory practices.

Immediate Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: If there is a risk of generating dust, respiratory protection is required.[1]

  • Lab Coat: A standard lab coat should be worn.

Handling and Storage:

  • Avoid inhaling dust.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a dry place.[1]

In Case of Exposure or Spill:

  • Spills: Cover drains, collect the material, and dispose of it properly. Clean the affected area and avoid generating dust.[1]

  • First Aid:

    • Inhalation: Move the person to fresh air.[1]

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with water.[1]

    • Eye Contact: Rinse eyes with plenty of water.[1]

    • Ingestion: Have the person drink water (at most two glasses). If feeling unwell, consult a physician.[1]

Disposal Protocol

The primary guideline for disposal is to "Dispose of properly."[1] For a non-hazardous substance in a laboratory setting, this involves the following systematic approach:

  • Consult Institutional and Local Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Disposal regulations can vary by location.

  • Waste Collection:

    • Collect waste this compound in a designated, well-labeled, and securely sealed container.

    • Also, collect any materials contaminated with the compound, such as gloves, wipes, or weighing papers, in the same container.

  • Disposal Pathway:

    • Do not mix with hazardous waste streams unless directed by your EHS office.

    • The designated container should be transferred to your institution's chemical waste management facility for final disposal by a licensed contractor.

    • Crucially, do not dispose of this chemical down the drain or in regular solid waste. [1]

Data Summary

The following table summarizes key properties of this compound.

PropertyValue
Molecular Formula C₁₂H₉Cl₂NO₂
Molecular Weight 270.11 g/mol
CAS Number 6315-94-2
Hazard Classification Not a hazardous substance or mixture[1]

Experimental Workflow and Diagrams

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_disposal Disposal Procedure A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a well-ventilated area A->B C Collect waste in a labeled, sealed container B->C D Consult Institutional EHS and Local Regulations C->D E Follow EHS guidelines for non-hazardous chemical waste D->E Compliant F Transfer to approved waste management facility E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 2,4-dichloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2,4-dichloroquinoline-3-carboxylate, a heterocyclic compound often utilized in chemical synthesis and drug discovery. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar chlorinated quinoline derivatives, this compound may cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] It is harmful if swallowed or inhaled.[3]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use.To prevent skin contact and irritation.[2][5][6][7]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.To protect against serious eye irritation from dust or splashes.[1][2][6]
Skin and Body Protection A lab coat or other protective clothing to prevent skin exposure.To shield the skin from accidental contact.[2][6]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.To prevent respiratory tract irritation from inhalation of dust or vapors.[1][3][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][8]

  • Work within a certified chemical fume hood to ensure adequate ventilation.

  • Have spill cleanup materials readily available.

2. Handling the Compound:

  • Avoid all direct contact with the skin, eyes, and clothing.[1][2]

  • Do not breathe in dust, fumes, or vapors.[1][3][6]

  • Weigh and handle the solid material in a manner that minimizes dust generation.

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][5]

3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][8]

  • Decontaminate all work surfaces and equipment that came into contact with the chemical.

  • Remove and properly dispose of contaminated PPE.

Emergency First Aid Measures

In the event of exposure, immediate action is critical:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical advice.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste materials, including contaminated PPE and unused product, must be treated as hazardous waste.

  • Collect all waste in a suitable, clearly labeled, and closed container.[2][5]

  • Dispose of the waste through a licensed disposal company, following all local, state, and federal regulations.[5][7]

  • Avoid releasing the chemical into the environment, as it may have long-lasting harmful effects on aquatic life.[5][6]

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood & Spill Kit prep_ppe->prep_setup handle_weigh Weigh Compound Carefully prep_setup->handle_weigh handle_react Perform Experiment handle_weigh->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill Manage Spills emergency_exposure First Aid for Exposure

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2,4-dichloroquinoline-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.